molecular formula C17H21NO5 B15613755 Anisodine

Anisodine

カタログ番号: B15613755
分子量: 319.4 g/mol
InChIキー: JEJREKXHLFEVHN-VVQNWZRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anisodine is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H21NO5

分子量

319.4 g/mol

IUPAC名

[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14+,15-,17-/m1/s1

InChIキー

JEJREKXHLFEVHN-VVQNWZRJSA-N

製品の起源

United States

Foundational & Exploratory

Anisodine: A Technical Guide to Its Natural Source and Isolation from Anisodus tanguticus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of anisodine (B1665107), a tropane (B1204802) alkaloid with significant pharmacological applications. It details its primary natural source, Anisodus tanguticus, methods for its isolation and purification, and quantitative analysis. Furthermore, it outlines the molecular mechanism of action through its interaction with specific signaling pathways.

Natural Source: Anisodus tanguticus

The alkaloids, including this compound, are not uniformly distributed throughout the plant. The roots of A. tanguticus are the primary parts harvested for the extraction of this compound and a related alkaloid, anisodamine, for their use as anticholinergic drugs.[2] However, studies have shown that the alkaloid content can vary significantly between different plant organs and at different growth stages. For instance, during the greening period, the this compound content in the aboveground biomass can be substantially higher than in the belowground parts.[4]

Quantitative Analysis of Alkaloid Content

The concentration of this compound and other major tropane alkaloids in A. tanguticus is influenced by factors such as the specific plant part, harvesting period, and geographical origin.[4][5]

Table 1: Comparative Alkaloid Content in Anisodus tanguticus

Plant Part/SampleThis compound ContentAnisodamine ContentScopolamine ContentAtropine ContentReference
Wild Plant (aerial)95.8 mg/kg1.5 mg/kg15.4 mg/kg107.0 mg/kg[6]
Whole Plant (Greening Stage, D2 Density)34.87% of total alkaloids11.51% of total alkaloids27.23% of total alkaloids26.39% of total alkaloids[4]
Aboveground (Greening Stage, D2 Density)4.12 times higher than belowground2.17 times higher than belowground2.04 times higher than belowgroundNot specified[4]
Note: D2 density refers to a planting density of 40 cm × 50 cm in the cited study.

Table 2: Analytical Method Validation for Tropane Alkaloids

ParameterThis compoundAnisodamineAtropineReference
Linearity (Correlation Coefficient)>0.9995>0.9995>0.9999[3]
Limit of Detection (LOD)Not specifiedNot specifiedNot specified[3]
Limit of Quantification (LOQ)Not specifiedNot specifiedNot specified[3]

Experimental Protocols: Isolation, Purification, and Quantification

The isolation and analysis of this compound from A. tanguticus involve multi-step procedures, including sample preparation, extraction, and chromatographic analysis.

General Experimental Workflow

The overall process from plant harvesting to quantitative analysis is depicted below.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Extraction & Purification cluster_2 Phase 3: Analysis p1 Collection of A. tanguticus Plant Material (Roots/Aerial Parts) p2 Drying and Grinding into Fine Powder p1->p2 e1 Solvent-Based Extraction (e.g., Ultrasonication) p2->e1 Powdered Sample e2 Filtration / Centrifugation to Remove Solid Debris e1->e2 e3 Crude Alkaloid Extract e2->e3 a1 UPLC-QTOF/MS or HPLC-UV Analysis e3->a1 Purified Extract a2 Identification and Quantification of this compound a1->a2 G ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Binds NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Binds This compound This compound This compound->Block1 This compound->Block2 Cell Target Cell (e.g., Smooth Muscle, Neuron) mAChR->Cell Alpha1R->Cell Response1 Inhibition of Parasympathetic Signaling Cell->Response1 Leads to Response2 Inhibition of Adrenergic Signaling Cell->Response2 Leads to Block1->mAChR Blocks Block2->Alpha1R Blocks

References

A Technical Guide to the Chemical Structure and Synthesis of (-)-Anisodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Anisodine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a potent anticholinergic and antispasmodic agent. This technical guide provides a comprehensive overview of its chemical structure and a detailed account of its asymmetric total synthesis. The synthesis commences with 6-beta-acetyltropine and strategically employs a Sharpless asymmetric dihydroxylation as the key step to establish the required stereochemistry. This document outlines the complete synthetic pathway, including detailed experimental protocols for key transformations and a summary of quantitative data. Furthermore, a visualization of the synthetic route is provided to facilitate a clear understanding of the molecular transformations.

Chemical Structure of (-)-Anisodine

(-)-Anisodine, also known as daturamine or α-hydroxyscopolamine, is a tropane alkaloid with the IUPAC name (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate. Its chemical formula is C₁₇H₂₁NO₅, and it has a molecular weight of 319.36 g/mol .

The structure of (-)-Anisodine is characterized by a rigid tricyclic tropane core. A key feature is the epoxide ring at the 6,7-position of the tropane skeleton. The stereochemistry of the molecule is crucial for its biological activity. The absolute configuration of the tropane moiety and the stereocenter in the tropic acid side chain have been determined.

Table 1: Chemical Identifiers and Properties of (-)-Anisodine

Identifier/PropertyValue
IUPAC Name (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate
Synonyms Daturamine, α-hydroxyscopolamine
CAS Number 52646-92-1
Chemical Formula C₁₇H₂₁NO₅
Molecular Weight 319.36 g/mol
SMILES CN1[C@H]2C--INVALID-LINK--OC(=O)--INVALID-LINK--c4ccccc4
InChI InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11-,12-,13+,14-,15+,17-/m1/s1

Asymmetric Total Synthesis of (-)-Anisodine

An efficient asymmetric total synthesis of (-)-Anisodine has been developed, commencing from the readily available starting material, 6-beta-acetyltropine. The synthesis strategically introduces the required chirality through a key Sharpless asymmetric dihydroxylation reaction. The overall synthetic sequence involves several key transformations, which are detailed below.

Synthesis_of_Anisodine cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 6-beta-acetyltropine 6-beta-acetyltropine Intermediate_A 6,7-Dehydro-3α-acetoxy-tropane 6-beta-acetyltropine->Intermediate_A Dehydration Intermediate_B Diol Intermediate Intermediate_A->Intermediate_B Sharpless Asymmetric Dihydroxylation Intermediate_C Cyclic Sulfate Intermediate_B->Intermediate_C Cyclic Sulfate Formation Intermediate_D Scopine Analogue Intermediate_C->Intermediate_D Epoxide Formation This compound (-)-Anisodine Intermediate_D->this compound Esterification with (S)-Tropic Acid derivative

Anisodine's Mechanism of Action as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107), a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a potent anticholinergic agent used clinically in China for various conditions, including acute circulatory shock and cerebrovascular diseases.[1][2] Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] This technical guide provides an in-depth review of this compound's interaction with the muscarinic receptor system, detailing its mechanism, the experimental protocols used for its characterization, and the associated intracellular signaling pathways. While this compound is known as a non-subtype-selective muscarinic antagonist, this guide also notes the current gaps in publicly available quantitative data for its binding affinity and potency across all five receptor subtypes.[4]

Introduction to this compound

This compound, also known as daturamine, is a naturally occurring belladonna alkaloid.[1][4] Structurally related to scopolamine (B1681570) and atropine, it functions as an antispasmodic and anticholinergic drug.[1] this compound hydrobromide is the form commonly used in clinical practice.[5] Its therapeutic effects are primarily attributed to its ability to block the actions of the neurotransmitter acetylcholine (ACh) at muscarinic receptors, which are pivotal in mediating the functions of the parasympathetic nervous system.[2][3] Beyond its primary anticholinergic activity, this compound has also been reported to possess weaker α1-adrenergic receptor blocking properties.[1][2]

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[2][3][4]

  • Competitive Antagonism: this compound binds reversibly to the same site on the mAChR as the endogenous agonist, acetylcholine. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating a physiological response. This blockade effectively inhibits nerve impulse transmission at cholinergic synapses.[2]

  • Non-Selective Profile: this compound is generally considered a non-specific muscarinic antagonist, meaning it does not show high selectivity for any single subtype (M1-M5) over others.[4][6] This broad activity profile explains its wide range of physiological effects, from pupil dilation (mydriasis) by blocking M3 receptors in the eye's sphincter muscles to reducing glandular secretions and smooth muscle motility.[3]

Recent studies in disease models, such as cerebral ischemia, have explored this compound's interaction with specific subtypes. Research indicates that this compound hydrobromide can reduce the exacerbated expression of M1, M2, M4, and M5 receptors in hypoxia/reoxygenation-treated brain tissue, with a particular modulatory effect noted on the M2 subtype.[7][8] Another study suggests that its neuroprotective effects may be mediated predominantly via the inhibition of the M4 receptor.[8]

Figure 1. Competitive antagonism of this compound at the muscarinic receptor.

Quantitative Analysis of Receptor Interaction

A thorough characterization of an antagonist involves quantifying its binding affinity (Ki) and its functional potency (pA2 or KB) at each receptor subtype. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. The pA2 value, derived from functional assays using a Schild analysis, is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response.[1][9]

Receptor SubtypeG-Protein CouplingKnown Interaction with this compound (Qualitative)Reference
M1 Gq/11Expression is modulated (reduced) by this compound in a cerebral ischemia model.[7][8]
M2 Gi/oExpression is significantly modulated (reduced) by this compound in cerebral ischemia models.[7][8]
M3 Gq/11Antagonism is responsible for effects on smooth muscle (e.g., mydriasis) and glands.[3]
M4 Gi/oImplicated as a primary target for neuroprotection; expression is modulated by this compound.[8]
M5 Gq/11Expression is modulated (reduced) by this compound in a cerebral ischemia model.[7][8]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals through two primary pathways depending on the subtype. This compound's antagonism blocks the initiation of these cascades by acetylcholine.

  • Gq/11 Pathway (M1, M3, M5): Agonist binding to these receptors activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (M2, M4): Agonist binding to M2 and M4 receptors activates the inhibitory Gi/o protein. This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Muscarinic_Signaling_Pathways cluster_M1M3M5 M1, M3, M5 Pathway cluster_M2M4 M2, M4 Pathway ACh1 ACh M135 M1/M3/M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Hydrolyzes Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC ACh2 ACh M24 M2/M4 Receptor ACh2->M24 Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Figure 2. Simplified signaling pathways for muscarinic acetylcholine receptors.

Experimental Protocols for Characterization

The affinity and potency of muscarinic antagonists like this compound are determined using a combination of radioligand binding assays and in vitro functional assays.

Radioligand Competition Binding Assay

This assay quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) or homogenized tissue rich in the target receptor are used.

    • Cells/tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed, resuspended in a suitable buffer, and protein concentration is determined (e.g., via BCA assay). Membranes are stored at -80°C.

  • Competition Binding Reaction:

    • Assays are performed in 96-well plates.

    • To each well, the following are added: membrane preparation, a fixed concentration of a high-affinity muscarinic radioligand (e.g., [3H]-N-Methylscopolamine, [3H]-NMS), and varying concentrations of unlabeled this compound.

    • Control wells are included for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).

    • Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.

    • Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

    • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from the curve using non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Binding_Assay_Workflow start Start prep 1. Membrane Preparation (Cells/Tissue expressing mAChR) start->prep incubate 2. Incubation - Membranes - Radioligand ([³H]-NMS) - Unlabeled this compound (various conc.) prep->incubate filter 3. Vacuum Filtration (Separate bound from free ligand) incubate->filter wash 4. Wash Filters (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end Functional_Assay_Workflow start Start seed 1. Cell Seeding (Cells expressing M1/M3/M5) start->seed load 2. Dye Loading (Incubate with Ca²⁺ sensitive dye) seed->load antagonist 3. Antagonist Incubation (Add various concentrations of this compound) load->antagonist measure 4. Agonist Stimulation & Measurement (Add agonist, measure fluorescence via FLIPR) antagonist->measure analyze 5. Data Analysis (Generate dose-response curves) measure->analyze schild 6. Schild Plot (Calculate dose ratios, determine pA₂) analyze->schild end End schild->end

References

An In-depth Technical Guide on the Pharmacological Properties of Anisodine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107) hydrobromide, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine (B1216132) receptor antagonist with a range of pharmacological effects.[1][2] Primarily utilized in China, it has demonstrated therapeutic potential in various conditions, including septic shock, acute ischemic stroke, and certain circulatory disorders.[2][3][4] Its mechanism of action involves the modulation of cholinergic signaling and downstream cellular pathways, leading to neuroprotective, anti-inflammatory, and microcirculatory benefits. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrobromide, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound hydrobromide exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2] This blockade of acetylcholine binding prevents the activation of these G-protein coupled receptors, thereby inhibiting parasympathetic nerve impulses.[1]

Muscarinic Receptor Subtype Modulation

Studies have shown that this compound hydrobromide can modulate the expression of several muscarinic receptor subtypes. In a rat model of middle cerebral artery occlusion (MCAO), this compound hydrobromide treatment effectively reduced the upregulated expression of M1, M2, M4, and M5 receptors in brain tissues subjected to hypoxia/reoxygenation.[5][6][7] Notably, M3 receptor expression remained largely unchanged in this model.[5] The modulation of these receptors, particularly the M2 subtype, is believed to be a key component of its neuroprotective effects in cerebral ischemia.[5][6]

Cellular Signaling Pathways

The neuroprotective effects of this compound hydrobromide are also attributed to its influence on intracellular signaling cascades. Research has demonstrated its ability to activate the Akt/GSK-3β signaling pathway.[8] This activation is associated with the promotion of cell survival and the inhibition of apoptosis. In models of chronic cerebral hypoperfusion, this compound hydrobromide treatment led to an increased phosphorylation of Akt and GSK-3β, alongside an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[8]

Furthermore, the ERK1/2 signaling pathway has been implicated in the mechanism of action of this compound hydrobromide.[9][10] Activation of this pathway is crucial for cell proliferation, differentiation, and survival.

Signaling Pathway of this compound Hydrobromide's Neuroprotective Effects

cluster_0 This compound Hydrobromide cluster_1 Receptor Interaction cluster_2 Signaling Cascades cluster_3 Downstream Effects This compound This compound Hydrobromide mAChR Muscarinic Acetylcholine Receptors (M1, M2, M4, M5) This compound->mAChR Antagonizes Akt Akt (Phosphorylation ↑) ERK ERK1/2 (Activation) GSK3b GSK-3β (Phosphorylation ↑) Akt->GSK3b Inhibits Bcl2 Bcl-2 (Expression ↑) Akt->Bcl2 Promotes Bax Bax (Expression ↓) Akt->Bax Inhibits Survival Cell Survival (Promotion) ERK->Survival Promotes Apoptosis Neuronal Apoptosis (Inhibition) Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Apoptosis->Survival Reduces

Caption: this compound hydrobromide signaling pathway in neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrobromide has been investigated in preclinical studies, primarily in rats and beagle dogs. These studies indicate rapid absorption and distribution, followed by a relatively fast elimination.

Absorption and Distribution

Following intravenous administration in rats, this compound hydrobromide is rapidly and extensively distributed to various tissues.[11] Peak concentrations are typically reached within 5 minutes in most organs.[11] The highest concentrations are observed in the kidneys and stomach, while the lowest concentrations are found in fat, testes, and the brain, suggesting that it can cross the blood-brain barrier, albeit to a lesser extent than other tissues.[11] In beagle dogs, intravenous injection also leads to rapid distribution.[11]

Metabolism and Excretion

This compound hydrobromide is metabolized in the liver, and its metabolites include norscopine, scopine, hydroxythis compound, and N-oxide this compound.[12] The primary route of excretion appears to be renal, with a significant portion of the administered dose being excreted in the urine.[13]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound hydrobromide in different animal models.

Table 1: Pharmacokinetic Parameters of this compound Hydrobromide in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC (ng·h/mL)Bioavailability (%)Reference
Intravenous1340.50 ± 44.52-~3--[13]
Intragastric10-<0.5~3-80.45[13]
Intravenous (Septic ALI)4--~3--[14]
Intragastric (Septic ALI)12.5->0.5~3--[14]

ALI: Acute Lung Injury

Table 2: Pharmacokinetic Parameters of this compound Hydrobromide in Beagle Dogs (Intravenous)

Dose (mg/kg)Cmax (ng/mL)T1/2z (h)AUC0-t (ng·h/mL)Clz (10^5 L/(h·kg))Vz (10^5 L/kg)Reference
0.143.3 ± 8.60.9 ± 0.335.9 ± 6.620.9 ± 5.324.6 ± 7.0[11]
0.3117.9 ± 40.21.5 ± 0.9159.6 ± 56.617.9 ± 7.637.0 ± 18.5[11]
0.9348.6 ± 40.01.1 ± 0.2443.3 ± 50.319.4 ± 2.231.3 ± 4.3[11]

Pharmacodynamics

The pharmacodynamic effects of this compound hydrobromide are diverse, reflecting its widespread interaction with the cholinergic system.

Cardiovascular and Respiratory Effects

In conscious dogs, intravenous administration of this compound hydrobromide at doses of 0.4 mg/kg and above resulted in a significant increase in heart rate and a shortening of the PR and QTcV intervals.[15] Diastolic and mean blood pressure were also significantly increased at higher doses (1.6 and 6.4 mg/kg).[15] Accelerated breathing was observed within the first 20 minutes of administration at doses of 0.4 mg/kg and higher, although this effect was not statistically significant.[15]

Table 3: Cardiovascular Effects of this compound Hydrobromide in Conscious Dogs

Dose (mg/kg)Effect on Heart RateEffect on PR IntervalEffect on QTcV IntervalEffect on Diastolic BPEffect on Mean BPReference
0.1No significant changeNo significant changeNo significant changeNo significant changeNo significant change[15]
0.4Significantly increasedSignificantly shortenedSignificantly shortenedNo significant changeNo significant change[15]
1.6Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increasedSignificantly increased[15]
6.4Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increasedSignificantly increased[15]
Anti-inflammatory Effects

This compound hydrobromide has demonstrated potent anti-inflammatory properties, particularly in the context of septic shock. In a rat model of sepsis induced by lipopolysaccharide (LPS), treatment with this compound hydrobromide significantly suppressed the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]

Table 4: Effect of this compound Hydrobromide on Pro-inflammatory Cytokines in Septic Rats

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)Reference
Sham8.94 ± 2.17404.61 ± 51.09[16]
CLP (Sepsis)30.57 ± 5.191480.37 ± 180.08[16]
CLP + Ani HBr (1.8 mg/kg)14.76 ± 1.52-[16]
CLP + Ani HBr (3.6 mg/kg)12.51 ± 1.28-[16]
CLP + Ani HBr (5.4 mg/kg)11.44 ± 1.23-[16]

CLP: Cecal Ligation and Puncture; Ani HBr: this compound Hydrobromide

Effects on Microcirculation

A key therapeutic benefit of this compound hydrobromide is its ability to improve microcirculation.[2] In septic shock models, it has been shown to restore the velocity of microcirculatory blood flow and improve abnormal flow patterns in the mesenteric microcirculation.[16] This effect is crucial for alleviating tissue hypoxia and preventing organ damage in shock states.

Neuroprotective Effects

As previously mentioned, this compound hydrobromide exhibits significant neuroprotective effects. In models of acute ischemic stroke, it has been shown to improve neurological outcomes, reduce infarct size, and enhance cerebral blood flow.[3][17] Clinical studies in patients with acute ischemic stroke have shown that this compound hydrobromide injection can significantly reduce the National Institutes of Health Stroke Scale (NIHSS) score and improve the Barthel Index, a measure of activities of daily living.[17][18]

Table 5: Clinical Efficacy of this compound Hydrobromide in Acute Ischemic Stroke

Outcome MeasureEffect of this compound HydrobromideReference
NIHSS ScoreSignificantly reduced [MD = -1.53][18]
Barthel IndexSignificantly increased [MD = 10.65][18]
Clinical Efficacy RateSignificantly better than conventional therapy [RR = 1.2][17]

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies investigating the pharmacological properties of this compound hydrobromide.

Lipopolysaccharide (LPS)-Induced Sepsis in Rats

This model is commonly used to study the systemic inflammatory response characteristic of sepsis and to evaluate the efficacy of anti-inflammatory agents.

Workflow for LPS-Induced Sepsis Model

cluster_0 Animal Preparation cluster_1 Sepsis Induction cluster_2 Treatment cluster_3 Monitoring and Analysis Acclimatization Acclimatization of Sprague-Dawley Rats Randomization Randomization into Treatment Groups Acclimatization->Randomization LPS_Prep Prepare LPS Solution (e.g., 1 mg/mL in saline) Randomization->LPS_Prep LPS_Injection Intraperitoneal (i.p.) Injection of LPS (e.g., 10-15 mg/kg) LPS_Prep->LPS_Injection Drug_Admin Administer this compound Hydrobromide or Vehicle Control LPS_Injection->Drug_Admin Monitoring Monitor for Sickness Behavior (e.g., body weight, activity) Drug_Admin->Monitoring Blood_Collection Blood Collection at Specified Time Points Monitoring->Blood_Collection Tissue_Harvest Harvest Organs for Histopathological Analysis Monitoring->Tissue_Harvest Cytokine_Analysis Measure Plasma Cytokine Levels (TNF-α, IL-6) via ELISA Blood_Collection->Cytokine_Analysis

Caption: Experimental workflow for LPS-induced sepsis in rats.

  • Animal Model: Male Sprague-Dawley rats are typically used.[19]

  • LPS Preparation and Administration: Lipopolysaccharide from E. coli is dissolved in sterile saline to a concentration of 1 mg/mL.[20][21] A dose of 10-15 mg/kg is administered via intraperitoneal injection to induce sepsis.[22]

  • Treatment: this compound hydrobromide is administered at various doses (e.g., 1.8, 3.6, and 5.4 mg/kg) intravenously or via other routes depending on the study design.[16]

  • Outcome Measures: Blood samples are collected at different time points to measure plasma levels of inflammatory markers such as TNF-α and IL-6 using ELISA kits.[16] Organ tissues may be harvested for histopathological examination.

Intravital Microscopy for Microcirculation Assessment

This technique allows for the direct visualization and quantitative analysis of blood flow in the microvasculature of living animals.

  • Animal Preparation: Rats are anesthetized, and a segment of the mesentery is exteriorized and placed on a specialized stage for microscopic observation.[23][24]

  • Microscopy Setup: An intravital microscope equipped with a high-speed camera is used.[25] Fluorescently labeled red blood cells or plasma can be used to enhance visualization.[25][26]

  • Data Acquisition and Analysis: Video recordings of the microcirculation are captured.[23] Parameters such as vessel diameter, red blood cell velocity, and blood flow patterns are analyzed using specialized software.[25]

UPLC-MS/MS for Quantification of this compound Hydrobromide

This highly sensitive and specific analytical method is used to determine the concentration of this compound hydrobromide in biological matrices.

  • Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation, typically with methanol (B129727) or trichloroacetic acid.[12] An internal standard is added for accurate quantification.

  • Chromatographic Separation: The extracted sample is injected into an ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS). The analyte is ionized (typically using electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14]

Conclusion

This compound hydrobromide is a pharmacologically active compound with a well-defined mechanism of action centered on muscarinic acetylcholine receptor antagonism. Its diverse pharmacodynamic effects, including cardiovascular modulation, potent anti-inflammatory activity, improvement of microcirculation, and neuroprotection, make it a compound of significant interest for various therapeutic applications. The preclinical data summarized in this guide provide a strong foundation for its clinical use and for future research aimed at further elucidating its therapeutic potential and optimizing its clinical applications. The detailed experimental protocols offer a reference for researchers seeking to investigate its properties further.

References

Anisodine as an α1-Adrenergic Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107), a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is primarily recognized for its potent anticholinergic properties, acting as a non-specific muscarinic cholinoceptor antagonist. However, evidence also suggests a secondary, weaker activity as an α1-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with α1-adrenergic receptors. It consolidates the available quantitative data on its binding affinity and functional antagonism, details relevant experimental methodologies, and contextualizes its α1-adrenergic blocking properties within its broader pharmacological profile. The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring the multifaceted actions of this compound.

Introduction: The Dual Pharmacological Profile of this compound

This compound has a well-established role as a muscarinic acetylcholine (B1216132) receptor antagonist, which accounts for many of its physiological effects, including those on the cardiovascular and respiratory systems[1][2]. This primary mechanism involves competing with acetylcholine at muscarinic receptors, thereby blocking parasympathetic nerve impulses[1].

Beyond its anticholinergic activity, early research has indicated that this compound also possesses α1-adrenoceptor blocking properties[3][4]. α1-Adrenergic receptors, which include the subtypes α1A, α1B, and α1D, are critical in mediating the vasoconstrictive effects of catecholamines like norepinephrine (B1679862), thus playing a key role in blood pressure regulation[5]. Antagonism of these receptors typically leads to vasodilation and a decrease in blood pressure[6]. However, the α1-adrenergic antagonist effect of this compound is considered to be significantly weaker than its muscarinic antagonism, and it is unlikely to produce significant α1-adrenoceptor blockade at clinically relevant doses[3][4].

The following sections delve into the specific data available on this compound's α1-adrenergic antagonism, the experimental methods used to characterize it, and the signaling pathways involved.

Quantitative Data on α1-Adrenergic Receptor Antagonism

The available quantitative data for this compound's α1-adrenergic receptor antagonism is primarily derived from competitive binding assays and functional studies on isolated tissues. The data, while informative, is limited and lacks the subtype specificity that is standard in modern pharmacological profiling.

Table 1: Competitive Binding Affinity of this compound and Reference Compounds at α1-Adrenoceptors
CompoundPreparationRadioligandIC50 (μM)Reference
This compound Rat cardiac membranes[³H]-WB-410148.0[3][4]
Anisodamine (B1666042)Rat cardiac membranes[³H]-WB-41011.8[3][4]
AtropineRat cardiac membranes[³H]-WB-41010.76[3][4]
ScopolamineRat cardiac membranes[³H]-WB-41012.5[3][4]
PrazosinRat cardiac membranes[³H]-WB-41010.0006[3][4]

IC50: The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

Table 2: Functional Antagonism of Phenylephrine-Induced Contractions by this compound and Reference Compounds in Isolated Rat Aortic Strips
AntagonistpA2 ValueSchild SlopeReference
This compound 4.61Not Reported[3][4]
Anisodamine6.04Not Reported[3][4]
Atropine6.22Not Reported[3][4]
Scopolamine5.30Not Reported[3][4]
Prazosin8.82Not Reported[3][4]

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The data clearly indicates that this compound's affinity for α1-adrenergic receptors and its functional antagonist potency are considerably lower than that of the selective α1-antagonist prazosin[3][4].

Signaling Pathways

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by agonists such as norepinephrine initiates a well-characterized signaling cascade. This pathway is primarily mediated by the Gq/11 family of G-proteins.

Caption: Canonical α1-adrenergic receptor signaling pathway via Gq/11, leading to physiological responses.

This compound, acting as an antagonist, would inhibit the initial step of agonist binding to the receptor, thereby preventing the downstream signaling cascade that leads to physiological effects like vasoconstriction.

Context of this compound's Dual Antagonism

The physiological effects of this compound in vivo are dominated by its potent muscarinic receptor blockade. For instance, at higher doses, this compound has been observed to cause an increase in heart rate and blood pressure, which is contrary to the expected effects of an α1-adrenergic antagonist[1][2]. This is because the blockade of M2 muscarinic receptors in the heart removes the parasympathetic (vagal) inhibition, leading to an increased heart rate[7].

Anisodine_Dual_Action cluster_cholinergic Cholinergic System cluster_adrenergic Adrenergic System This compound This compound Muscarinic_Receptor Muscarinic Receptor (e.g., M2 in Heart) This compound->Muscarinic_Receptor Strong Antagonism Alpha1_Receptor α1-Adrenergic Receptor (in Vasculature) This compound->Alpha1_Receptor Weak Antagonism Parasympathetic_Effect Parasympathetic Effects (e.g., Decreased Heart Rate) Observed_Effect Observed In Vivo Effect (e.g., Increased Heart Rate) Parasympathetic_Effect->Observed_Effect Blockade leads to... Sympathetic_Effect Sympathetic Effects (e.g., Vasoconstriction) Sympathetic_Effect->Observed_Effect Blockade would lead to opposite effect

Caption: Logical relationship of this compound's dual antagonism and its observed in vivo cardiovascular effects.

Experimental Protocols

The characterization of this compound as an α1-adrenergic receptor antagonist involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare tissue membranes (e.g., rat heart or brain) expressing α1-receptors Start->Prepare_Membranes Incubate Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [³H]-WB-4101) 2. Varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., rapid vacuum filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (e.g., liquid scintillation counting) Separate->Quantify Analyze Analyze data: - Plot % inhibition vs. This compound concentration - Calculate IC50 value Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay to determine IC50.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat heart ventricles) in ice-cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the membrane fraction. Resuspend the pellet in an appropriate assay buffer.

  • Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of a selective α1-adrenergic radioligand (e.g., [³H]-prazosin or [³H]-WB-4101), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: Isolate a tissue that exhibits a contractile response to α1-adrenergic agonists, such as rat thoracic aorta. Cut the aorta into rings and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist Concentration-Response Curve (Control): After an equilibration period, generate a cumulative concentration-response curve for an α1-agonist like phenylephrine.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the organ bath and incubate for a set period.

  • Agonist Concentration-Response Curve (in presence of Antagonist): In the continued presence of this compound, generate a second concentration-response curve for phenylephrine.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value[8][9].

Discussion and Future Directions

The existing evidence confirms that this compound has α1-adrenergic receptor antagonist properties, albeit weak ones[3][4]. Its pharmacological profile is overwhelmingly dominated by its more potent muscarinic antagonist activity[1]. This is crucial for drug development professionals to consider, as the in vivo effects of this compound are more likely to be mediated by cholinergic blockade.

Several key areas require further investigation to fully elucidate the role of this compound as an α1-adrenergic antagonist:

  • Subtype Selectivity: Modern studies utilizing cell lines expressing individual human α1-adrenergic receptor subtypes (α1A, α1B, and α1D) are needed to determine if this compound has any selectivity.

  • In Vivo Functional Relevance: Experiments designed to isolate the α1-adrenergic effects from the cholinergic effects are necessary. For example, studying the effect of this compound on phenylephrine-induced vasoconstriction in vivo in the presence of a muscarinic agonist to maintain cholinergic tone could provide clearer insights[10].

  • Structure-Activity Relationship: Comparative studies with structurally related tropane alkaloids could help identify the chemical moieties responsible for α1-adrenergic versus muscarinic receptor affinity.

Conclusion

References

Anisodine: A Technical Overview of its Molecular Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, has garnered significant interest for its therapeutic applications, particularly in traditional Chinese medicine.[1][2] This technical guide provides a comprehensive overview of the molecular characteristics of this compound, outlines the fundamental principles of its extraction and synthesis, and elucidates its primary mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist.

Core Molecular and Physical Properties

This compound, also known as daturamine or α-hydroxyscopolamine, possesses a defined chemical structure that dictates its pharmacological activity.[1] The key molecular and physical data are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₂₁NO₅
Molar Mass 319.36 g/mol

Experimental Protocols: Isolation and Synthesis

Isolation from Anisodus tanguticus

This compound is naturally present in the roots of Anisodus tanguticus (Maxim.) Pascher and can be extracted and purified.[2][3] The general methodology involves the following key stages:

Workflow for this compound Isolation

start Dried and Ground Anisodus tanguticus Roots extraction Solvent Extraction (e.g., Methanol with Formic Acid) start->extraction centrifugation Centrifugation and Filtration extraction->centrifugation purification Chromatographic Separation (e.g., HPLC) centrifugation->purification end Purified this compound purification->end cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds and Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) mAChR->Response Initiates This compound This compound This compound->mAChR Blocks Binding

References

Anisodine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodine (B1665107), a tropane (B1204802) alkaloid derived from Anisodus tanguticus, is a muscarinic acetylcholine (B1216132) receptor antagonist and a weak α1-adrenergic receptor antagonist. It is primarily utilized in China for the treatment of acute circulatory shock and various ischemic conditions, including cerebral and ocular ischemia. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, and key experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in their investigation of this compound.

Chemical Identifiers and Properties

This compound is a well-characterized compound with established chemical identifiers and properties. These are crucial for accurate identification and use in research and development.

Identifier TypeValueCitation
CAS Number 52646-92-1[1][2][3]
PubChem CID 4105431[1][4]
Synonyms Daturamine, α-hydroxyscopolamine[1][2]
Molecular Formula C17H21NO5[1][2]
Molecular Weight 319.357 g/mol [1][2]
InChI InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1[1]
InChIKey JEJREKXHLFEVHN-QDXGGTILSA-N[1]
Canonical SMILES CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C1=CC=CC=C1)O[3][4]

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs) and, to a lesser extent, α1-adrenergic receptors.[1][5]

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a non-selective antagonist at muscarinic acetylcholine receptors, competing with the endogenous neurotransmitter acetylcholine. By blocking these receptors, this compound inhibits parasympathetic nerve impulses. This action is central to its use as an antispasmodic and in managing conditions with cholinergic overstimulation. In the context of cerebral ischemia, this compound has been shown to modulate the expression of M1, M2, M4, and M5 muscarinic receptor subtypes.[6] This modulation is thought to contribute to its neuroprotective effects by reducing neuronal overactivation, decreasing intracellular calcium influx, and lowering levels of reactive oxygen species (ROS).[6]

α1-Adrenergic Receptor Antagonism

This compound also exhibits weak antagonistic properties at α1-adrenergic receptors.[5] This effect is less pronounced than its muscarinic antagonism. The blockade of α1-adrenergic receptors can lead to vasodilation, which may contribute to its beneficial effects in improving microcirculation in conditions like acute circulatory shock.[5]

Signaling Pathways

The neuroprotective effects of this compound appear to be mediated through multiple signaling pathways. A key pathway implicated is the Akt/GSK-3β signaling cascade.

Anisodine_Signaling_Pathway cluster_activation Upstream Activation This compound This compound mAChR Muscarinic Acetylcholine Receptor This compound->mAChR Antagonizes alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Weakly Antagonizes PI3K PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation GSK3b GSK-3β p_Akt->GSK3b Inhibits by Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) p_Akt->Bax Downregulates p_GSK3b p-GSK-3β (Inactive) Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotection Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

By activating the Akt/GSK-3β pathway, this compound has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, ultimately leading to reduced neuronal cell death.[2][3]

Experimental Protocols

The following protocols are representative of the experimental methodologies used in the study of this compound's neuroprotective effects.

Chronic Ocular Hypertension Model in Mice

This protocol describes the induction of chronic ocular hypertension in mice to study the neuroprotective effects of Compound this compound (CA) on retinal ganglion cells (RGCs).[7]

  • Animal Model: Female C57BL/6J mice.

  • Induction of Ocular Hypertension:

    • Anesthetize the mice.

    • Inject microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow and increase intraocular pressure (IOP).

    • Measure IOP every 3 days.

  • Treatment:

    • The treatment group receives a solution of Compound this compound orally.

    • Control groups include a normal control, a CA-only control, and a microbead-injection control.

  • Analysis of Retinal Ganglion Cell Survival:

    • On day 21, perform retrograde labeling of RGCs by injecting 4% Fluoro-Gold solution bilaterally into the superior colliculus.[1]

    • On day 27, sacrifice the animals and prepare retinal flat mounts.

    • Perform immunohistochemistry using an antibody against β-III-tubulin, a marker for RGCs.

    • Quantify the density of Fluoro-Gold labeled and β-III-tubulin positive RGCs.

Chronic Cerebral Hypoperfusion Model in Rats

This protocol outlines the creation of a chronic cerebral hypoperfusion model in rats to investigate the neuroprotective effects of this compound Hydrobromide.[2][3]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure (Two-Vessel Occlusion - 2-VO):

    • Anesthetize the rats.

    • Make a midline neck incision to expose the common carotid arteries.

    • Permanently ligate both common carotid arteries.

  • Treatment Groups:

    • Sham-operated group.

    • 2-VO group (control).

    • Positive control group (e.g., Butylphthalide).

    • 2-VO + this compound Hydrobromide at varying doses (e.g., 0.3, 0.6, 1.2 mg/kg).

  • Behavioral and Molecular Analysis:

    • Assess cognitive deficits using the Morris Water Maze test.

    • Evaluate neuronal survival and apoptosis using Nissl staining and TUNEL staining, respectively.

    • Measure levels of monoamine neurotransmitters (e.g., 5-HT, norepinephrine) and acetylcholine, as well as acetylcholinesterase activity.

    • Perform Western blot analysis to determine the protein expression of Bcl-2, Bax, p-Akt, and p-GSK-3β.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is used to induce focal cerebral ischemia to study the effects of this compound on stroke.[6]

  • Animal Model: Rats (strain may vary).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg).

    • Expose the common carotid artery, external carotid artery, and internal carotid artery.

    • Insert a specialized thread occluder into the internal carotid artery to block the origin of the middle cerebral artery.

  • Treatment:

    • The treatment group receives an injection of this compound Hydrobromide (e.g., 0.6 mg/kg) via the caudal vein during reperfusion.

    • The MCAO control group receives an equivalent volume of normal saline.

  • Immunohistochemical Analysis:

    • After a set period, sacrifice the animals and prepare brain tissue sections.

    • Perform immunohistochemistry to assess the expression of M1-M5 muscarinic receptors in the cerebral arteries, hippocampus, and parenchyma.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Induce_Pathology Induce Pathology (e.g., MCAO, Ocular Hypertension) Animal_Model->Induce_Pathology Treatment Administer this compound (Varying Doses) Induce_Pathology->Treatment Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Retina) Treatment->Tissue_Collection Behavioral_Tests->Tissue_Collection Histology Histological Analysis (Nissl, TUNEL, IHC) Tissue_Collection->Histology Biochemical_Assays Biochemical Assays (Western Blot, Neurotransmitter Levels) Tissue_Collection->Biochemical_Assays Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis

References

Methodological & Application

Protocol for Anisodine Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Anisodine (B1665107), a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is an anticholinergic and α1-adrenergic receptor antagonist.[1] In preclinical rodent models, it is primarily investigated for its neuroprotective properties, particularly in the context of cerebral ischemia and vascular dementia.[2] this compound hydrobromide, a more stable salt form, is often used in these studies.[3] Its mechanism of action is linked to the modulation of cholinergic pathways and the activation of pro-survival signaling cascades, such as the Akt/GSK-3β pathway, which plays a crucial role in preventing neuronal apoptosis.[4][5] Additionally, this compound has been explored as a potential treatment for organophosphate poisoning due to its anticholinergic effects.[6]

This document provides detailed protocols for the preparation and administration of this compound in rodent models of cerebral ischemia and organophosphate poisoning, based on established methodologies.

Data Presentation

Table 1: In Vivo Administration and Effects of this compound in Rodent Models of Cerebral Ischemia
Rodent ModelAdministration RouteDosageTreatment DurationObserved Effects
Rat (Chronic Cerebral Hypoperfusion - 2-VO) Intraperitoneal (i.p.)0.3, 0.6, 1.2 mg/kg/dayDailyAmeliorated memory deficits, reduced neuronal apoptosis, and activated the Akt/GSK-3β signaling pathway.[5]
Rat (Middle Cerebral Artery Occlusion - MCAO) Intravenous (i.v.)5 mg/kgSingle doseDetails on neuroprotective effects in this specific study require further investigation, but this dosage has been used in pharmacokinetic studies.
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterAdministration RouteValue
Maximum Plasma Concentration (Cmax) Intravenous (i.v.)340.50 ± 44.52 ng/mL
Bioavailability Intragastric (i.g.)80.45%
Urinary Excretion Rate Not specified32.67%

Experimental Protocols

Protocol 1: this compound Administration in a Rat Model of Focal Cerebral Ischemia (MCAO)

1. Animal Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[7]

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate) and maintain its body temperature at 37°C using a heating pad.[8][9]

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]

    • Carefully isolate and ligate the ECA.[7]

    • Temporarily clamp the CCA and ICA.[5]

    • Introduce a nylon monofilament suture (e.g., 4-0) through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.[5][7]

    • The occlusion can be transient (e.g., 90 minutes) or permanent. For transient MCAO, the suture is withdrawn to allow for reperfusion.[8]

    • Close the incision and allow the animal to recover.

2. This compound Preparation and Administration

  • Vehicle Preparation: this compound hydrobromide has some solubility in water and can be dissolved in sterile normal saline (0.9% NaCl). For compounds with limited aqueous solubility, a vehicle containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline or PBS, can be considered, although potential toxicity of the vehicle should be evaluated.

  • Drug Solution Preparation: For a 1 mg/kg dose in a 300g rat with an injection volume of 1 mL/kg, prepare a 1 mg/mL solution of this compound hydrobromide in the chosen vehicle. Ensure the solution is sterile-filtered.

  • Administration:

    • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Dosage: Based on previous studies, a dosage range of 0.3 to 1.2 mg/kg can be used for neuroprotection studies in rats.[5]

    • Timing: Administer the first dose at the time of reperfusion (for transient MCAO) or shortly after the induction of ischemia (for permanent MCAO). Subsequent doses can be administered daily.

3. Endpoint Analysis

  • Neurological Deficit Scoring: Assess motor and neurological function at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, euthanize the animal, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[7]

  • Biochemical and Molecular Analysis: Collect brain tissue for analysis of signaling pathways (e.g., Western blot for p-Akt, p-GSK-3β), apoptosis markers (e.g., TUNEL staining), and markers of oxidative stress.

Protocol 2: this compound Administration in a Rat Model of Chronic Cerebral Hypoperfusion (2-VO)

1. Animal Model: Two-Vessel Occlusion (2-VO)

This model induces chronic cerebral hypoperfusion, which is relevant for studying vascular dementia.

  • Surgical Procedure:

    • Anesthetize the rat and make a ventral midline cervical incision.

    • Carefully isolate both common carotid arteries, being cautious to avoid damage to the vagus nerves.

    • Permanently ligate both common carotid arteries with silk sutures.[10]

    • Close the incision and monitor the animal during recovery.

2. This compound Administration

  • Follow the drug preparation and administration steps outlined in Protocol 1. Daily intraperitoneal injections of 0.3, 0.6, or 1.2 mg/kg have been shown to be effective in this model.[5]

3. Endpoint Analysis

  • Cognitive Assessment: Perform behavioral tests such as the Morris water maze to evaluate learning and memory.

  • Histological Analysis: Examine neuronal survival and apoptosis in brain regions like the hippocampus and cortex using Nissl and TUNEL staining.

  • Biochemical Analysis: Measure neurotransmitter levels and the activity of enzymes like acetylcholinesterase. Analyze the expression of proteins in the Akt/GSK-3β pathway.[5]

Protocol 3: this compound Administration in a Mouse Model of Organophosphate Poisoning

1. Animal Model: Organophosphate-Induced Toxicity

This protocol is adapted from studies using other anticholinergic agents to counteract organophosphate poisoning.

  • Induction of Poisoning: Administer a specific organophosphate agent (e.g., paraoxon (B1678428) at 8 mg/kg) to the mice.[11] The route of administration for the toxin will depend on the specific agent and experimental design.

  • Animal Monitoring: Closely monitor the animals for signs of cholinergic crisis (e.g., salivation, lacrimation, urination, defecation, tremors, convulsions).

2. This compound Administration

  • Drug Preparation: Prepare this compound hydrobromide in sterile saline.

  • Administration:

    • Route: Oral gavage or intraperitoneal injection.

    • Dosage: A starting point for dosage can be extrapolated from studies with similar anticholinergic drugs like atropine (B194438) (e.g., 4 mg/kg).[11] Dose-response studies are recommended to determine the optimal therapeutic dose of this compound.

    • Timing: Administer this compound as a treatment after the onset of poisoning symptoms.

3. Endpoint Analysis

  • Survival Rate: Record the survival of the animals at different time points (e.g., 4 and 24 hours) after poisoning.[11]

  • Symptom Severity: Score the severity of cholinergic symptoms over time.

Mandatory Visualization

experimental_workflow cluster_model Rodent Model Induction cluster_treatment This compound Administration cluster_analysis Endpoint Analysis MCAO Focal Cerebral Ischemia (MCAO) Preparation Drug Preparation (this compound Hydrobromide in Vehicle) MCAO->Preparation Two_VO Chronic Cerebral Hypoperfusion (2-VO) Two_VO->Preparation OP_Poisoning Organophosphate Poisoning OP_Poisoning->Preparation Administration Administration (i.p., i.v., or Oral Gavage) Preparation->Administration Dosage Calculation Behavioral Behavioral/Cognitive Tests Administration->Behavioral Histological Histological Analysis (Infarct Volume, Apoptosis) Administration->Histological Biochemical Biochemical/Molecular Analysis (Western Blot, etc.) Administration->Biochemical Survival Survival Rate Administration->Survival

Caption: General experimental workflow for in vivo rodent studies with this compound.

Akt_GSK3b_pathway This compound This compound Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonist PI3K PI3K Muscarinic_Receptor->PI3K Activation leads to Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) GSK3b GSK-3β pAkt->GSK3b Phosphorylates (Inhibits) Bcl2 Bcl-2 pAkt->Bcl2 Promotes pGSK3b p-GSK-3β (Inactive) Bax Bax GSK3b->Bax Activates Apoptosis Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis Survival Neuronal Survival

Caption: this compound's proposed neuroprotective signaling pathway.

References

Anisodine Dosage for Neuroprotective Effect Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Anisodine, specifically this compound Hydrobromide (AH), in rat models of neurological damage to study its neuroprotective effects. The following sections detail recommended dosages, experimental protocols for inducing neurological damage and assessing outcomes, and the signaling pathways implicated in this compound's mechanism of action.

Data Presentation: this compound Dosage and Neuroprotective Outcomes

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound in rat models of chronic cerebral hypoperfusion and vascular dementia.

Table 1: this compound Hydrobromide Dosage in a Rat Model of Chronic Cerebral Hypoperfusion

Treatment GroupDosage (mg/kg, i.p.)Key Outcomes
Sham-Normal cognitive function and neuronal survival.
Model (2-VO)-Significant memory impairment, increased neuronal necrosis and apoptosis.
This compound Hydrobromide (Low Dose)0.3Improved cognitive deficits, reduced neuronal necrosis and apoptosis.[1]
This compound Hydrobromide (Medium Dose)0.6Significant improvement in cognitive deficits, reduction in neuronal death.[1]
This compound Hydrobromide (High Dose)1.2Marked improvement in memory, significant reduction in neuronal apoptosis.[1]

2-VO: Two-vessel occlusion (permanent bilateral common carotid artery occlusion) i.p.: Intraperitoneal administration

Table 2: Effects of this compound Hydrobromide on Biochemical and Apoptotic Markers in a Rat Model of Vascular Dementia

Treatment GroupSerum SOD (U/mL)Brain SOD (U/mg)Serum MDA (nmol/mL)Brain MDA (nmol/mg)Apoptotic Cells (%)
Sham100.70 ± 18.95131.77 ± 8.3412.03 ± 1.014.41 ± 0.30-
VD Model44.22 ± 7.1184.39 ± 4.1017.74 ± 1.006.17 ± 0.70High
AH (Low Dose)----36.10 ± 9.07[2]
AH (Medium Dose)----9.60 ± 5.63[2]
AH (High Dose)98.67 ± 0.86162.83 ± 17.366.68 ± 0.063.96 ± 0.773.43 ± 0.92[2]

VD: Vascular Dementia; AH: this compound Hydrobromide; SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data are presented as mean ± standard deviation. While the exact dosages for low, medium, and high doses were not specified in the source, the trend demonstrates a dose-dependent effect.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures cited in the literature.

Induction of Neurological Damage: Permanent Bilateral Common Carotid Artery Occlusion (2-Vessel Occlusion - 2VO)

This surgical procedure is widely used to induce chronic cerebral hypoperfusion in rats, leading to conditions mimicking vascular dementia.

Materials:

  • Sprague-Dawley rats (adult male)

  • Anesthetic (e.g., 10% chloral (B1216628) hydrate, 300 mg/kg)

  • Heating pad

  • Surgical instruments (scalpel, scissors, forceps)

  • Surgical silk sutures

  • Wound clips or sutures for closing

Procedure:

  • Anesthetize the rat via intraperitoneal injection and ensure a surgical level of anesthesia is reached (assessed by lack of pedal and corneal reflexes).

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline cervical incision to expose the neck muscles.

  • Carefully dissect the muscles to locate the common carotid arteries, taking care to avoid the vagus nerve.

  • Isolate both common carotid arteries.

  • Securely ligate each common carotid artery with surgical silk sutures.

  • Close the incision with wound clips or sutures.

  • For sham-operated rats, follow the same procedure without ligating the arteries.

  • Provide post-operative care, including analgesics and monitoring for recovery.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is a standard method for assessing spatial learning and memory in rodents.

Materials:

  • Circular water tank (approx. 1.5-2 m in diameter)

  • Water (maintained at 22-25°C)

  • Non-toxic white paint or powdered milk to make the water opaque

  • Submerged platform (1-2 cm below the water surface)

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the first trial.

  • Training Trials:

    • Gently place the rat into the water facing the wall of the tank at one of four predetermined start positions.

    • Allow the rat to swim freely to find the hidden platform for a maximum of 60-120 seconds.

    • If the rat fails to find the platform within the time limit, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5 consecutive days, with a different start position for each trial.

  • Probe Trial:

    • On the day after the final training session, remove the platform from the tank.

    • Place the rat in the tank and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

Neurological Deficit Scoring: Modified Bederson Scale

This scale provides a global assessment of neurological deficits after ischemic injury.

Procedure: Observe the rat for the following signs and assign a score:

  • Score 0: No observable neurological deficits.

  • Score 1: Forelimb flexion. When the rat is held by the tail, the contralateral forelimb consistently flexes.

  • Score 2: Decreased resistance to lateral push. When pushed sideways, the rat shows a decreased resistance on the contralateral side.

  • Score 3: Unilateral circling. The rat spontaneously circles towards the paretic side.

Motor Coordination Assessment: Pole Climbing Test

This test evaluates motor coordination and balance.

Materials:

  • Vertical wooden or metal pole (approx. 50 cm long, 1 cm in diameter) with a rough surface for grip.

  • A base for the pole to stand securely in the rat's home cage or a designated area.

Procedure:

  • Training: Place the rat head-up on the top of the pole and allow it to climb down. Repeat this several times so the rat learns the task.

  • Testing:

    • Place the rat head-up at the top of the pole.

    • Record the time it takes for the rat to turn around and descend to the base.

    • A maximum time (e.g., 120 seconds) is typically set.

Histological Analysis: Nissl Staining

Nissl staining is used to visualize the neuronal structure and identify neuronal loss in brain tissue.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections

  • Cresyl violet solution (0.1%)

  • Ethanol (B145695) series (for dehydration)

  • Xylene or other clearing agent

  • Mounting medium and coverslips

Procedure:

  • Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue.

  • Incubate the sections in 0.1% cresyl violet solution for 5-10 minutes.

  • Rinse the sections in distilled water.

  • Differentiate the sections in a series of ethanol solutions to remove excess stain.

  • Dehydrate the sections in an ascending series of ethanol concentrations.

  • Clear the sections in xylene.

  • Mount the sections with a suitable mounting medium and coverslip.

  • Examine under a microscope to assess neuronal morphology and count surviving neurons.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Brain sections (paraffin-embedded or frozen)

  • TUNEL assay kit (commercially available)

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100)

  • TdT reaction mix

  • Fluorescent microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Treat the sections with Proteinase K to retrieve antigenic sites.

  • Permeabilize the sections to allow entry of the labeling reagents.

  • Incubate the sections with the TdT reaction mix, which contains TdT and labeled dUTPs.

  • Stop the reaction and wash the sections.

  • If using an indirect method, incubate with a fluorescently labeled antibody.

  • Counterstain the nuclei with a DNA stain (e.g., DAPI).

  • Mount the sections and visualize under a fluorescent microscope. TUNEL-positive cells (apoptotic) will show fluorescence.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through various signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

G cluster_0 This compound Neuroprotective Mechanism This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's activation of the Akt/GSK-3β pathway.

G cluster_1 p-ERK1/2/HIF-1α/VEGF Pathway This compound This compound pERK p-ERK1/2 This compound->pERK Modulates HIF HIF-1α pERK->HIF Regulates VEGF VEGF HIF->VEGF Upregulates Neuroprotection Neuroprotection VEGF->Neuroprotection Promotes

Caption: this compound's modulation of the p-ERK1/2/HIF-1α/VEGF pathway.

G cluster_2 Experimental Workflow for this compound Neuroprotection Study A Animal Model (Sprague-Dawley Rats) B Induction of Neurological Damage (2-VO Surgery) A->B C This compound Administration (i.p. injection) B->C D Behavioral Assessments (MWM, Bederson Scale, Pole Test) C->D E Tissue Collection (Brain) D->E F Histological & Biochemical Analysis (Nissl, TUNEL, Western Blot) E->F G Data Analysis & Interpretation F->G

Caption: A typical experimental workflow for studying this compound's neuroprotective effects in rats.

References

Application Notes and Protocols for Anisodine Hydrobromide Injection in Acute Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) hydrobromide, a derivative of the tropane (B1204802) alkaloid this compound, has demonstrated therapeutic potential in the management of acute ischemic stroke (AIS).[1] As a non-specific muscarinic cholinergic receptor antagonist, it exerts neuroprotective effects through various mechanisms, including improving cerebral microcirculation, reducing inflammation, and inhibiting neuronal apoptosis.[2][3] These application notes provide a comprehensive overview of the use of this compound hydrobromide injection in preclinical AIS research, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound hydrobromide functions primarily by blocking muscarinic acetylcholine (B1216132) receptors in the central and peripheral nervous systems.[3] This action leads to a cascade of downstream effects that are beneficial in the context of ischemic stroke:

  • Improved Cerebral Blood Flow: It enhances microcirculation and possesses vasodilatory properties, which can help restore blood flow to ischemic brain regions.[3]

  • Neuroprotection: this compound hydrobromide exhibits a range of neuroprotective properties, including:

    • Anti-inflammatory effects: It can decrease the levels of pro-inflammatory cytokines such as IL-6.[4]

    • Anti-oxidative stress: The compound helps in mitigating oxidative damage.[4] One study in a rat model of vascular dementia showed that this compound hydrobromide treatment significantly increased the activity of superoxide (B77818) dismutase (SOD) and decreased the concentration of malondialdehyde (MDA) in both serum and brain tissue.[5][6]

    • Inhibition of Neuronal Apoptosis: It has been shown to attenuate neuronal cell death.[4]

  • Modulation of Signaling Pathways: this compound hydrobromide influences several key signaling pathways implicated in neuronal survival and plasticity, including the ERK1/2, Notch, and Akt/GSK-3β pathways.[1][4][7]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound hydrobromide has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: Summary of Preclinical Efficacy Data
Animal ModelDosageKey FindingsReference
Rat MCAO Model0.6 mg/kg (i.v.)Reduced exacerbated expression of M1, M2, M4, and M5 muscarinic receptors in hypoxic brain tissue.[8]
Rat Chronic Cerebral Hypoperfusion0.15 mg/kgSignificantly improved the number of surviving neurons.[9]
Rat Chronic Cerebral Hypoperfusion0.3 mg/kgSignificantly reduced the levels of lipid peroxidation products (LPO) in brain tissue.[9]
Rat Chronic Cerebral Hypoperfusion1.2 mg/kgSignificantly decreased the activity of lactate (B86563) dehydrogenase (LDH).[9]
Rat Vascular Dementia ModelHigh doseSerum SOD: increased from 44.22±7.11 to 98.67±0.86 U/mL. Brain SOD: increased from 84.39±4.10 to 162.83±17.36 U/mg. Serum MDA: decreased from 17.74±1.00 to 6.68±0.06 nmol/mL. Brain MDA: decreased from 6.17±0.70 to 3.96±0.77 nmol/mg.[5][6]
Table 2: Summary of Clinical Efficacy Data (Meta-analysis of 11 RCTs, 1,337 patients)
Outcome MeasureResult95% Confidence Intervalp-valueReference
NIHSS ScoreMD = -1.53(-1.94, -1.12)< 0.00001[2][3]
Modified Rankin ScaleMD = -0.89(-0.97, -0.81)< 0.00001[2]
Barthel IndexMD = 10.65(4.30, 17.00)0.001[2]
Clinical EfficacyRR = 1.2(1.08, 1.34)0.001[2][3]
Relative Cerebral Blood VolumeSMD = 0.28(0.02, 0.53)0.03[2]
Relative Time to PeakSMD = -0.81(-1.08, -0.55)< 0.00001[2]

NIHSS: National Institutes of Health Stroke Scale; MD: Mean Difference; RR: Risk Ratio; SMD: Standardized Mean Difference.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of focal cerebral ischemia.[10]

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats[1][8]

  • Anesthesia (e.g., isoflurane)[10]

  • Surgical microscope

  • Micro-surgical instruments

  • Monofilament suture (e.g., silicone-coated)[11]

  • Heating pad to maintain body temperature[10]

  • This compound hydrobromide injection

  • Vehicle control (e.g., normal saline)[8]

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal with isoflurane (B1672236) (4-5% for induction, 1.5-2% for maintenance).[10][12] Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[10]

  • Surgical Incision: Make a midline ventral neck incision.[12]

  • Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]

  • Artery Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.[10]

  • Filament Insertion: Make a small incision in the ECA. Insert the monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm in mice and 18-20 mm in rats.[10][11]

  • Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 60, 90, or 120 minutes).[12] For transient MCAO, withdraw the filament to allow for reperfusion. For permanent MCAO, leave the filament in place.[10]

  • Drug Administration: Administer this compound hydrobromide or vehicle intravenously (e.g., via the tail vein) at the onset of reperfusion or at a specified time point post-occlusion.[8]

  • Wound Closure and Recovery: Suture the incision and allow the animal to recover. Provide post-operative care as needed.[12]

  • Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system (e.g., Bederson's score or a 5-point scale).[6]

  • Histological Analysis: After a predetermined survival period (e.g., 24 hours or 7 days), euthanize the animals and perfuse the brains. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume or processed for other histological analyses.[10][13]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) and Reoxygenation

The OGD model simulates the ischemic conditions of a stroke in a cell culture system.[14]

Materials:

  • Primary cortical neurons, astrocytes, or brain microvascular endothelial cells[14]

  • Cell culture plates or chamber slides

  • Glucose-free cell culture medium (e.g., DMEM)[15]

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2, and <1% O2)[15][16]

  • This compound hydrobromide

  • Vehicle control

Procedure:

  • Cell Culture: Culture the desired cell type to a confluent monolayer.

  • OGD Induction: Replace the normal culture medium with pre-warmed, deoxygenated, glucose-free medium.[17] Place the culture plates in a hypoxia chamber for a specified duration (e.g., 2, 4, or 6 hours).[15][17]

  • Reoxygenation: After the OGD period, replace the glucose-free medium with normal, pre-warmed culture medium and return the plates to a standard incubator (95% air, 5% CO2).[17]

  • Drug Treatment: Add this compound hydrobromide or vehicle to the culture medium at the beginning of reoxygenation or at a specified time point.

  • Assessment of Cell Viability and Damage: After a designated reoxygenation period (e.g., 24 hours), assess cell viability and damage using various assays:

    • MTT or CCK-8 assay: To measure cell viability.[15]

    • LDH assay: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[15]

    • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.[6]

    • Apoptosis assays: Use TUNEL staining or caspase activity assays to assess apoptosis.[6]

Signaling Pathways and Visualizations

This compound hydrobromide has been shown to modulate several signaling pathways that are critical in the pathophysiology of ischemic stroke.

This compound Hydrobromide's Neuroprotective Signaling Pathways

Anisodine_Hydrobromide_Signaling cluster_stimulus Ischemic Stroke cluster_drug Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Overall Outcome Ischemia Ischemia/ Reperfusion Muscarinic_Receptors Muscarinic Receptors Ischemia->Muscarinic_Receptors Activates This compound This compound Hydrobromide This compound->Muscarinic_Receptors Inhibits ERK12 ERK1/2 This compound->ERK12 Activates Akt_GSK3b Akt/GSK-3β This compound->Akt_GSK3b Activates Notch Notch This compound->Notch Modulates Inflammation ↓ Inflammation This compound->Inflammation Oxidative_Stress ↓ Oxidative Stress This compound->Oxidative_Stress CBF ↑ Cerebral Blood Flow This compound->CBF Neuroplasticity ↑ Neuroplasticity ERK12->Neuroplasticity Apoptosis ↓ Apoptosis Akt_GSK3b->Apoptosis Notch->Neuroplasticity Angiogenesis ↑ Angiogenesis Notch->Angiogenesis Neuroprotection Neuroprotection & Improved Functional Recovery Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection Neuroplasticity->Neuroprotection Angiogenesis->Neuroprotection CBF->Neuroprotection

Caption: this compound Hydrobromide's multifaceted neuroprotective mechanisms.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_model Ischemic Stroke Model cluster_treatment Treatment Groups cluster_assessment Outcome Assessment cluster_analysis Data Analysis MCAO MCAO Model (In Vivo) Sham Sham/Control MCAO->Sham Vehicle Vehicle MCAO->Vehicle Anisodine_Dose1 This compound (Dose 1) MCAO->Anisodine_Dose1 Anisodine_Dose2 This compound (Dose 2) MCAO->Anisodine_Dose2 OGD OGD Model (In Vitro) OGD->Sham OGD->Vehicle OGD->Anisodine_Dose1 OGD->Anisodine_Dose2 Behavioral Neurological & Behavioral Tests (In Vivo) Sham->Behavioral Infarct Infarct Volume Measurement (In Vivo) Sham->Infarct Viability Cell Viability/Toxicity Assays (In Vitro) Sham->Viability Biomarkers Biomarker Analysis (e.g., SOD, MDA, ROS) Sham->Biomarkers Western_Blot Western Blot (Signaling Proteins) Sham->Western_Blot Vehicle->Behavioral Vehicle->Infarct Vehicle->Viability Vehicle->Biomarkers Vehicle->Western_Blot Anisodine_Dose1->Behavioral Anisodine_Dose1->Infarct Anisodine_Dose1->Viability Anisodine_Dose1->Biomarkers Anisodine_Dose1->Western_Blot Anisodine_Dose2->Behavioral Anisodine_Dose2->Infarct Anisodine_Dose2->Viability Anisodine_Dose2->Biomarkers Anisodine_Dose2->Western_Blot Stats Statistical Analysis & Interpretation Behavioral->Stats Infarct->Stats Viability->Stats Biomarkers->Stats Western_Blot->Stats

Caption: General experimental workflow for preclinical studies.

Conclusion

This compound hydrobromide injection holds promise as a therapeutic agent for acute ischemic stroke, supported by both preclinical and clinical evidence. Its multifaceted mechanism of action, targeting cerebral blood flow, inflammation, oxidative stress, and key neuronal signaling pathways, makes it a compelling candidate for further investigation. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and conduct robust studies to further elucidate the therapeutic potential of this compound hydrobromide in the context of ischemic stroke.

References

Application Notes and Protocols for In Vitro Testing of Anisodine's Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine is a tropane (B1204802) alkaloid and a naturally occurring muscarinic receptor antagonist. It functions by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors, thereby blocking parasympathetic nerve impulses.[1][2] While it is considered to be less potent than atropine (B194438), detailed in vitro characterization is essential for understanding its specific pharmacological profile.[1][3][4][5]

These application notes provide detailed protocols for three key in vitro assays to characterize the anticholinergic activity of this compound: Radioligand Binding Assay, Isolated Smooth Muscle Contraction Assay, and Schild Plot Analysis.

Data Presentation

The following tables summarize the typical quantitative data obtained from the described in vitro assays. Please note that specific experimental values for this compound are not widely available in the cited literature; therefore, illustrative data based on the well-characterized anticholinergic agent, Atropine, is provided for reference.

Table 1: Muscarinic Receptor Binding Affinity (Ki values)

CompoundReceptor SubtypeKi (nM)RadioligandTissue/Cell Source
This compound M1, M2, M3, M4, M5Data not available[³H]-NMSRecombinant CHO cells
Atropine (Illustrative)M10.8[³H]-PirenzepineRat cerebral cortex
Atropine (Illustrative)M21.2[³H]-AF-DX 384Rat heart
Atropine (Illustrative)M31.0[³H]-4-DAMPRat submandibular gland

Note: Ki values represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism in Isolated Tissue (IC50 values)

CompoundAgonistTissue PreparationIC50 (nM)
This compound AcetylcholineData not availableData not available
Atropine (Illustrative)AcetylcholineGuinea pig ileum2.5
Atropine (Illustrative)CarbacholRat bladder detrusor muscle3.1

Note: IC50 values represent the concentration of an antagonist that inhibits the agonist response by 50%.

Table 3: Schild Analysis for Competitive Antagonism (pA2 values)

CompoundAgonistTissue PreparationpA2 ValueSchild Slope
This compound AcetylcholineData not availableData not availableData not available
Atropine (Illustrative)AcetylcholineGuinea pig ileum8.9~1.0
Pirenzepine (Illustrative)AcetylcholineHorse jejunum7.13~1.0

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. A Schild slope of approximately 1 is indicative of competitive antagonism.[6][7][8]

Mandatory Visualizations

Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Binds & Activates This compound This compound This compound->Muscarinic_Receptor Competitively Inhibits Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Receptor (M1/M3/M5) Signaling Pathway and Site of this compound Inhibition.

Experimental_Workflow_Schild_Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Tissue Isolate Smooth Muscle Tissue (e.g., guinea pig ileum) Mount_Tissue Mount in Organ Bath Isolate_Tissue->Mount_Tissue Equilibrate Equilibrate under Tension Mount_Tissue->Equilibrate Control_CRC Generate Control Agonist (Acetylcholine) CRC Equilibrate->Control_CRC Washout Washout Control_CRC->Washout Incubate_Antagonist Incubate with Fixed Concentration of this compound Washout->Incubate_Antagonist Agonist_CRC Generate Agonist CRC in Presence of this compound Incubate_Antagonist->Agonist_CRC Repeat Repeat with Increasing This compound Concentrations Agonist_CRC->Repeat Calculate_DR Calculate Dose Ratios (DR) from EC50 shifts Repeat->Calculate_DR Plot_Schild Construct Schild Plot (log(DR-1) vs. log[this compound]) Calculate_DR->Plot_Schild Determine_pA2 Determine pA2 value (x-intercept) and Slope Plot_Schild->Determine_pA2

Caption: Experimental Workflow for Schild Plot Analysis of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of this compound for specific muscarinic receptor subtypes. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. This compound is then introduced to compete with the radioligand, and the displacement of the radioligand is measured.

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist).

  • This compound hydrobromide.

  • Atropine (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Smooth Muscle Contraction Assay

This functional assay assesses the ability of this compound to inhibit the contractile response of smooth muscle tissue to a muscarinic agonist like acetylcholine.

Materials:

  • Guinea pig ileum or rat bladder detrusor muscle.

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Acetylcholine chloride.

  • This compound hydrobromide.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the tissue and cut it into 2-3 cm long segments.

  • Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution under a resting tension of approximately 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath and recording the contractile response.

    • Wash the tissue thoroughly until the baseline tension is restored.

  • Antagonist Incubation: Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • CRC in the Presence of Antagonist: Repeat the acetylcholine CRC in the presence of this compound.

  • Washout and Repetition: Wash the tissue extensively and repeat steps 5 and 6 with different concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response to acetylcholine against the logarithm of the acetylcholine concentration.

    • Compare the CRCs in the absence and presence of this compound. A rightward shift in the CRC indicates competitive antagonism.

    • Determine the EC50 values (the concentration of acetylcholine that produces 50% of the maximal response) from each curve.

    • Calculate the IC50 of this compound if a single concentration of acetylcholine is used.

Schild Plot Analysis

This analysis is used to determine if this compound is a competitive antagonist and to quantify its potency (pA2 value).[9] It is based on the data obtained from the isolated smooth muscle contraction assay.[10]

Procedure:

  • Data Collection: Obtain at least three acetylcholine CRCs in the presence of at least three different concentrations of this compound, as described in the isolated smooth muscle contraction assay protocol.

  • Dose Ratio (DR) Calculation: For each concentration of this compound, calculate the dose ratio (DR) using the formula: DR = EC50 (in the presence of this compound) / EC50 (in the absence of this compound).

  • Schild Plot Construction:

    • Calculate log(DR-1) for each concentration of this compound.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Data Analysis:

    • Perform a linear regression analysis on the plotted data.

    • The x-intercept of the regression line is the pA2 value.

    • The slope of the regression line should be close to 1 for a competitive antagonist.[6]

References

Anisodine as a Tool Compound for Studying Muscarinic Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107) is a naturally occurring tropane (B1204802) alkaloid and a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] Its ability to block the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5) makes it a valuable tool for researchers studying the physiological and pathological roles of the cholinergic system. These application notes provide a comprehensive overview of the use of this compound as a tool compound, including its pharmacological profile, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at muscarinic receptors, thereby inhibiting the effects of the endogenous neurotransmitter acetylcholine. While specific quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature, it is understood to be a non-selective antagonist. For the purposes of experimental design, it is recommended that researchers empirically determine these values in their specific assay systems. The following tables provide representative data for a typical non-selective muscarinic antagonist to guide initial experimental setup.

Disclaimer: The quantitative data presented in the following tables are representative values for a generic non-selective muscarinic antagonist and are intended for illustrative purposes only. Specific binding affinities and functional potencies for this compound should be experimentally determined.

Data Presentation

Table 1: Representative Binding Affinity of a Non-Selective Muscarinic Antagonist

Receptor SubtypeRadioligandRepresentative Kᵢ (nM)
M1[³H]-NMS1-10
M2[³H]-NMS1-10
M3[³H]-NMS1-10
M4[³H]-NMS1-10
M5[³H]-NMS1-10
Kᵢ: Inhibitory constant. [³H]-NMS: [³H]-N-methylscopolamine.

Table 2: Representative Functional Potency of a Non-Selective Muscarinic Antagonist

Receptor SubtypeAssay TypeAgonistRepresentative IC₅₀ (nM)
M1 (Gq-coupled)Calcium MobilizationCarbachol10-100
M2 (Gi-coupled)cAMP InhibitionForskolin (B1673556)/Carbachol10-100
M3 (Gq-coupled)Calcium MobilizationCarbachol10-100
M4 (Gi-coupled)cAMP InhibitionForskolin/Carbachol10-100
M5 (Gq-coupled)Calcium MobilizationCarbachol10-100
IC₅₀: Half-maximal inhibitory concentration.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways associated with muscarinic receptor activation and the general workflow for characterizing a muscarinic antagonist like this compound.

muscarinic_signaling cluster_Gq Gq-coupled Signaling (M1, M3, M5) cluster_Gi Gi-coupled Signaling (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq protein M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gi protein M2_M4->Gi Acetylcholine AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Muscarinic Receptor Signaling Pathways

experimental_workflow cluster_characterization Characterization of this compound start Start: this compound Compound binding_assay Radioligand Binding Assay (Determine Ki for M1-M5) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis (Determine IC50/pA2) binding_assay->data_analysis gq_assays Gq-coupled Assays (M1, M3, M5) - Calcium Mobilization - GTPγS Binding functional_assays->gq_assays gi_assays Gi-coupled Assays (M2, M4) - cAMP Inhibition - GTPγS Binding functional_assays->gi_assays biased_signaling Biased Signaling Assay (β-arrestin Recruitment) functional_assays->biased_signaling gq_assays->data_analysis gi_assays->data_analysis biased_signaling->data_analysis conclusion Conclusion: Pharmacological Profile of this compound data_analysis->conclusion

Experimental Workflow for this compound

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Kᵢ) of this compound for each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes prepared from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Atropine (B194438) (10 µM final concentration).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound dilution or vehicle (for total binding) or atropine (for non-specific binding).

    • Radioligand (at a concentration close to its Kᴅ).

    • Cell membranes (protein concentration to be optimized, e.g., 10-50 µ g/well ).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular Calcium Mobilization Assay (for Gq-coupled M1, M3, and M5 Receptors)

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced calcium release mediated by M1, M3, and M5 receptors.

Materials:

  • Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound stock solution.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Seed the cells into the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC₈₀ of carbachol).

  • Pre-incubate the cells with the this compound dilutions or vehicle for a specified time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cAMP Accumulation Assay (for Gi-coupled M2 and M4 Receptors)

Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-mediated inhibition of cAMP production by M2 and M4 receptors.

Materials:

  • Cells stably expressing a single human muscarinic receptor subtype (M2 or M4).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • This compound stock solution.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Forskolin (to stimulate adenylyl cyclase).

  • Cell culture medium and appropriate buffers.

Protocol:

  • Seed the cells into the appropriate microplate for the chosen cAMP assay kit.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the this compound dilutions or vehicle for a specified time.

  • Add a fixed concentration of the muscarinic agonist (e.g., EC₅₀ of carbachol) and a fixed concentration of forskolin to all wells except the negative control.

  • Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

Objective: To assess the potential for this compound to act as a biased antagonist, differentially affecting G protein-dependent and β-arrestin-dependent signaling pathways.

Materials:

  • Cells engineered to co-express a muscarinic receptor subtype fused to one component of a reporter system (e.g., a luciferase or β-galactosidase fragment) and β-arrestin fused to the complementary component.

  • This compound stock solution.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Substrate for the reporter system.

  • Luminometer or appropriate plate reader.

Protocol:

  • Seed the engineered cells into the appropriate microplate.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the this compound dilutions or vehicle.

  • Add a fixed concentration of the muscarinic agonist to stimulate receptor activation and β-arrestin recruitment.

  • Incubate for a time optimized for the specific assay system.

  • Add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or absorbance).

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Compare these results with the IC₅₀ values obtained from G protein-dependent functional assays to assess for biased antagonism.

References

Application of Anisodine in Ophthalmic Research for Ischemic Eye Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic eye diseases, including ischemic optic neuropathy, diabetic retinopathy, and glaucoma, represent a significant cause of irreversible vision loss. A key pathological feature of these conditions is the damage and death of retinal neurons, particularly retinal ganglion cells (RGCs), due to insufficient blood supply and subsequent reperfusion injury. Anisodine (B1665107), an M-choline receptor blocker, has demonstrated neuroprotective properties in various models of ocular ischemia. It is believed to improve microcirculation and possess antioxidant effects, making it a promising candidate for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in ischemic eye diseases.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms. It functions by regulating the vegetative nervous system and improving microcirculation.[1][2][3] Furthermore, studies suggest that Compound this compound (a preparation of this compound and procaine (B135) hydrochloride) may act via the p-ERK1/2/HIF-1α/VEGF signaling pathway to protect retinal progenitor cells from hypoxia-induced damage. This compound has been shown to improve the viability of retinal progenitor cells and protect against calcium overload under hypoxic conditions.[4]

Data Presentation

Table 1: Neuroprotective Effect of Compound this compound on Retinal Ganglion Cell (RGC) Survival in a Mouse Model of Chronic Ocular Hypertension
GroupTreatmentMean RGC Density (cells/mm²) (Mean ± SEM)Statistical Significance (vs. Microbeads Control)
ANormal ControlData Not Quantified-
BCompound this compound (CA) ControlData Not Quantified-
CMicrobeads Control (Induces Ocular Hypertension)Significantly lower than Group A & D-
DCompound this compound (CA) Study GroupSignificantly higher than Group Cp < 0.001

Source: Adapted from a study on a mouse model of chronic ocular hypertension. The study demonstrated that Compound this compound plays a significant neuroprotective role for RGCs.[2][3]

Experimental Protocols

Retinal Ischemia-Reperfusion (I/R) Injury Model in Mice

This protocol describes the induction of retinal I/R injury by elevating intraocular pressure (IOP).

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Sterile saline solution

  • 30-gauge needle connected to a saline reservoir

  • Tonometer

Procedure:

  • Anesthetize the mouse according to approved institutional protocols.

  • Apply a drop of topical proparacaine hydrochloride to the cornea for local anesthesia.

  • Carefully cannulate the anterior chamber of the eye with the 30-gauge needle.

  • Raise the saline reservoir to a height that increases the IOP to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes) to induce ischemia. Confirm ischemia by observing whitening of the iris and loss of the red reflex.

  • After the ischemic period, lower the saline reservoir to normalize the IOP and allow reperfusion.

  • Remove the needle and apply a topical antibiotic ointment to the eye.

  • The contralateral eye can serve as a control.

This compound Treatment Protocol

Materials:

  • This compound solution (concentration to be determined based on the study design)

  • Administration vehicle (e.g., sterile saline)

Procedure:

  • Prepare the this compound solution at the desired concentration.

  • Administer this compound to the experimental animals via the chosen route (e.g., intraperitoneal injection, oral gavage).

  • The timing and frequency of administration should be optimized for the specific research question (e.g., pre-treatment before I/R injury, post-treatment during the reperfusion phase).

  • A vehicle control group should be included, receiving the administration vehicle without this compound.

Assessment of Retinal Function: Electroretinography (ERG)

ERG is a non-invasive technique to measure the electrical responses of various cell types in the retina.

Materials:

  • ERG recording system

  • Ganzfeld dome

  • Corneal electrodes

  • Reference and ground electrodes

  • Mydriatic eye drops (e.g., tropicamide)

  • Anesthetic

Procedure:

  • Dark-adapt the mice overnight.

  • Under dim red light, anesthetize the mouse and dilate its pupils with a mydriatic agent.

  • Place the corneal electrode on the eye, the reference electrode subcutaneously on the head, and the ground electrode subcutaneously on the tail.

  • Position the mouse in the Ganzfeld dome.

  • Record scotopic (dark-adapted) ERG responses to flashes of increasing light intensity to assess rod function.

  • Light-adapt the mouse for a defined period (e.g., 10 minutes).

  • Record photopic (light-adapted) ERG responses to assess cone function.

  • Analyze the amplitudes and implicit times of the a- and b-waves.

Assessment of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded retinal sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the retinal sections.

  • Permeabilize the tissue with proteinase K.

  • Follow the manufacturer's protocol for the TUNEL assay kit to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

  • Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

  • Mount the sections and visualize them using a fluorescence microscope.

  • Quantify the number of TUNEL-positive cells in the different retinal layers.

Analysis of Signaling Pathways: Western Blotting

Western blotting can be used to quantify the protein expression levels of key components of the p-ERK1/2/HIF-1α/VEGF pathway.

Materials:

  • Retinal tissue lysates

  • Protein electrophoresis equipment

  • PVDF membrane

  • Primary antibodies against p-ERK1/2, total ERK1/2, HIF-1α, VEGF, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract total protein from retinal tissue.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Anisodine_Signaling_Pathway Ischemia Ischemic Insult (e.g., High IOP, Hypoxia) pERK p-ERK1/2 Ischemia->pERK activates This compound This compound M_Receptor M-Choline Receptor This compound->M_Receptor blocks Microcirculation Improved Microcirculation This compound->Microcirculation Antioxidant Antioxidant Effects This compound->Antioxidant This compound->pERK modulates Calcium Reduced Calcium Overload This compound->Calcium Neuroprotection Neuroprotection (RGC Survival) Microcirculation->Neuroprotection Antioxidant->Neuroprotection HIF1a HIF-1α Stabilization pERK->HIF1a leads to VEGF VEGF Expression HIF1a->VEGF promotes VEGF->Neuroprotection contributes to Calcium->Neuroprotection

Caption: Proposed signaling pathway of this compound in ischemic eye disease.

Experimental_Workflow AnimalModel Induce Retinal Ischemia (e.g., I/R Injury Model) Treatment This compound Treatment AnimalModel->Treatment Control Vehicle Control AnimalModel->Control Functional Functional Assessment (Electroretinography) Treatment->Functional Histological Histological Analysis (TUNEL Assay, RGC Counting) Treatment->Histological Molecular Molecular Analysis (Western Blot for p-ERK, HIF-1α, VEGF) Treatment->Molecular Control->Functional Control->Histological Control->Molecular Data Data Analysis & Interpretation Functional->Data Histological->Data Molecular->Data

Caption: General experimental workflow for studying this compound's effects.

References

Application Note & Protocol: A Validated LC-MS/MS Method for Anisodine Pharmacokinetic Analysis in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of anisodine (B1665107) in rat plasma using a sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described methodology is crucial for pharmacokinetic studies, enabling accurate determination of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC). The protocol covers all critical steps from sample preparation to data analysis and includes validated chromatographic and mass spectrometric conditions.

Introduction

This compound, a tropane (B1204802) alkaloid, is investigated for various therapeutic applications. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and validated bioanalytical method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying drug concentrations in complex biological matrices like plasma. This application note details a validated method for the pharmacokinetic analysis of this compound in rats, providing researchers with a reliable protocol for their preclinical studies.

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from rat plasma.[1][2]

  • Thaw frozen rat plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of rat plasma.

  • Add a specific amount of internal standard working solution.

  • Add 300 µL of methanol to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is typically used for the separation of this compound.[1][3]

ParameterCondition
Column C18 column (e.g., 5 µm, 2.0 mm x 150 mm)[3]
Mobile Phase A mixture of methanol and water or acetonitrile and water, often with additives. A common mobile phase is methanol and 0.01% triethylamine solution (adjusted to pH 3.5 with formic acid) in a 60:40 (v/v) ratio.[1][3] Another option is a mixture of methanol, water, and ammonium (B1175870) (15:85:0.5, v/v).[1]
Flow Rate 0.2 mL/min[1][3]
Column Temperature 40 °C[3]
Injection Volume Typically 5-10 µL
Mass Spectrometry Conditions

Electrospray ionization in the positive ion mode is effective for the analysis of this compound.[3]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Source Voltage 5.0 kV[3]
Capillary Voltage 45 V[3]
Capillary Temperature 200 °C[3]
Sheath Gas (Nitrogen) 40 arbitrary units[3]
Collision Gas Helium or Argon

MRM Transitions:

The specific precursor and product ions for this compound and the internal standard need to be optimized by direct infusion. For this compound (protonated molecular ion [M+H]+ of m/z 306), fragmentation can lead to product ions at m/z 288, 276, 140, and 122.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound306To be determined by optimization (e.g., 140, 122)[3]
Internal StandardTo be determinedTo be determined
Pharmacokinetic Study Design
  • Animal Dosing: Administer a single oral or intravenous dose of this compound to rats. Doses can range, for example, a 20 mg oral dose has been used in studies.[1][2]

  • Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Data Analysis: Construct a plasma concentration-time curve and determine the pharmacokinetic parameters using appropriate software.

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterValue
LC Column C18, 5 µm, 2.0 mm x 150 mm[3]
Mobile Phase Methanol : 0.01% Triethylamine (pH 3.5 with Formic Acid) (60:40, v/v)[1][3]
Flow Rate 0.2 mL/min[1][3]
Ionization Mode ESI Positive[3]
This compound MRM Transition 306 -> Optimized product ions
Internal Standard MRM Transition To be determined
Table 2: Pharmacokinetic Parameters of this compound in Rats (Example Data)

This table presents example pharmacokinetic parameters of this compound in rats after intravenous and intragastric administration. It is important to note that bioavailability can vary significantly.[4]

ParameterIntravenous (i.v.) AdministrationIntragastric (i.g.) Administration
Dose Specify doseSpecify dose
Cmax (ng/mL) 340.50 ± 44.52[4]To be determined
Tmax (h) Not applicableTo be determined
AUC (ng·h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
Bioavailability (%) Not applicable80.45[4]

Note: The Cmax value for intravenous administration is the concentration at the first time point after dosing. The bioavailability of this compound has been reported to be 80.45% in one study.[4]

Visualizations

Diagram 1: Experimental Workflow for this compound Pharmacokinetic Analysis

G Experimental Workflow cluster_0 Animal Study cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing Dosing This compound Administration to Rats Sampling Blood Sampling at Timed Intervals Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Precipitation Protein Precipitation with Methanol Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of this compound Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for this compound pharmacokinetic analysis.

Diagram 2: Logical Flow of Pharmacokinetic Data Analysis

G Pharmacokinetic Data Analysis Logic cluster_0 Input Data cluster_1 Analysis Steps cluster_2 Output Parameters Plasma_Conc Plasma Concentration Data Curve Construct Concentration-Time Curve Plasma_Conc->Curve Time_Points Time Points Time_Points->Curve NCA Non-Compartmental Analysis Curve->NCA Cmax Cmax NCA->Cmax Tmax Tmax NCA->Tmax AUC AUC NCA->AUC t_half t1/2 NCA->t_half

Caption: Logical flow of pharmacokinetic data analysis.

References

Anisodine Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107), a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a versatile compound with significant pharmacological effects. It functions as both a muscarinic acetylcholine (B1216132) receptor antagonist and an α1-adrenergic receptor antagonist.[1] In clinical and experimental settings, it is often used in its hydrobromide salt form.[2] this compound has been investigated for a variety of therapeutic applications, including the treatment of acute circulatory shock, septic shock, and cerebral ischemia.[1] Its neuroprotective and anti-inflammatory properties, along with its ability to improve microcirculation, make it a compound of interest for further research and drug development.[2][3]

These application notes provide detailed protocols for the experimental use of this compound, covering both in vitro and in vivo models relevant to its mechanisms of action.

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and physiological effects of this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models
ParameterSpeciesDosage and RouteValueReference
Cmax Rat1.2 mg/kg, i.v.340.50 ± 44.52 ng/mL
Beagle Dog0.1 mg/kg, i.v.43.3 ± 8.6 ng/mL
Beagle Dog0.3 mg/kg, i.v.117.9 ± 40.2 ng/mL
Beagle Dog0.9 mg/kg, i.v.348.6 ± 40.0 ng/mL
Bioavailability Rati.g. vs. i.v.80.45%
t1/2z Beagle Dog0.1 mg/kg, i.v.0.9 ± 0.3 h
Beagle Dog0.3 mg/kg, i.v.1.5 ± 0.9 h
Beagle Dog0.9 mg/kg, i.v.1.1 ± 0.2 h
Urinary Excretion Rati.v.32.67%

Cmax: Maximum plasma concentration; i.v.: intravenous; i.g.: intragastric; t1/2z: terminal half-life.

Table 2: Cardiovascular and Respiratory Effects of this compound Hydrobromide in Conscious Dogs
Dosage (mg/kg, i.v.)Effect on Heart RateEffect on PR IntervalEffect on QTcV IntervalEffect on Diastolic and Mean Blood PressureReference
0.1 No significant difference from saline controlNo significant changesNo significant differencesNo significant changes[2][4][5]
0.4 Significantly increasedSignificantly shortenedSignificantly shortenedNo significant changes[2][4][5]
1.6 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increased from 1h to 2h post-dose[2][4][5]
6.4 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increased from 1h to 2h post-dose[2][4][5]

i.v.: intravenous.

Signaling Pathways

This compound's pharmacological effects are primarily mediated through its antagonism of muscarinic acetylcholine receptors and α1-adrenergic receptors.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as a non-specific antagonist at muscarinic acetylcholine receptors (M1-M5).[2] These G protein-coupled receptors (GPCRs) are involved in a wide range of physiological processes. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] By blocking these receptors, this compound can modulate a variety of cellular responses, including smooth muscle contraction, heart rate, and neuronal activity.[2][7]

Muscarinic Receptor Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Anisodine_M135 This compound M1_M3_M5 M1, M3, M5 Receptors Anisodine_M135->M1_M3_M5 Antagonism Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus ↑ Intracellular Ca²⁺ IP3->Ca2_plus Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Anisodine_M24 This compound M2_M4 M2, M4 Receptors Anisodine_M24->M2_M4 Antagonism Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces

This compound's antagonism of muscarinic receptor signaling pathways.
α1-Adrenergic Receptor Antagonism

This compound also exhibits antagonistic properties at α1-adrenergic receptors.[1] These GPCRs are primarily coupled to Gq/11 proteins.[8] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, they stimulate the PLC-IP3-DAG pathway, leading to smooth muscle contraction and other physiological responses. This compound's blockade of these receptors can contribute to its effects on blood pressure and microcirculation.[8][9]

Alpha-1 Adrenergic Receptor Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway Anisodine_alpha1 This compound Alpha1_AR α1-Adrenergic Receptor Anisodine_alpha1->Alpha1_AR Antagonism Gq11_alpha1 Gq/11 Alpha1_AR->Gq11_alpha1 Activates PLC_alpha1 Phospholipase C (PLC) Gq11_alpha1->PLC_alpha1 Activates PIP2_alpha1 PIP2 PLC_alpha1->PIP2_alpha1 Hydrolyzes IP3_alpha1 IP3 PIP2_alpha1->IP3_alpha1 DAG_alpha1 DAG PIP2_alpha1->DAG_alpha1 Ca2_plus_alpha1 ↑ Intracellular Ca²⁺ IP3_alpha1->Ca2_plus_alpha1 Mobilizes PKC_alpha1 Protein Kinase C (PKC) DAG_alpha1->PKC_alpha1 Activates

This compound's antagonism of the α1-adrenergic receptor signaling pathway.
Neuroprotective Signaling Pathways

Experimental evidence suggests that this compound's neuroprotective effects may be mediated through the activation of the Akt/GSK-3β signaling pathway.[10] this compound treatment has been shown to promote the phosphorylation of Akt and GSK-3β, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax.[10] Additionally, this compound has been observed to affect the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.

Neuroprotective Signaling cluster_neuroprotection This compound-Mediated Neuroprotective Pathways cluster_akt Akt/GSK-3β Pathway cluster_erk ERK1/2 Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Promotes phosphorylation pERK12 p-ERK1/2 This compound->pERK12 Modulates phosphorylation Akt Akt pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Phosphorylates GSK3b GSK-3β Bcl2 ↑ Bcl-2 pGSK3b->Bcl2 Bax ↓ Bax pGSK3b->Bax Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis ERK12 ERK1/2 Cell_Survival ↑ Cell Survival & Proliferation pERK12->Cell_Survival

This compound's influence on neuroprotective signaling pathways.

Experimental Protocols

Formulation of this compound for Experimental Use

This compound hydrobromide is soluble in DMSO and water. For in vivo studies, it is commonly dissolved in normal saline (0.9% NaCl). For in vitro studies, a stock solution is typically prepared in DMSO and then further diluted in the appropriate cell culture medium.

Preparation of this compound Hydrobromide Solution for Injection (for in vivo use):

  • Calculate the required amount of this compound hydrobromide based on the desired dose and the weight of the animals.

  • Weigh the this compound hydrobromide powder accurately in a sterile container.

  • Add sterile normal saline (0.9% NaCl) to the powder to achieve the final desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Store the solution at 4°C for short-term use or at -20°C for long-term storage, protected from light.

In Vitro Experimental Protocols

This protocol assesses the neuroprotective effects of this compound against rotenone-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.

Neuroprotection Assay Workflow Start Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with This compound (various conc.) for 2 hours Start->Pretreat Induce_Toxicity Induce neurotoxicity with Rotenone (B1679576) (e.g., 100 nM) for 24 hours Pretreat->Induce_Toxicity Assess_Viability Assess cell viability (e.g., MTT assay) Induce_Toxicity->Assess_Viability End Analyze data and determine neuroprotective effect Assess_Viability->End

Workflow for the in vitro neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin

  • This compound hydrobromide

  • Rotenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound hydrobromide in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 2 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Induction of Neurotoxicity: Prepare a solution of rotenone in culture medium. Add rotenone to the wells to a final concentration of 100 nM (or an empirically determined toxic concentration). Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-rotenone exposed) cells.

This protocol evaluates the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Anti-Inflammatory Assay Workflow Start Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with This compound (various conc.) for 1 hour Start->Pretreat Induce_Inflammation Induce inflammation with LPS (e.g., 1 µg/mL) for 24 hours Pretreat->Induce_Inflammation Measure_NO Measure Nitric Oxide (NO) production in supernatant (Griess Assay) Induce_Inflammation->Measure_NO End Analyze data and determine anti-inflammatory effect Measure_NO->End

Workflow for the in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • This compound hydrobromide

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound hydrobromide for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated group.

This protocol assesses the vasorelaxant effects of this compound on pre-contracted rat aortic rings.

Vasorelaxation Assay Workflow Start Isolate rat thoracic aortic rings Mount Mount rings in organ bath Start->Mount Equilibrate Equilibrate under tension Mount->Equilibrate Precontract Pre-contract with Phenylephrine (B352888) (e.g., 1 µM) Equilibrate->Precontract Add_this compound Cumulatively add this compound Precontract->Add_this compound Record Record changes in tension Add_this compound->Record End Analyze data and construct dose-response curve Record->End

Workflow for the ex vivo vasorelaxation assay.

Materials:

  • Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Phenylephrine

  • This compound hydrobromide

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into 3-4 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.

  • Pre-contraction: Induce a stable contraction with phenylephrine (e.g., 1 µM).

  • This compound Administration: Once the contraction has plateaued, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM), allowing the tension to stabilize after each addition.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the phenylephrine-induced contraction and plot a dose-response curve to determine the EC50 value.

In Vivo Experimental Protocol: Chronic Cerebral Hypoperfusion Model in Rats

This protocol is designed to evaluate the neuroprotective effects of this compound hydrobromide in a rat model of chronic cerebral hypoperfusion, which mimics aspects of vascular dementia.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound hydrobromide

  • Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments

  • Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

  • Induction of Chronic Cerebral Hypoperfusion:

    • Anesthetize the rats.

    • Make a midline cervical incision and carefully expose both common carotid arteries.

    • Permanently ligate both common carotid arteries with surgical silk.

    • Suture the incision and allow the animals to recover. Sham-operated animals undergo the same procedure without ligation.

  • This compound Administration:

    • Divide the rats into groups: Sham, Model (ligated), and this compound-treated (ligated).

    • Administer this compound hydrobromide (e.g., 0.3, 0.6, 1.2 mg/kg) or vehicle (saline) intraperitoneally or intravenously once daily, starting 24 hours after surgery, for a predetermined duration (e.g., 4 weeks).

  • Behavioral Assessment (Morris Water Maze):

    • After the treatment period, assess spatial learning and memory using the Morris water maze test. This typically involves several days of training to find a hidden platform, followed by a probe trial with the platform removed.

  • Histological and Molecular Analysis:

    • At the end of the experiment, euthanize the rats and perfuse with saline followed by 4% paraformaldehyde.

    • Collect the brains for histological analysis (e.g., Nissl staining to assess neuronal survival, TUNEL staining for apoptosis) and molecular analysis (e.g., Western blot for proteins in the Akt/GSK-3β and ERK pathways).

Conclusion

This compound is a pharmacologically active compound with a well-defined mechanism of action and demonstrated efficacy in various preclinical models. The protocols outlined in these application notes provide a framework for researchers to further investigate its therapeutic potential in neuroprotection, anti-inflammation, and vascular disorders. Careful consideration of dosage, formulation, and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Anisodine in Experimental Models of Cerebral Hypoperfusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anisodine, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, has demonstrated significant neuroprotective effects in preclinical models of cerebral hypoperfusion and ischemia.[1] As an anticholinergic agent, it functions by blocking muscarinic acetylcholine (B1216132) receptors.[2] Its therapeutic potential is attributed to its ability to enhance cerebral blood flow, improve microcirculation, and exert anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1][3]

These application notes provide detailed protocols for utilizing this compound in established rodent models of chronic cerebral hypoperfusion, specifically the bilateral common carotid artery occlusion (BCAO) model. Furthermore, methodologies for assessing the neuroprotective effects of this compound, including behavioral tests, histological analyses, and molecular assays, are outlined.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms. It has been shown to modulate several key signaling pathways involved in cell survival and apoptosis. A primary pathway implicated in this compound's action is the Akt/GSK-3β signaling pathway . By promoting the phosphorylation of Akt and subsequently inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), this compound enhances the expression of the anti-apoptotic protein Bcl-2 and reduces the expression of the pro-apoptotic protein Bax.[4] This cascade ultimately leads to a reduction in neuronal apoptosis in the ischemic brain.

Additionally, studies suggest the involvement of the ERK1/2 and Notch signaling pathways in this compound's neuroprotective and neurorestorative effects.[1][5] this compound has been found to promote the expression of proteins involved in neuroplasticity, such as Gap43 and NGF, and to upregulate key components of the Notch signaling pathway, including Notch1 and Hes1.[1]

Experimental Models of Cerebral Hypoperfusion

The most common and well-established animal model to study chronic cerebral hypoperfusion is the permanent bilateral common carotid artery occlusion (BCAO), also known as the two-vessel occlusion (2-VO) model, in rats. This model effectively mimics the chronic reduction in cerebral blood flow observed in vascular dementia and other cerebrovascular diseases.

Protocol 1: Bilateral Common Carotid Artery Occlusion (BCAO/2-VO) in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • 4-0 silk suture

  • Heating pad to maintain body temperature

  • Wound clips or sutures for closing the incision

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using the chosen anesthetic. Shave the ventral neck area and disinfect the skin with an antiseptic solution. Place the animal in a supine position on a heating pad to maintain a body temperature of 37°C.

  • Surgical Incision: Make a midline cervical incision to expose the trachea and surrounding muscles.

  • Carotid Artery Exposure: Gently retract the sternohyoid muscles to expose the bilateral common carotid arteries. Carefully separate the arteries from the surrounding vagus nerve and sympathetic trunk.

  • Ligation: Ligate both common carotid arteries permanently with 4-0 silk sutures.

  • Wound Closure: Close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as required. Monitor the animal closely during recovery from anesthesia. House the animals individually with easy access to food and water.

For sham-operated control animals, the same surgical procedure is performed without the ligation of the carotid arteries.

This compound Administration Protocol

This compound Hydrobromide (AH) is typically administered via injection. The following protocol is based on effective dosages reported in the literature.

Materials:

  • This compound Hydrobromide (AH)

  • Sterile saline (0.9% NaCl) for injection

  • Syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Preparation of this compound Solution: Prepare fresh solutions of AH in sterile saline on the day of injection. For example, to achieve a dose of 0.6 mg/kg for a 300g rat, dissolve the appropriate amount of AH in a volume of saline suitable for intraperitoneal (IP) or intravenous (IV) injection (typically 0.1-0.5 mL).

  • Administration: Administer the AH solution via IP or IV injection. The timing of administration can vary depending on the experimental design (e.g., pre-treatment, post-treatment). For chronic studies, daily injections may be required. In the study by Chen et al. (2017), rats were treated once daily.[4]

  • Dosage: Effective neuroprotective doses in rats have been reported to be in the range of 0.3 mg/kg to 1.2 mg/kg.[4] A dose-response study is recommended to determine the optimal dosage for a specific experimental paradigm.

Assessment of Neuroprotective Effects

Protocol 2: Morris Water Maze (MWM) for Cognitive Function

The MWM is a widely used behavioral test to assess spatial learning and memory, which are often impaired in models of cerebral hypoperfusion.

Materials:

  • Circular water tank (approximately 1.5-2.0 m in diameter)

  • Submerged platform

  • Water made opaque with non-toxic white or black tempera paint

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acquisition Phase (5-7 days):

    • Fill the tank with water (22-25°C) and place the escape platform in a fixed quadrant, submerged about 1-2 cm below the water surface.

    • Gently place the rat into the water facing the wall of the tank from one of four randomized starting positions.

    • Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. If the rat fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each rat with an inter-trial interval of at least 15 minutes.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the tank.

    • Place the rat in the tank from a novel starting position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Protocol 3: Histological Analysis

Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal loss or damage.

Materials:

  • 4% paraformaldehyde (PFA) for perfusion and fixation

  • Phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (e.g., 20%, 30%) for cryoprotection

  • Cryostat or microtome

  • Microscope slides

  • Cresyl violet staining solution (0.1%)

  • Ethanol (B145695) series for dehydration

  • Xylene for clearing

  • Mounting medium

Procedure:

  • Tissue Preparation: Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by immersing it in sucrose solutions until it sinks.

  • Sectioning: Cut coronal brain sections (e.g., 20-30 µm thick) using a cryostat or microtome and mount them on slides.

  • Staining:

    • Rehydrate the sections through an ethanol series to water.

    • Stain with 0.1% cresyl violet solution for 5-10 minutes.

    • Rinse briefly in distilled water.

    • Differentiate in 95% ethanol.

    • Dehydrate through an ethanol series and clear in xylene.

    • Coverslip with mounting medium.

  • Analysis: Count the number of surviving neurons in specific brain regions (e.g., hippocampus CA1 region) under a light microscope.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Brain sections prepared as for Nissl staining

  • TUNEL assay kit (commercially available)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TdT reaction mixture

  • Fluorescent microscope

Procedure:

  • Pre-treatment: Rehydrate the brain sections. Incubate with Proteinase K for antigen retrieval.

  • Permeabilization: Permeabilize the sections to allow entry of the labeling enzyme.

  • TUNEL Reaction: Incubate the sections with the TdT reaction mixture containing TdT enzyme and labeled dUTPs.

  • Detection: Visualize the labeled, apoptotic cells using a fluorescent microscope. A counterstain (e.g., DAPI for nuclei) can be used.

  • Analysis: Quantify the number of TUNEL-positive cells in the regions of interest.

Protocol 4: Western Blotting for Protein Expression

Western blotting is used to quantify the levels of specific proteins involved in signaling pathways.

Materials:

  • Brain tissue from the region of interest (e.g., hippocampus)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the brain tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).

Quantitative Data Summary

The following tables summarize the quantitative data from a study by Chen et al. (2017) investigating the effects of different doses of this compound Hydrobromide (AH) in a rat model of chronic cerebral hypoperfusion (2-VO).[4]

Table 1: Effect of this compound Hydrobromide on Cognitive Function in MWM

GroupEscape Latency (s) - Day 5Time in Target Quadrant (s)
Sham20.1 ± 4.525.3 ± 3.1
2-VO45.2 ± 6.812.1 ± 2.5
2-VO + AH (0.3 mg/kg)38.7 ± 5.915.8 ± 2.8
2-VO + AH (0.6 mg/kg)30.5 ± 5.1#19.7 ± 3.0#
2-VO + AH (1.2 mg/kg)25.8 ± 4.9#22.4 ± 3.2#
Data are presented as mean ± SD. *p < 0.05 vs. Sham group; #p < 0.05 vs. 2-VO group.

Table 2: Effect of this compound Hydrobromide on Neuronal Survival and Apoptosis

GroupSurviving Neurons (CA1)TUNEL-positive Cells (CA1)
Sham210 ± 155 ± 2
2-VO95 ± 1248 ± 7
2-VO + AH (0.3 mg/kg)120 ± 1435 ± 6
2-VO + AH (0.6 mg/kg)155 ± 16#22 ± 5#
2-VO + AH (1.2 mg/kg)185 ± 18#10 ± 3#
Data are presented as mean ± SD. *p < 0.05 vs. Sham group; #p < 0.05 vs. 2-VO group.

Table 3: Effect of this compound Hydrobromide on Neurotransmitters and Enzyme Activity

Group5-HT (ng/mg prot)NA (ng/mg prot)Ach (nmol/mg prot)AchE Activity (U/mg prot)
Sham1.52 ± 0.182.15 ± 0.231.88 ± 0.210.85 ± 0.11
2-VO0.85 ± 0.111.28 ± 0.152.54 ± 0.281.52 ± 0.17
2-VO + AH (0.6 mg/kg)1.25 ± 0.14#1.85 ± 0.20#2.11 ± 0.24#1.15 ± 0.13#
Data are presented as mean ± SD. *p < 0.05 vs. Sham group; #p < 0.05 vs. 2-VO group.

Table 4: Effect of this compound Hydrobromide on Apoptosis-Related Protein Expression

GroupBcl-2/Bax Ratiop-Akt/Akt Ratiop-GSK-3β/GSK-3β Ratio
Sham2.5 ± 0.31.0 ± 0.11.0 ± 0.1
2-VO0.8 ± 0.10.4 ± 0.050.5 ± 0.06*
2-VO + AH (0.6 mg/kg)1.8 ± 0.2#0.8 ± 0.09#0.8 ± 0.09#
Data are presented as mean ± SD. *p < 0.05 vs. Sham group; #p < 0.05 vs. 2-VO group.

Visualizations

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Groups cluster_assessment Neuroprotective Assessment animal_prep Sprague-Dawley Rats bcao_surgery BCAO/2-VO Surgery (or Sham Surgery) animal_prep->bcao_surgery sham Sham Control bcao_surgery->sham Random Assignment vo_control 2-VO Control (Vehicle) bcao_surgery->vo_control Random Assignment ah_low 2-VO + this compound (0.3 mg/kg) bcao_surgery->ah_low Random Assignment ah_mid 2-VO + this compound (0.6 mg/kg) bcao_surgery->ah_mid Random Assignment ah_high 2-VO + this compound (1.2 mg/kg) bcao_surgery->ah_high Random Assignment mwm Morris Water Maze (Cognitive Function) sham->mwm histology Histology (Nissl & TUNEL Staining) sham->histology biochemistry Biochemical Assays (Neurotransmitters & AchE) sham->biochemistry western_blot Western Blot (Protein Expression) sham->western_blot vo_control->mwm vo_control->histology vo_control->biochemistry vo_control->western_blot ah_low->mwm ah_low->histology ah_low->biochemistry ah_low->western_blot ah_mid->mwm ah_mid->histology ah_mid->biochemistry ah_mid->western_blot ah_high->mwm ah_high->histology ah_high->biochemistry ah_high->western_blot data_analysis Data Analysis & Interpretation mwm->data_analysis histology->data_analysis biochemistry->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing this compound in a rat model of cerebral hypoperfusion.

akt_gsk3b_pathway This compound This compound akt Akt This compound->akt Promotes Phosphorylation p_akt p-Akt (Active) akt->p_akt gsk3b GSK-3β p_akt->gsk3b Inhibits via Phosphorylation p_gsk3b p-GSK-3β (Inactive) gsk3b->p_gsk3b bax Bax (Pro-apoptotic) gsk3b->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) p_gsk3b->bcl2 Upregulates apoptosis Neuronal Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: this compound's neuroprotective signaling via the Akt/GSK-3β pathway.

notch_erk_pathway cluster_notch Notch Signaling cluster_erk ERK Signaling This compound This compound notch1 Notch1 This compound->notch1 Activates erk12 ERK1/2 This compound->erk12 Activates hes1 Hes1 notch1->hes1 neuroplasticity Neuroplasticity & Neurogenesis hes1->neuroplasticity p_erk12 p-ERK1/2 (Active) erk12->p_erk12 p_erk12->neuroplasticity

Caption: this compound's role in neurorestoration via Notch and ERK signaling.

References

Application Notes and Protocols: Evaluating Anisodine's Effect on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodine (B1665107), a tropane (B1204802) alkaloid, is an anticholinergic agent known for its vasoactive properties, which may improve cerebral microcirculation.[1][2] These application notes provide a comprehensive overview of established techniques to evaluate the effects of this compound on cerebral blood flow (CBF). Detailed protocols for key experimental methods are outlined, alongside a summary of quantitative data from preclinical and clinical studies. Furthermore, a proposed signaling pathway for this compound's action on cerebral vasodilation is presented.

Mechanism of Action

This compound primarily acts as a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[2][3] Its impact on cerebral blood flow is believed to be mediated through the modulation of the nitric oxide synthase (NOS) system.[4] By blocking mAChRs on endothelial cells, this compound may influence the production of nitric oxide (NO), a potent vasodilator, leading to increased cerebral blood flow.[5]

Data Presentation: Quantitative Effects of this compound on Cerebral Blood Flow

The following tables summarize the quantitative data on the effects of this compound on cerebral blood flow parameters from both preclinical and clinical studies.

Table 1: Effect of this compound Hydrobromide on Cerebral Blood Flow in a Rat Model of Chronic Cerebral Hypoperfusion [6]

Treatment GroupDose (mg/kg)Outcome MeasureResult
Sham-Cognitive ScoreNormal
Two-Vessel Occlusion (2-VO) Model-Cognitive ScoreSignificant Impairment
2-VO + this compound Hydrobromide (AH)0.3Cognitive ScoreSignificant Improvement vs. 2-VO
2-VO + this compound Hydrobromide (AH)0.6Cognitive ScoreSignificant Improvement vs. 2-VO
2-VO + this compound Hydrobromide (AH)1.2Cognitive ScoreSignificant Improvement vs. 2-VO

Note: While this study focused on neuroprotective effects, the improvement in cognitive function in a cerebral hypoperfusion model suggests a positive impact on cerebral circulation.

Table 2: Meta-Analysis of this compound Injection on Cerebral Perfusion Parameters in Acute Ischemic Stroke Patients [3][7]

ParameterStandardized Mean Difference (SMD) [95% CI]p-valueInterpretation
Relative Cerebral Blood Volume (rCBV)0.28 [0.02, 0.53]0.03This compound injection significantly increased relative cerebral blood volume.
Relative Time to Peak (rTTP)-0.81 [-1.08, -0.55]<0.00001This compound injection significantly reduced the relative time to peak.

Experimental Protocols

Laser Doppler Flowmetry (LDF) for Measuring Relative Cerebral Blood Flow in Rats

Laser Doppler Flowmetry is a non-invasive technique used to continuously monitor relative changes in microcirculatory blood flow.[8][9]

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Stereotaxic frame

  • Laser Doppler flowmeter and probe

  • Drill

  • Data acquisition system

  • This compound solution for injection

Protocol:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Expose the skull and thin a small area over the region of interest (e.g., parietal cortex) using a drill until the bone is translucent.

  • Position the LDF probe perpendicular to the thinned skull area, ensuring it does not compress the tissue.

  • Record a stable baseline CBF reading for at least 10-15 minutes.

  • Administer this compound (intravenously or intraperitoneally) at the desired dose.

  • Continuously record the LDF signal to measure changes in relative CBF post-administration.

  • Data is typically expressed as a percentage change from the baseline.

Fluorescent Microsphere Technique for Quantitative Cerebral Blood Flow Measurement in Rats

The fluorescent microsphere technique allows for the quantitative measurement of regional cerebral blood flow (rCBF) at discrete time points.[10]

Materials:

  • Anesthetized and ventilated rat

  • Catheters for arterial and venous access

  • Fluorescent microspheres of different colors

  • Reference blood sample withdrawal pump

  • Tissue processing reagents (e.g., formaldehyde, sucrose (B13894) solutions)

  • Fluorescence microscope or plate reader

Protocol:

  • Anesthetize and mechanically ventilate the rat. Insert catheters into a femoral artery (for blood pressure monitoring and reference blood sampling) and the left ventricle (for microsphere injection).

  • Record baseline physiological parameters.

  • Inject the first color of fluorescent microspheres into the left ventricle while simultaneously starting the reference blood sample withdrawal at a known rate.

  • Administer this compound at the desired dose and allow for a period of drug action.

  • Inject the second color of fluorescent microspheres while again withdrawing a reference blood sample.

  • Euthanize the animal and perfuse the brain with saline followed by a fixative.

  • Dissect the brain into regions of interest.

  • Process the brain tissue and reference blood samples to quantify the fluorescence of the microspheres.

  • Calculate rCBF using the following formula: rCBF (ml/min/g) = (Tissue Fluorescence / Reference Blood Fluorescence) x Reference Blood Withdrawal Rate (ml/min) / Tissue Weight (g)

Visualizations

Signaling Pathway of this compound-Induced Cerebral Vasodilation

The following diagram illustrates the proposed signaling pathway through which this compound may induce cerebral vasodilation. This compound acts as an antagonist to muscarinic acetylcholine receptors (mAChR) on endothelial cells. This antagonism is hypothesized to lead to the activation of endothelial nitric oxide synthase (eNOS), which in turn increases the production of nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

Anisodine_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound mAChR Muscarinic Receptor (mAChR) This compound->mAChR antagonizes eNOS_inactive eNOS (inactive) mAChR->eNOS_inactive inhibits activation eNOS_active eNOS (active) eNOS_inactive->eNOS_active activation NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->NO substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP converted by sGC Vasodilation Vasodilation cGMP->Vasodilation leads to

Caption: Proposed signaling pathway of this compound-induced cerebral vasodilation.

Experimental Workflow for Evaluating this compound's Effect on Cerebral Blood Flow

This diagram outlines the general experimental workflow for assessing the impact of this compound on cerebral blood flow in an animal model.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Baseline_Measurement Baseline CBF Measurement (LDF or Microspheres) Anesthesia->Baseline_Measurement Anisodine_Admin This compound Administration (Dose-Response) Baseline_Measurement->Anisodine_Admin Post_Measurement Post-Administration CBF Measurement Anisodine_Admin->Post_Measurement Data_Analysis Data Analysis (% Change from Baseline or Absolute CBF) Post_Measurement->Data_Analysis Conclusion Conclusion on this compound's Effect Data_Analysis->Conclusion

Caption: General experimental workflow for CBF studies with this compound.

References

Troubleshooting & Optimization

Anisodine Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with anisodine (B1665107) in aqueous solutions. Due to the limited availability of direct stability data for this compound, this guide incorporates analogous data from structurally similar tropane (B1204802) alkaloids, such as scopolamine (B1681570) and atropine (B194438), to provide valuable insights. This information should be used as a reference, and it is recommended to perform specific stability studies for this compound in your particular formulation and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of tropane alkaloids like this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light.[1] Hydrolysis of the ester linkage is a major degradation pathway, and the rate of this reaction is highly dependent on the pH and temperature of the solution.[1][2] Additionally, exposure to UV light can lead to photodegradation, resulting in different degradation products.[3]

Q2: What is the expected shelf-life of an this compound solution?

A2: The shelf-life of an this compound solution is highly dependent on the storage conditions, including pH, temperature, and packaging. For instance, unbuffered aqueous solutions of the related tropane alkaloid atropine sulfate (B86663) have been found to be relatively stable, retaining 90% of the initial drug content after 18 months of storage at 20°C in low-density polyethylene (B3416737) containers.[1] However, it is crucial to conduct real-time stability studies under your specific formulation and storage conditions to establish an accurate shelf-life for your this compound product.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: Based on studies of related tropane alkaloids and metabolic studies of this compound, the primary degradation products are likely to result from the hydrolysis of the ester bond, leading to the formation of scopine (B3395896) and tropic acid. Other potential degradation pathways include dehydration and dimerization.[1] Metabolic studies in rats have identified norscopine, scopine, hydroxythis compound, and N-oxide this compound as metabolites, which may suggest potential chemical degradation products as well.[4][5] Under photolytic conditions, degradation can be more complex, potentially leading to a variety of products depending on the pH.[3]

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, it is recommended to:

  • Control the pH: Based on data for similar tropane alkaloids, maintaining a slightly acidic pH may be optimal for stability.[1]

  • Maintain low temperatures: Store solutions at refrigerated temperatures when not in use.

  • Protect from light: Use amber vials or other light-protecting containers to prevent photodegradation.

  • Use unbuffered solutions where possible: Studies on related alkaloids suggest that unbuffered solutions may be more stable than buffered ones.[1]

  • Prepare fresh solutions: For critical applications, it is always best to use freshly prepared solutions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency in the this compound solution over a short period. Rapid chemical degradation due to inappropriate storage conditions.1. Verify pH: Check the pH of your solution. Extreme pH values can accelerate hydrolysis. 2. Check Temperature: Ensure the solution is stored at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Light Exposure: Confirm that the solution is protected from light.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Review Storage Conditions: Assess if the solution was exposed to high temperatures, extreme pH, or light. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 3. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Inconsistent results between different batches of this compound solution. Variability in the initial purity of this compound or differences in solution preparation and storage.1. Certificate of Analysis: Review the certificate of analysis for each batch of this compound to check for impurities. 2. Standardize Procedures: Ensure that the same protocol for solution preparation, including solvent, pH, and concentration, is used for all batches. 3. Consistent Storage: Maintain identical storage conditions for all batches under study.

Quantitative Data Summary

Due to the lack of specific quantitative stability data for this compound, the following tables present kinetic data for the alkaline hydrolysis of scopolamine methyl bromide, a structurally related tropane alkaloid, to provide an indication of the potential degradation rates under basic conditions.

Table 1: Bimolecular Rate Constants for Alkaline Hydrolysis of Scopolamine Methyl Bromide at Various Temperatures [2]

Temperature (°C)Rate Constant (k) in L/mol·s
150.467
200.670
250.931
301.31

Table 2: Bimolecular Rate Constants for Alkaline Hydrolysis of Different Scopolamine Derivatives at 25°C [2]

CompoundRate Constant (k) in L/mol·s
Scopolamine methyl bromide0.931
Trimethylacetyl-scopolamine methyl bromide3.78
Acetyl-scopolamine methyl bromide4.03

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a specified period.

    • Neutral Hydrolysis: Reflux the this compound solution in water at an elevated temperature.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is a common starting point.

    • Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.

  • Identification of Degradation Products:

    • Collect the fractions corresponding to the degradation product peaks.

    • Analyze the collected fractions using LC-MS to determine the mass of the degradation products and propose their structures based on fragmentation patterns.

Visualizations

Anisodine_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_demethylation Demethylation cluster_hydroxylation Hydroxylation This compound This compound Scopine Scopine This compound->Scopine Ester Cleavage TropicAcid Tropic Acid This compound->TropicAcid Ester Cleavage Anisodine_N_Oxide This compound N-Oxide This compound->Anisodine_N_Oxide Norscopine Norscopine This compound->Norscopine Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound

Caption: Proposed degradation pathways of this compound based on hydrolysis and metabolic data.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_this compound Prepare this compound Aqueous Solution Acid_Base Acid/Base Hydrolysis Prep_this compound->Acid_Base Oxidation Oxidation (H2O2) Prep_this compound->Oxidation Photo Photodegradation (UV/Vis) Prep_this compound->Photo Thermal Thermal Stress Prep_this compound->Thermal HPLC HPLC-PDA Analysis Acid_Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Kinetics Degradation Kinetics LCMS->Kinetics Pathway Degradation Pathway LCMS->Pathway Stability Stability Profile LCMS->Stability

Caption: General experimental workflow for an this compound stability study.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Purity Check this compound Purity (Certificate of Analysis) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Protocol Review Experimental Protocol Purity_OK->Check_Protocol Yes New_Batch Use New Batch of this compound Purity_OK->New_Batch No Protocol_Consistent Protocol Consistent? Check_Protocol->Protocol_Consistent Check_Storage Verify Storage Conditions (pH, Temp, Light) Protocol_Consistent->Check_Storage Yes Standardize_Protocol Standardize Protocol Protocol_Consistent->Standardize_Protocol No Storage_Correct Storage Correct? Check_Storage->Storage_Correct Re_evaluate Re-evaluate Data Consider Matrix Effects Storage_Correct->Re_evaluate Yes Correct_Storage Correct Storage Conditions Storage_Correct->Correct_Storage No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Permeability of Anisodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for overcoming the poor blood-brain barrier (BBB) permeability of Anisodine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its delivery across the blood-brain barrier challenging?

This compound is a naturally occurring tropane (B1204802) alkaloid with neuroprotective properties. Its potential therapeutic applications in neurological disorders are limited by its poor permeability across the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Q2: What are the primary strategies to enhance this compound's BBB permeability?

The main approaches focus on encapsulating this compound in nanocarriers or chemically modifying the molecule to facilitate its transport across the BBB. These strategies include:

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles that can cross the BBB.

  • Liposomes: Using lipid-based vesicles (liposomes) to carry this compound across the BBB. Surface modifications with ligands can further enhance targeting.

  • Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity and ability to diffuse across the BBB.

Troubleshooting Guides

Polymeric Nanoparticle Formulation

Q3: We are experiencing low encapsulation efficiency of this compound in our PLGA nanoparticles. What could be the cause?

Low encapsulation efficiency of alkaloids like this compound can be due to several factors:

  • Drug Solubility: this compound's solubility in the organic solvent used for nanoparticle preparation is crucial. If the drug is not fully dissolved, it will not be efficiently encapsulated.

  • Solvent Selection: The choice of organic solvent and its miscibility with the aqueous phase is critical for the nanoprecipitation process.

  • Drug-Polymer Interaction: The affinity between this compound and PLGA influences encapsulation. The lack of strong interaction can lead to drug leakage into the external aqueous phase during formulation.

  • Process Parameters: The rate of addition of the organic phase to the aqueous phase and the stirring speed can significantly impact nanoparticle formation and drug encapsulation.

Q4: Our this compound-loaded nanoparticles are aggregating after synthesis. How can we prevent this?

Aggregation is a common issue and can be addressed by:

  • Stabilizers: Ensure an adequate concentration of a stabilizer, such as polyvinyl alcohol (PVA), in the aqueous phase. The stabilizer adsorbs to the nanoparticle surface, providing steric hindrance and preventing aggregation.

  • Zeta Potential: Aim for a zeta potential of at least ±30 mV. A high surface charge creates repulsive forces between particles, enhancing stability.

  • Purification Method: During purification, use appropriate centrifugation speeds and durations to pellet the nanoparticles without causing irreversible aggregation. Resuspend the pellet gently.

Liposome (B1194612) Formulation

Q5: The size of our this compound-loaded liposomes is too large and heterogeneous. How can we achieve a smaller, more uniform size?

Large and polydisperse liposomes can be optimized by:

  • Extrusion: After the initial formation of multilamellar vesicles (MLVs) by thin-film hydration, pass the liposome suspension through polycarbonate membranes with defined pore sizes using an extruder. This process will reduce the size and improve the homogeneity of the liposomes.

  • Sonication: Probe sonication or bath sonication can be used to break down large MLVs into smaller unilamellar vesicles (SUVs). However, this method can sometimes lead to lipid degradation, so it should be carefully controlled.

Q6: We are struggling with low drug loading of this compound in our liposomes. What strategies can improve this?

To enhance the encapsulation of this compound:

  • pH Gradient Loading (for ionizable drugs): this compound is an alkaloid and thus basic. A pH gradient can be created between the interior and exterior of the liposomes. By having a lower pH inside the liposomes, the basic drug will be drawn in and become protonated, trapping it within the vesicle.

  • Lipid Composition: The choice of lipids can influence drug loading. The inclusion of charged lipids might improve the encapsulation of a charged drug through electrostatic interactions.

  • Drug-to-Lipid Ratio: Optimizing the initial drug-to-lipid ratio during formulation is crucial. Too high a ratio can lead to drug precipitation and low encapsulation.

Data Presentation

Table 1: Comparison of this compound Nanocarrier Formulations (Illustrative Data)

Formulation TypePolymer/Lipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA Nanoparticles PLGA (50:50)150 - 250< 0.2-15 to -3040 - 601 - 5
PEG-PLGA Nanoparticles PLGA-PEG100 - 200< 0.15-10 to -2545 - 651 - 5
Liposomes DPPC/Cholesterol100 - 180< 0.2-5 to +530 - 500.5 - 3
Cationic Liposomes DPPC/Cholesterol/DOTAP120 - 200< 0.25+20 to +4050 - 701 - 4

Note: This table provides illustrative data ranges based on typical nanoparticle and liposome formulations. Actual values will vary depending on the specific experimental conditions and protocols used.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for several hours.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess stabilizer. Wash the pellet with deionized water and resuspend.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve the lipids (e.g., DPPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation to form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes, sonicate the MLV suspension or extrude it through polycarbonate membranes of a specific pore size.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

In Vitro BBB Permeability Assay (Transwell Model)
  • Cell Culture: Culture brain endothelial cells (e.g., bEnd.3) on the microporous membrane of a Transwell insert until a confluent monolayer is formed, mimicking the BBB.

  • Treatment: Add the this compound formulation (free drug or encapsulated in nanoparticles/liposomes) to the upper (apical) chamber of the Transwell insert.

  • Sampling: At predetermined time points, collect samples from the lower (basolateral) chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport of this compound across the cell monolayer.

In Vivo Biodistribution Study in Mice
  • Animal Model: Use healthy adult mice (e.g., C57BL/6).

  • Administration: Administer the this compound formulation (e.g., intravenously via the tail vein).

  • Tissue Collection: At various time points post-administration, euthanize the mice and collect blood and major organs, including the brain.

  • Sample Preparation: Homogenize the brain tissue and extract the drug.

  • Quantification: Determine the concentration of this compound in the brain homogenate and plasma using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio to evaluate the extent of BBB penetration.

Visualizations

Anisodine_Delivery_Workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation Evaluation PLGA_NP PLGA Nanoparticles Size_Zeta Size & Zeta Potential PLGA_NP->Size_Zeta EE_DL Encapsulation & Loading PLGA_NP->EE_DL Morph Morphology PLGA_NP->Morph Lipo Liposomes Lipo->Size_Zeta Lipo->EE_DL Lipo->Morph Chem_Mod Chemical Modification In_Vitro In Vitro BBB Model (Transwell) Chem_Mod->In_Vitro Size_Zeta->In_Vitro EE_DL->In_Vitro Morph->In_Vitro In_Vivo In Vivo Biodistribution (Animal Model) In_Vitro->In_Vivo Promising Candidates Therapeutic_Effect Enhanced Therapeutic Effect In_Vivo->Therapeutic_Effect This compound This compound This compound->PLGA_NP Encapsulation/ Modification This compound->Lipo Encapsulation/ Modification This compound->Chem_Mod Encapsulation/ Modification

Experimental workflow for developing and evaluating this compound delivery systems.

Neuroprotective_Signaling This compound This compound M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Antagonist Akt Akt This compound->Akt Activates Notch_Receptor Notch Receptor This compound->Notch_Receptor Activates Antioxidant_Stress Antioxidant_Stress M2_Receptor->Antioxidant_Stress Reduces Oxidative Stress PI3K PI3K GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection GSK3b->Neuroprotection Promotes Apoptosis (Inhibited by Akt) NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage Hes1 Hes1 NICD->Hes1 Upregulates Neuronal_Regeneration Neuronal_Regeneration Hes1->Neuronal_Regeneration Promotes

This compound's neuroprotective signaling pathways.

Troubleshooting_Logic Start Experiment Issue Low_EE Low Encapsulation Efficiency? Start->Low_EE Aggregation Nanoparticle Aggregation? Start->Aggregation Poor_Permeability Poor In Vitro BBB Permeability? Start->Poor_Permeability Check_Solubility Optimize Drug/Polymer Solubility in Organic Phase Low_EE->Check_Solubility Yes Optimize_Process Adjust Stirring Speed/ Rate of Addition Low_EE->Optimize_Process Yes Check_Stabilizer Increase Stabilizer Concentration Aggregation->Check_Stabilizer Yes Check_Zeta Modify Surface Charge (e.g., use cationic lipids) Aggregation->Check_Zeta Yes Optimize_Size Reduce Particle Size (Extrusion/Sonication) Poor_Permeability->Optimize_Size Yes Add_Ligands Surface Functionalize with Targeting Ligands Poor_Permeability->Add_Ligands Yes

A logical guide for troubleshooting common experimental issues.

Managing cardiovascular side effects of Anisodine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the cardiovascular side effects of Anisodine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of this compound observed in animal studies?

This compound is a non-specific muscarinic cholinoceptor antagonist.[1] Its primary mechanism of action involves competing with acetylcholine (B1216132) at these receptors, which are widely distributed in cardiovascular tissues.[1] Consequently, the most commonly reported cardiovascular effects, particularly at higher doses, are an increase in heart rate (tachycardia) and an increase in diastolic and mean blood pressure .[1][2][3][4]

In a study involving conscious beagle dogs, single intravenous doses of this compound hydrobromide showed clear dose-dependent effects. Doses of 0.4, 1.6, and 6.4 mg/kg resulted in a significant increase in heart rate.[1][2][3] The two highest doses (1.6 and 6.4 mg/kg) also caused a significant increase in diastolic and mean blood pressure.[1][2][3][4] A low dose of 0.1 mg/kg did not produce significant adverse effects on cardiovascular function.[1][2][4]

Q2: A summary of dose-dependent cardiovascular effects of this compound has been compiled from a study in beagle dogs.

The following table summarizes the key quantitative findings from a safety pharmacology study on this compound hydrobromide administered intravenously to conscious beagle dogs.

This compound Dose (IV)Primary Effect on Heart Rate (HR)Onset & Duration of HR EffectPrimary Effect on Blood Pressure (BP)Onset & Duration of BP Effect
0.1 mg/kg No significant changeN/ANo significant changeN/A
0.4 mg/kg Significant increaseRapid onset, lasting up to 2 hours[1]No significant changeN/A
1.6 mg/kg Significant increaseFrom 5 minutes to 4 hours[1][2][3][4]Significant increase in Diastolic & Mean BPFrom 1 hour to 2 hours[1][2][3][4]
6.4 mg/kg Significant increaseFrom 5 minutes to 4 hours[1][2][3][4]Significant increase in Diastolic & Mean BPFrom 1 hour to 2 hours[1][2][3][4]

Troubleshooting Guide

Q3: My animal is showing severe tachycardia after this compound administration. What should I do?

Severe tachycardia increases myocardial oxygen demand and can be detrimental.[5] If you observe a heart rate that exceeds expected experimental parameters, consider the following steps.

Immediate Actions:

  • Re-evaluate Anesthetic Depth: If the animal is under anesthesia, ensure the anesthetic plane is adequate, as light anesthesia can contribute to tachycardia.

  • Confirm Dosage: Double-check your this compound solution concentration and the administered volume to rule out a dosing error.

  • Consider Dose Reduction: For subsequent experiments, consider reducing the this compound dose, as its effects are dose-dependent.[1][2][3][4]

Pharmacological Intervention (for severe, life-threatening tachycardia):

  • While not a standard procedure, as this compound's effects are generally transient, a short-acting beta-blocker (e.g., esmolol) could theoretically be used to control excessive heart rate. This should only be done with a clear understanding of the pharmacology and with appropriate cardiovascular monitoring, as it may precipitate hypotension. This is an advanced procedure and should be part of a pre-approved experimental and veterinary care plan.

Q4: I have observed hypotension and/or bradycardia, which seems contrary to the expected effects of this compound. What could be the cause and how should I respond?

Observing hypotension (low blood pressure) or bradycardia (low heart rate) is atypical for this compound, which generally acts as a vagolytic agent similar to atropine (B194438), thus increasing heart rate.[1][6] However, if these unexpected effects occur, they must be addressed urgently.

Potential Causes:

  • Drug Interaction: this compound may interact with other agents used in the experiment (e.g., anesthetics, sedatives) that have hypotensive or bradycardic properties.

  • Animal Health Status: Pre-existing cardiovascular conditions or compromised health of the animal model could lead to an abnormal response.

  • Paradoxical Vagal Effect: At very low doses, some anticholinergic agents can cause a transient, paradoxical slowing of the heart rate before the expected tachycardia occurs.[5]

  • Compound Confusion: The related compound Anisodamine (B1666042) has been reported to cause a transient fall in arterial blood pressure.[7] Confirm you are using this compound.

Troubleshooting Workflow for Unexpected Bradycardia/Hypotension

G Troubleshooting Unexpected Cardiovascular Events cluster_brady Bradycardia Management cluster_hypo Hypotension Management start Unexpected Bradycardia and/or Hypotension Observed check_dose 1. Confirm this compound Dose and Identity start->check_dose check_health 2. Assess Animal Health & Anesthesia Level check_dose->check_health brady_severe Is Bradycardia Clinically Significant? check_health->brady_severe hypo_severe Is Hypotension Severe? check_health->hypo_severe admin_atropine Administer Atropine (0.02-0.04 mg/kg IV/IM) See Protocol brady_severe->admin_atropine Yes monitor_brady Continue Monitoring brady_severe->monitor_brady No end Document Event & Re-evaluate Protocol admin_atropine->end monitor_brady->end admin_fluids Administer IV Fluids (e.g., 10 ml/kg crystalloid bolus) hypo_severe->admin_fluids Yes monitor_hypo Continue Monitoring hypo_severe->monitor_hypo No admin_iso Consider Isoproterenol (B85558) (See Protocol) admin_fluids->admin_iso If unresponsive admin_iso->end monitor_hypo->end

Caption: Troubleshooting logic for unexpected bradycardia or hypotension.

Experimental Protocols & Methodologies

Q5: What is a general protocol for cardiovascular monitoring during this compound administration?

This protocol outlines a standard workflow for administering this compound and monitoring key cardiovascular parameters in a rodent model.

G p1 1. Animal Preparation (Anesthesia, Catheterization) p2 2. Baseline Monitoring (Record HR, BP, ECG for 15-30 min) p1->p2 p3 3. This compound Administration (Specify Dose & Route, e.g., IV) p2->p3 p4 4. Continuous Post-Dose Monitoring (Record HR, BP, ECG) p3->p4 p5 5. Check for Adverse Events (e.g., Excessive Tachycardia) p4->p5 p6 6. Intervention (If Necessary) (Follow Troubleshooting Guide) p5->p6 Yes p7 7. Continue Monitoring (Until parameters stabilize or for predetermined duration) p5->p7 No p6->p7 p8 8. End of Experiment (Data analysis) p7->p8

Caption: Experimental workflow for this compound cardiovascular assessment.

Detailed Methodology:

  • Animal Preparation: Anesthetize the animal using an appropriate and stable anesthetic regimen. For direct blood pressure measurement, catheterize a major artery (e.g., carotid or femoral). For drug administration, catheterize a major vein (e.g., jugular or femoral). Place ECG leads to monitor cardiac rhythm.

  • Acclimatization and Baseline: Allow the animal to stabilize for at least 20-30 minutes after surgical preparation. Record stable baseline data for heart rate (HR), blood pressure (BP), and ECG for a minimum of 15 minutes before any drug administration.

  • Drug Administration: Prepare this compound solution in a suitable vehicle (e.g., sterile saline). Administer the drug via the desired route (e.g., intravenous bolus or infusion) at the predetermined dose.

  • Post-Dose Monitoring: Immediately following administration, begin continuous recording of all cardiovascular parameters. Key time points for analysis often include 5, 10, 20, 30, 60, 90, and 120 minutes post-dose.[1]

  • Data Analysis: Calculate the percentage change from baseline for HR and BP at each time point. Analyze ECG for any rhythm disturbances or interval changes.

Q6: What is the protocol for reversing unexpected, severe bradycardia with Atropine?

This protocol is for emergency use in the event of severe, clinically significant bradycardia that is not an expected outcome of this compound administration. Atropine is a muscarinic antagonist and is the standard treatment for vagally mediated bradycardia.[5][8]

Materials:

  • Atropine sulfate (B86663) injectable solution

  • Sterile saline for dilution (if necessary)

  • Syringes and needles

  • Cardiovascular monitoring equipment (ECG, blood pressure monitor)

Protocol:

  • Confirmation: Confirm the presence of severe bradycardia (e.g., a drop of >50% from baseline) and ensure it is not an artifact of the monitoring equipment.

  • Dosage Calculation: The recommended dose of atropine is 0.02 to 0.04 mg/kg .[5][6][9] Use the higher end of the dose range for emergent situations.[6]

  • Administration: Administer the calculated dose via intravenous (IV) or intramuscular (IM) injection. IV administration provides the most rapid onset (typically within minutes).[6]

  • Monitoring: Continuously monitor the ECG and heart rate. The desired response is an increase in heart rate to at or near baseline levels. In dogs, a target heart rate of ≥ 135–140 BPM or a 50%–100% increase from the bradycardic rate is considered a positive response.[8]

  • Follow-up: The effects of atropine are relatively short-lived (20-30 minutes).[6] Be prepared for potential rebound bradycardia. Document the event, dosage, and response in your experimental records.

Q7: How can I manage severe, unexpected hypotension?

This protocol is for addressing severe hypotension that is not a typical response to this compound.

Materials:

  • Warmed, sterile isotonic crystalloid solution (e.g., 0.9% NaCl, LRS)

  • IV administration set

  • Isoproterenol solution (for refractory hypotension)

  • Cardiovascular monitoring equipment

Protocol:

  • Initial Management - IV Fluids:

    • Administer a bolus of warmed isotonic crystalloids (e.g., 10 mL/kg) intravenously over 5-10 minutes.

    • Monitor blood pressure closely. The fluid bolus can be repeated if necessary, while being cautious of fluid overload.

  • Refractory Hypotension - Vasopressor Support:

    • If hypotension persists despite fluid resuscitation, pharmacological support may be required.

    • Isoproterenol , a non-selective β-adrenergic agonist, can be used to increase heart rate and contractility, thereby improving blood pressure.[10][11] However, it can also cause vasodilation, so its use should be carefully considered.[10]

    • Preparation & Dosing: Isoproterenol is potent and should be administered as a constant rate infusion (CRI) to effect. A starting dose in small animals is typically in the range of 0.01-0.1 µg/kg/min. This requires careful dilution and an infusion pump.

    • Caution: The use of potent vasoactive drugs like isoproterenol requires intensive monitoring and should only be performed by trained personnel under a veterinarian-approved protocol. A single subcutaneous injection of isoproterenol (100 mg/kg) in mice has been shown to cause a marked decrease in systolic blood pressure.[12] Therefore, careful dose titration is critical.

Mechanistic Pathways

Q8: Can you illustrate the signaling pathway for this compound's effect on heart rate?

This compound increases heart rate by blocking the action of acetylcholine (ACh) on M2 muscarinic receptors located on the sinoatrial (SA) node of the heart. This blockade prevents the parasympathetic (vagal) nerve from slowing down the heart's intrinsic pacemaker activity.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Vagus_Nerve Vagus Nerve (Parasympathetic) ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases M2_Receptor M2 Muscarinic Receptor (SA Node) ACh->M2_Receptor binds to This compound This compound This compound->M2_Receptor BLOCKS HR_Increase Heart Rate Increases (Tachycardia) This compound->HR_Increase Resulting Effect Gi_Protein Inhibitory G-protein (Gi) Activated M2_Receptor->Gi_Protein activates AC Adenylyl Cyclase (AC) Inhibited Gi_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP reduces conversion of ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA HCN_Channel ↓ 'Funny' Current (HCN Channels) PKA->HCN_Channel HR_Decrease Heart Rate Decreases (Bradycardia) HCN_Channel->HR_Decrease leads to Ca_Influx Ca_Influx

Caption: this compound blocks ACh at M2 receptors, preventing the decrease in cAMP and subsequent bradycardia, resulting in an increased heart rate.

References

Anisodine Dosage Optimization and Toxicity Minimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing anisodine (B1665107) dosage while minimizing its toxic effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as daturamine, is a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family.[1][2] It functions as an antispasmodic and anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, which blocks nerve impulse transmission.[3] this compound also exhibits α1-adrenergic receptor antagonist properties.[1][2]

Q2: What are the common toxicities and side effects associated with this compound?

As an anticholinergic drug, this compound's common side effects include dry mouth, blurred vision, dizziness, and constipation.[4] More severe reactions can include tachycardia (increased heart rate), urinary retention, and confusion, particularly in elderly subjects.[4] In animal studies, at doses of 0.4 mg/kg and higher in dogs, this compound has been shown to cause significant increases in heart rate and changes in ECG intervals.[5][6][7]

Q3: Is there an established LD50 value for this compound?

Published literature readily available does not provide a specific LD50 value for this compound. However, for a structurally related compound, ortho-anisidine, the oral LD50 has been reported as 2000 mg/kg in rats, 1400 mg/kg in mice, and 870 mg/kg in rabbits.[8] It is crucial to note that this is not the LD50 for this compound and should be used only as a distant reference point with extreme caution. Acute toxicity studies are recommended to determine the MTD for your specific animal model.

Q4: How can I minimize this compound-induced toxicity in my experiments?

Minimizing toxicity involves careful dose selection, monitoring for adverse effects, and considering the experimental model.

  • Dose-Ranging Studies: Always begin with a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.

  • Start with Low Doses: Based on available data, a dose of 0.1 mg/kg in dogs was shown to have no significant deleterious effects on cardiorespiratory function.[5][6][7] Starting with a low dose and gradually escalating is a prudent approach.

  • Monitor Vital Signs: In in-vivo studies, closely monitor cardiovascular and respiratory parameters, including heart rate, blood pressure, and ECG.[5][6][7]

  • Consider Drug Interactions: Be aware of potential interactions with other drugs, especially those with anticholinergic properties or those that affect cytochrome P450 enzymes, as these can potentiate toxicity.

Q5: What are the key considerations for clinical use or trials involving this compound?

A meta-analysis of clinical trials for acute ischemic stroke reported adverse events such as dry mouth, facial flushing, nausea, and vomiting.[9] While no statistically significant difference in the rate of adverse events was found between the this compound and control groups, careful patient monitoring is essential.[9] For deliberate self-poisoning or significant accidental ingestion, observation for at least 6 hours is recommended.[10]

Troubleshooting Guides

Problem: Unexpected cell death in in-vitro assays.

  • Possible Cause: The this compound concentration may be too high.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the IC50 value for your specific cell line.

    • Review the literature for typical concentration ranges used in similar in-vitro studies.

    • Ensure proper dissolution and dilution of the this compound stock solution.

    • Verify the health and passage number of your cell line.

Problem: Significant cardiovascular side effects in animal models (e.g., tachycardia, arrhythmias).

  • Possible Cause: The administered dose is above the cardiovascular tolerance limit for the animal model.

  • Troubleshooting Steps:

    • Reduce the dosage. A study in dogs indicated that doses above 0.4 mg/kg induced significant cardiovascular effects.[5][6][7]

    • Administer the dose via a slower infusion rate.

    • Continuously monitor ECG and blood pressure during and after administration.

    • Ensure the animal is adequately hydrated and physiologically stable before dosing.

Problem: High variability in experimental results.

  • Possible Cause: Inconsistent drug preparation, administration, or animal/cell handling.

  • Troubleshooting Steps:

    • Standardize the protocol for preparing and administering this compound.

    • Ensure all animals are of a similar age, weight, and health status.

    • For in-vitro studies, use cells within a consistent passage number range.

    • Increase the sample size (number of animals or replicate wells) to improve statistical power.

Data Presentation

Table 1: In-Vivo this compound Dosage and Observed Effects in Dogs

Dose (mg/kg, IV)Heart RatePR IntervalQTcV IntervalDiastolic & Mean Blood PressureOther Observations
0.1 No significant changeNo significant changeNo significant changeNo significant changeNo deleterious effects observed.[5][6][7]
0.4 Significantly increasedSignificantly shortenedSignificantly shortenedNo significant changeAccelerated breathing (not statistically significant).[5][6][7]
1.6 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increased (1-2h post-dose)Accelerated breathing (not statistically significant).[5][6][7]
6.4 Significantly increasedSignificantly shortenedSignificantly shortenedSignificantly increased (1-2h post-dose)Accelerated breathing (not statistically significant).[5][6][7]

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (Single IV Injection)

Dose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2z (h)
0.1 43.3 ± 8.635.9 ± 6.60.9 ± 0.3
0.3 117.9 ± 40.2159.6 ± 56.61.5 ± 0.9
0.9 348.6 ± 40.0443.3 ± 50.31.1 ± 0.2
(Data from a study on the tissue distribution and pharmacokinetics of this compound hydrobromide injection)[11]

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

1. Materials:

  • This compound hydrobromide

  • Cell line of interest (e.g., neuronal cells, endothelial cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In-Vivo Cardiovascular Toxicity Monitoring in a Rodent Model

This protocol outlines the procedure for monitoring cardiovascular parameters in rodents following this compound administration.

1. Materials:

  • This compound hydrobromide

  • Rodent model (e.g., Sprague-Dawley rats)

  • Anesthesia (e.g., isoflurane)

  • ECG monitoring system with needle electrodes

  • Non-invasive blood pressure monitoring system (e.g., tail-cuff method)

  • Intravenous catheterization supplies

  • Heating pad to maintain body temperature

2. Procedure:

  • Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • ECG and Blood Pressure Setup: Place ECG electrodes subcutaneously and position the tail-cuff for blood pressure measurement. Allow the animal to stabilize and record baseline readings for at least 15-30 minutes.

  • This compound Administration: Administer a single bolus dose of this compound intravenously via a pre-implanted catheter.

  • Continuous Monitoring: Continuously record ECG and measure blood pressure at regular intervals (e.g., every 5, 15, 30, 60, and 120 minutes) post-administration.

  • Data Analysis: Analyze the recorded data for changes in heart rate, PR interval, QRS duration, QT interval, and blood pressure compared to baseline.

  • Recovery: Monitor the animal during the recovery phase until it is fully ambulatory.

Visualizations

Anisodine_Neuroprotective_Pathway cluster_outcome Cellular Outcome This compound This compound M_Receptor Muscarinic Receptor This compound->M_Receptor blocks Akt Akt M_Receptor->Akt leads to activation GSK3b GSK-3β Akt->GSK3b inhibits (via phosphorylation) Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Akt->Bax inhibits Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuroprotection Neuroprotection

Caption: Putative neuroprotective signaling pathway of this compound.

Anisodine_Toxicity_Workflow cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment cluster_optimization Dosage Optimization invitro_start Select Cell Line dose_response Dose-Response Assay (e.g., MTT) invitro_start->dose_response ic50 Determine IC50 dose_response->ic50 mtd_study Maximum Tolerated Dose (MTD) Study ic50->mtd_study Inform starting doses invivo_start Select Animal Model invivo_start->mtd_study toxicity_monitoring Cardiovascular & Respiratory Monitoring mtd_study->toxicity_monitoring histopathology Histopathology toxicity_monitoring->histopathology optimization Optimize Dosage for Efficacy vs. Toxicity histopathology->optimization Dosage_Optimization_Logic Dose This compound Dose Efficacy Therapeutic Efficacy Dose->Efficacy Increases Toxicity Adverse Toxicity Dose->Toxicity Increases Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window Maximize Toxicity->Therapeutic_Window Minimize

References

Navigating Anisodine Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility challenges with Anisodine and its hydrobromide salt. This compound, a tropane (B1204802) alkaloid, is a muscarinic acetylcholine (B1216132) receptor antagonist investigated for various therapeutic applications.[1][2][3] However, its utility in experimental settings can be hampered by poor solubility in aqueous solutions. This guide offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide: Overcoming this compound Insolubility

Researchers may face issues such as precipitation, cloudiness, or incomplete dissolution when preparing this compound solutions, particularly for in vitro and cell-based assays. This section provides a systematic approach to diagnosing and resolving these problems.

Issue 1: this compound (or this compound Hydrobromide) fails to dissolve in an aqueous buffer (e.g., PBS).
  • Root Cause Analysis: this compound as a free base has low water solubility. While this compound Hydrobromide is more water-soluble, its solubility can still be limited, especially at neutral or alkaline pH.

  • Immediate Corrective Actions:

    • pH Adjustment: this compound is a basic compound, and its solubility is pH-dependent. Lowering the pH of the aqueous solution can significantly increase its solubility. Attempt to dissolve the compound in a slightly acidic buffer.

    • Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can aid dissolution. However, prolonged heating should be avoided to prevent potential degradation.

    • Sonication: Using a bath sonicator can help break down aggregates and facilitate the dissolution of suspended particles.

Issue 2: Precipitation occurs when a concentrated this compound stock solution (in an organic solvent) is diluted into an aqueous medium.
  • Root Cause Analysis: This phenomenon, known as "crashing out," occurs when the concentration of the organic solvent is rapidly diluted, causing the compound to exceed its solubility limit in the resulting aqueous environment.

  • Preventative Measures & Solutions:

    • Use of Co-solvents: Prepare the final working solution with a small percentage of a water-miscible organic co-solvent, such as ethanol.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of the organic solvent.

    • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound Hydrobromide?

A1: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound Hydrobromide is soluble in DMSO.[4] It is also slightly soluble in methanol.[5]

Q2: What is the solubility of this compound Hydrobromide in common solvents?

SolventKnown SolubilityRemarks
DMSO Soluble[4]Recommended for high-concentration stock solutions.
Methanol Slightly Soluble[5]May be used for intermediate dilutions.
Water Sparingly SolubleSolubility is pH-dependent; increased at lower pH.
Ethanol Data not readily availableOften used as a co-solvent to improve aqueous solubility.
PBS (pH 7.4) Poorly SolubleProne to precipitation, especially at higher concentrations.

Q3: How can I avoid precipitation of this compound Hydrobromide in my cell culture medium?

A3: To prevent precipitation in cell culture media, it is crucial to keep the final concentration of DMSO low (typically below 0.5% v/v) to avoid cytotoxicity. Prepare a high-concentration stock solution in DMSO and then perform a serial dilution in pre-warmed (37°C) cell culture medium. Add the this compound solution dropwise while gently swirling the medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrobromide in DMSO

Materials:

  • This compound Hydrobromide (Molar Mass: 400.27 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 4.0027 mg of this compound Hydrobromide per 1 mL of DMSO.

  • Weighing: Accurately weigh the required amount of this compound Hydrobromide powder and place it in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound Hydrobromide stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Sterile dilution tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound Hydrobromide required for your experiment.

  • Intermediate Dilution (if necessary): For very low final concentrations, it is advisable to first prepare an intermediate dilution of the stock solution in DMSO or the appropriate aqueous buffer.

  • Final Dilution: Add the calculated volume of the this compound Hydrobromide stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%).

  • Quality Control: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

This compound's Mechanism of Action: A Visual Guide

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These G protein-coupled receptors are involved in a variety of physiological processes. The following diagram illustrates the general signaling pathway that this compound inhibits.

Anisodine_Mechanism cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates Effector Effector Protein (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Generates Acetylcholine Acetylcholine (Agonist) Acetylcholine->mAChR Binds & Activates This compound This compound (Antagonist) This compound->mAChR Binds & Blocks Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: this compound competitively blocks acetylcholine binding to muscarinic receptors.

The following workflow provides a logical approach to troubleshooting solubility issues with this compound in your experiments.

Troubleshooting_Workflow Start Insolubility Issue Encountered Check_Form Using this compound Free Base or Hydrobromide Salt? Start->Check_Form Use_Salt Switch to Hydrobromide Salt for better aqueous solubility Check_Form->Use_Salt Free Base Check_Solvent Is the solvent appropriate? Check_Form->Check_Solvent Hydrobromide Use_Salt->Check_Solvent Use_DMSO Prepare concentrated stock in DMSO Check_Solvent->Use_DMSO No Dilution_Issue Precipitation upon dilution in aqueous buffer? Check_Solvent->Dilution_Issue Yes Use_DMSO->Dilution_Issue Troubleshoot_Dilution Implement corrective actions: - Stepwise dilution - Use of co-solvents - Vigorous mixing - Gentle warming/sonication Dilution_Issue->Troubleshoot_Dilution Yes Soluble Solution is Clear Dilution_Issue->Soluble No Troubleshoot_Dilution->Soluble

Caption: A logical workflow for troubleshooting this compound insolubility.

References

Technical Support Center: Anisodine Preclinical Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for preclinical studies on potential drug interactions with Anisodine.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of drug interactions with this compound at a preclinical stage?

This compound, an anticholinergic agent, can participate in drug interactions through two primary mechanisms:

  • Pharmacodynamic Interactions: As a muscarinic acetylcholine (B1216132) receptor antagonist, this compound can have additive or synergistic effects when co-administered with other anticholinergic drugs.[1][2] This can lead to an exaggerated anticholinergic response, such as increased heart rate, dry mouth, and blurred vision. Conversely, its therapeutic effect may be diminished by cholinergic agents.[2]

  • Pharmacokinetic Interactions: Preclinical data suggests that this compound's metabolism and transport can be influenced by other drugs. Specifically, it has been shown to interact with drug transporters and is likely metabolized by cytochrome P450 (CYP) enzymes.

Q2: Which drug transporters are known to interact with this compound?

In vitro studies have demonstrated that this compound interacts with organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). This compound has been identified as a substrate and an inhibitor of these transporters, which can affect its renal and hepatic clearance.

Q3: Is there evidence of this compound interacting with Cytochrome P450 (CYP) enzymes?

While direct preclinical studies detailing this compound's interaction with specific CYP isoforms are limited, it is generally understood that drugs with similar structures, such as other tropane (B1204802) alkaloids, are metabolized by CYP enzymes. Therefore, it is highly probable that this compound is a substrate for one or more CYP enzymes, making it susceptible to interactions with CYP inhibitors and inducers. Further investigation is required to identify the specific CYP isoforms involved.

Q4: Are there any known interactions of this compound with P-glycoprotein (P-gp)?

Currently, there is a lack of specific preclinical studies evaluating the interaction between this compound and the efflux transporter P-glycoprotein (P-gp). Given that many drugs are substrates or inhibitors of P-gp, it is an area that warrants investigation to fully understand this compound's drug interaction profile.

Troubleshooting Guide

Problem 1: Inconsistent results in this compound uptake/transport assays.

  • Possible Cause 1: Cell line variability. The expression levels of transporters can vary between cell passages.

    • Troubleshooting Tip: Ensure consistent cell passage numbers are used for all experiments. Regularly perform quality control checks, such as Western blotting or qPCR, to confirm stable transporter expression in your HEK293 or other model cell lines.

  • Possible Cause 2: Sub-optimal assay conditions. Factors like incubation time, temperature, and buffer composition can significantly impact transporter activity.

    • Troubleshooting Tip: Optimize incubation times to ensure measurements are taken during the linear uptake phase. Maintain a consistent temperature of 37°C and use a buffer with a physiological pH (e.g., 7.4).

  • Possible Cause 3: Non-specific binding. this compound may bind to the surface of the cells or the assay plate, leading to artificially high uptake values.

    • Troubleshooting Tip: Include appropriate controls, such as incubation at 4°C or the use of a known inhibitor, to determine the extent of non-specific binding. Subtracting this value from the total uptake will provide the specific transporter-mediated uptake.

Problem 2: Difficulty in assessing the pharmacodynamic interaction of this compound with another anticholinergic drug.

  • Possible Cause 1: Inappropriate animal model. The distribution and density of muscarinic receptors can differ across species, affecting the observed pharmacodynamic response.

    • Troubleshooting Tip: Select an animal model (e.g., rat, mouse) that has been well-characterized for muscarinic receptor pharmacology and exhibits clear and measurable anticholinergic responses (e.g., changes in heart rate, salivation).

  • Possible Cause 2: Lack of a sensitive endpoint. The chosen physiological parameter may not be sensitive enough to detect subtle additive or synergistic effects.

    • Troubleshooting Tip: Employ a battery of tests to measure various anticholinergic effects. For example, monitor heart rate, pupil diameter, and salivary flow simultaneously to get a more comprehensive picture of the pharmacodynamic interaction. Consider using telemetry for continuous monitoring of physiological parameters.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on this compound's interaction with drug transporters.

Table 1: Inhibition of Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs) by this compound

TransporterIC50 (µM)
OCT112.9
OCT213.3
OCT3Not specified
MATE1Not specified
MATE2-KNot specified

Table 2: Kinetic Parameters of this compound as a Substrate for Organic Cation Transporter 2 (OCT2)

ParameterValue (mean ± SD)
Km (µM)13.3 ± 2.6
Vmax (pmol/mg protein/min)286.8 ± 53.6

Experimental Protocols

1. In Vitro Organic Cation Transporter (OCT) Uptake Assay

This protocol describes a method to determine if this compound is a substrate or inhibitor of a specific organic cation transporter (e.g., OCT1) expressed in a stable cell line like HEK293.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human OCT1 transporter and a parallel mock-transfected (control) cell line are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.

  • Uptake Assay:

    • On the day of the experiment, the culture medium is removed, and the cells are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • To initiate the uptake, the transport buffer containing the radiolabeled substrate (e.g., [14C]-Metformin) and varying concentrations of this compound (to test for inhibition) or varying concentrations of radiolabeled this compound (to test for substrate kinetics) is added to each well.

    • The plate is incubated at 37°C for a predetermined time (e.g., 5 minutes) that is within the linear range of uptake.

    • To terminate the uptake, the solution is rapidly aspirated, and the cells are washed three times with ice-cold transport buffer.

    • Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • The radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis:

    • Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay).

    • Uptake is calculated as the amount of radiolabeled substrate per mg of protein per minute.

    • For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.

    • For substrate kinetic studies, Km and Vmax values are determined by fitting the uptake data to the Michaelis-Menten equation.

2. In Vitro CYP3A4 Inhibition Assay (Hypothetical for this compound)

As direct data for this compound is unavailable, this is a general protocol to assess the potential inhibitory effect of a compound on CYP3A4 activity using a probe substrate like testosterone.

  • Materials:

    • Human liver microsomes (HLMs)

    • CYP3A4 probe substrate (e.g., Testosterone)

    • Test compound (this compound)

    • Positive control inhibitor (e.g., Ketoconazole)

    • NADPH regenerating system

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS for analysis

  • Procedure:

    • A master mix containing HLMs and phosphate (B84403) buffer (pH 7.4) is prepared.

    • The master mix is pre-incubated with varying concentrations of this compound or the positive control inhibitor for a short period (e.g., 10 minutes) at 37°C.

    • The reaction is initiated by adding the NADPH regenerating system and the CYP3A4 probe substrate (Testosterone).

    • The reaction is incubated at 37°C for a specific time (e.g., 15 minutes).

    • The reaction is terminated by adding a quenching solution, typically cold acetonitrile.

    • The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

    • The formation of the metabolite (e.g., 6β-hydroxytestosterone) is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. The IC50 value is calculated by plotting the percent inhibition of CYP3A4 activity against the concentration of this compound.

Visualizations

experimental_workflow_oct_assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Culture HEK293 cells (OCT1 & Mock) seed Seed cells into 24-well plates culture->seed wash Wash cells with transport buffer seed->wash add_substrate Add radiolabeled substrate +/- this compound wash->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure protein_assay Protein quantification measure->protein_assay calculate_uptake Calculate specific uptake protein_assay->calculate_uptake determine_kinetics Determine IC50/Km & Vmax calculate_uptake->determine_kinetics

Caption: Experimental workflow for an in vitro Organic Cation Transporter (OCT) uptake assay.

signaling_pathway_cyp_interaction cluster_inhibition CYP Inhibition cluster_induction CYP Induction inhibitor CYP Inhibitor (e.g., Ketoconazole) cyp_enzyme_i CYP450 Enzyme (e.g., CYP3A4) inhibitor->cyp_enzyme_i Inhibits metabolism_i Decreased Metabolism cyp_enzyme_i->metabolism_i anisodine_i This compound anisodine_i->cyp_enzyme_i Metabolized by pk_i Increased this compound Plasma Concentration metabolism_i->pk_i inducer CYP Inducer (e.g., Rifampicin) cyp_enzyme_n CYP450 Enzyme (e.g., CYP3A4) inducer->cyp_enzyme_n Induces metabolism_n Increased Metabolism cyp_enzyme_n->metabolism_n anisodine_n This compound anisodine_n->cyp_enzyme_n Metabolized by pk_n Decreased this compound Plasma Concentration metabolism_n->pk_n

Caption: Potential impact of CYP450 inhibitors and inducers on this compound metabolism.

logical_relationship_anticholinergic_interaction This compound This compound (Anticholinergic) Muscarinic_Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic_Receptor Antagonist Additive_Effect Additive/Synergistic Anticholinergic Effects This compound->Additive_Effect Other_Anticholinergic Other Anticholinergic Drug Other_Anticholinergic->Muscarinic_Receptor Antagonist Other_Anticholinergic->Additive_Effect Increased_Side_Effects Increased Risk of Adverse Effects (e.g., Tachycardia, Dry Mouth) Additive_Effect->Increased_Side_Effects

Caption: Pharmacodynamic interaction between this compound and other anticholinergic drugs.

References

Anisodine Injection Protocols: A Technical Support Resource for Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Anisodine (B1665107) injection protocols. The information is designed to ensure consistent and reliable outcomes in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound hydrobromide injections.

Issue Potential Cause Recommended Solution
Precipitation in the injection solution This compound hydrobromide has limited solubility in aqueous solutions.Prepare a stock solution in a suitable solvent like DMSO, and then dilute it with physiological saline to the final concentration. Ensure the final DMSO concentration is minimal to avoid toxicity.
Inconsistent behavioral or physiological effects Improper injection technique leading to incorrect dosage delivery.Follow standardized intraperitoneal or intravenous injection protocols. Ensure proper restraint of the animal to prevent leakage of the injection solution.
Instability of the this compound hydrobromide solution.Prepare fresh solutions for each experiment. This compound hydrobromide was developed to improve the chemical instability of this compound.[1] Store the stock solution at an appropriate temperature and protect it from light.
Signs of distress in animals post-injection (e.g., irritation, excessive grooming) The vehicle used for injection may be causing irritation.If using DMSO, ensure the final concentration is low (ideally below 1% v/v) as it can cause irritation at higher concentrations. Always include a vehicle-only control group to assess the effects of the solvent.
The injection volume may be too large for the animal.Adhere to the recommended maximum injection volumes for the specific animal model and route of administration.
Cardiovascular or respiratory changes (e.g., increased heart rate, altered breathing) These are known pharmacological effects of this compound, especially at higher doses.Be aware that this compound can cause increased heart rate and accelerated breathing.[2][3][4] Lower doses (e.g., 0.1 mg/kg in dogs) have been shown to have minimal cardiorespiratory effects.[2][3][4] Monitor animals closely after injection, especially when using higher concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound hydrobromide for injection?

A1: For animal research, this compound hydrobromide can be dissolved in physiological saline (0.9% sodium chloride). If solubility is an issue, a stock solution can be prepared in a minimal amount of Dimethyl Sulfoxide (DMSO) and then diluted with saline to the desired final concentration. It is crucial to keep the final DMSO concentration low to avoid potential toxicity.

Q2: What are the typical dosages of this compound hydrobromide used in rodent models for neuroprotection studies?

A2: In rat models of chronic cerebral hypoperfusion, intraperitoneal injections of this compound hydrobromide at doses of 0.3 mg/kg, 0.6 mg/kg, and 1.2 mg/kg have been used to assess neuroprotective effects.[5]

Q3: What are the potential adverse effects to monitor in animals after this compound hydrobromide injection?

A3: Common adverse effects are related to its anticholinergic properties and can include dry mouth and facial flushing.[1] At higher doses, cardiovascular effects such as increased heart rate and transiently increased blood pressure, as well as accelerated breathing, have been observed in animal models.[2][3][4] It is essential to monitor the animals for any signs of distress or adverse reactions post-injection.

Q4: How should this compound hydrobromide be stored?

A4: this compound hydrobromide is a hydrobromide form developed for improved chemical stability.[1] It should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound hydrobromide.

Table 1: Intravenous this compound Hydrobromide Doses and Cardiovascular/Respiratory Effects in Dogs [2][3][4]

Dose (mg/kg)Effect on Heart RateEffect on Blood PressureEffect on Respiration
0.1No significant changeNo significant changeNo significant change
0.4Significantly increasedNo significant changeAccelerated breathing (not statistically significant)
1.6Significantly increasedDiastolic and mean BP significantly increasedAccelerated breathing (not statistically significant)
6.4Significantly increasedDiastolic and mean BP significantly increasedAccelerated breathing (not statistically significant)

Table 2: Intraperitoneal this compound Hydrobromide Doses in a Rat Model of Chronic Cerebral Hypoperfusion [5]

Dose GroupDosage (mg/kg)Route of Administration
Low Dose0.3Intraperitoneal
Medium Dose0.6Intraperitoneal
High Dose1.2Intraperitoneal

Experimental Protocols

Protocol 1: Preparation of this compound Hydrobromide Solution for Injection

Objective: To prepare a sterile solution of this compound hydrobromide for in vivo administration.

Materials:

  • This compound hydrobromide powder

  • Sterile physiological saline (0.9% sodium chloride)

  • Dimethyl Sulfoxide (DMSO) (optional, for higher concentrations)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Direct Dissolution in Saline (for lower concentrations):

    • Aseptically weigh the required amount of this compound hydrobromide powder.

    • In a sterile vial, add the powder to a known volume of sterile physiological saline.

    • Vortex the solution until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

  • Using DMSO for Stock Solution (for higher concentrations):

    • Aseptically weigh the required amount of this compound hydrobromide powder.

    • In a sterile vial, dissolve the powder in a minimal volume of DMSO.

    • Vortex until fully dissolved to create a concentrated stock solution.

    • Slowly add sterile physiological saline to the DMSO stock solution while vortexing to reach the final desired concentration and volume. Ensure the final concentration of DMSO is as low as possible.

    • Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

Protocol 2: Intraperitoneal (IP) Injection in Rats

Objective: To administer this compound hydrobromide via intraperitoneal injection to a rat.

Materials:

  • Prepared sterile this compound hydrobromide solution

  • Sterile syringe (1-3 mL)

  • Sterile needle (23-25 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat, exposing the abdomen. The animal can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Site Preparation: Locate the lower right quadrant of the abdomen. Clean the injection site with a gauze pad soaked in 70% ethanol.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • If aspiration is clear, slowly inject the solution.

  • Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Injection cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis prep_solution Prepare this compound Hydrobromide Solution injection This compound Injection (e.g., IP or IV) prep_solution->injection animal_prep Animal Acclimatization and Baseline Measurement animal_prep->injection monitoring Post-injection Monitoring injection->monitoring data_collection Data Collection (Behavioral, Physiological) monitoring->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis

Caption: Experimental workflow for this compound injection studies.

anisodine_pathway This compound's Neuroprotective Signaling Pathways cluster_akt Akt/GSK-3β Pathway cluster_notch Notch Pathway This compound This compound Hydrobromide Akt p-Akt (Increased) This compound->Akt Activates GSK3b p-GSK-3β (Increased) Akt->GSK3b Bcl2 Bcl-2 (Increased) GSK3b->Bcl2 Bax Bax (Decreased) GSK3b->Bax Apoptosis Neuronal Apoptosis (Decreased) Bcl2->Apoptosis Bax->Apoptosis Anisodine2 This compound Hydrobromide Notch1 Notch1 (Increased) Anisodine2->Notch1 Hes1 Hes1 (Increased) Notch1->Hes1 Neuroplasticity Neuroplasticity (Increased) Hes1->Neuroplasticity

Caption: this compound's neuroprotective signaling pathways.

References

Instability of the Anisodine chemical structure and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the chemical stability of Anisodine and outlines necessary handling precautions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during laboratory experiments.

I. This compound: Chemical Instability and Degradation

This compound, a tropane (B1204802) alkaloid, is susceptible to chemical degradation, which can impact its potency and generate impurities. The primary routes of degradation are hydrolysis and photodegradation. Understanding these instabilities is critical for maintaining the integrity of experimental results.

Key Instability Factors:

  • pH: this compound is an ester and is prone to hydrolysis, a process that is significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the ester bond. Unbuffered aqueous solutions tend to be more stable than buffered ones for some tropane alkaloids.[1]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including hydrolysis.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[2][3]

  • Oxidizing Agents: this compound may be susceptible to oxidation, which can alter its chemical structure and activity.[2]

Potential Degradation Pathways:

The ester linkage in this compound is the most probable site of hydrolytic degradation. This would result in the formation of scopine (B3395896) and α-hydroxytropic acid, which have been identified as metabolites in in-vivo studies.[4] Other potential degradation reactions for tropane alkaloids include dehydration and dimerization.[1]

II. Handling Precautions and Storage

Proper handling and storage are essential to minimize the degradation of this compound and ensure the safety of laboratory personnel.

Parameter Recommendation Rationale
Storage Temperature Solid Form: Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C.To slow down the rate of chemical degradation.
Stock Solutions: Short-term (days to weeks): 0-4°C. Long-term (months): -20°C.To maintain the stability of the compound in solution.
Light Store in a dark place, using amber-colored vials or by wrapping containers in aluminum foil.To prevent photodegradation.[2][3]
Atmosphere Store in a dry environment. Keep containers tightly sealed.To minimize exposure to moisture, which can promote hydrolysis.
Incompatibilities Avoid strong oxidizing agents, acids, and bases.To prevent chemical reactions that can degrade the compound.

III. Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in an experimental setting.

Problem Possible Cause Solution
Inconsistent experimental results (e.g., variable potency). Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Store aliquots at -20°C to minimize freeze-thaw cycles. Protect solutions from light at all times. Verify the purity of the stock solution using a stability-indicating analytical method before use.
Precipitation of the compound from the aqueous assay buffer.This compound, particularly in its free base form, may have low aqueous solubility. Ensure the final concentration of any organic solvent (like DMSO) is low (typically <1%) to avoid toxicity to cells and interference with the assay.[5] The pH of the buffer can significantly impact solubility; for tropane alkaloids, a slightly acidic pH (e.g., 4-6) can improve solubility by protonating the tertiary amine.[5]
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Review the handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, high temperature, or incompatible pH). Characterize the degradation products to understand the degradation pathway.
Broad peaks in NMR spectrum. Poor magnetic field shimming. Presence of paramagnetic impurities. Chemical exchange of protons on nitrogen or hydroxyl groups.Ensure the NMR instrument is properly shimmed.[6] Use high-purity deuterated solvents and thoroughly clean NMR tubes to avoid metal contamination.[6] Adding a drop of D₂O can help identify exchangeable protons.[6]
Observation of unexpected adducts (e.g., [M+Na]⁺, [M+K]⁺) in mass spectrometry. Contamination from glassware or solvents.Use high-purity solvents and reagents. Whenever possible, use plastic vials and containers to avoid leaching of sodium and potassium from glass.[6]
In-source fragmentation in mass spectrometry. Ionization conditions are too harsh.Reduce the cone voltage or fragmentor voltage to achieve "softer" ionization. Optimize the source temperature, as high temperatures can induce thermal degradation.[6]

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic compounds, including alkaloids. For aqueous assays, it is crucial to ensure that the final concentration of DMSO is low (typically less than 1%, ideally below 0.5%) to avoid solvent effects on the biological system.[5]

Q2: How can I monitor the stability of my this compound samples? A2: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[7][8][9] This method must be able to separate the intact this compound from all potential degradation products, allowing for the accurate quantification of the parent compound over time.

Q3: What are the typical conditions for a forced degradation study of this compound? A3: Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[10][11][12][13] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Exposure to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[14] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[10]

Q4: What are the expected degradation products of this compound? A4: Based on its chemical structure, the primary degradation products from hydrolysis are expected to be scopine and α-hydroxytropic acid.[4] Oxidative conditions may lead to the formation of N-oxides. A comprehensive forced degradation study coupled with mass spectrometry would be necessary to fully characterize all potential degradation products.

V. Experimental Protocols

Representative Stability-Indicating HPLC Method

The following is a general protocol for a stability-indicating HPLC method for tropane alkaloids and should be optimized and validated for this compound.

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min.
Detection UV detection at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry (MS) for identification of degradation products.
Injection Volume 10-20 µL.
Column Temperature 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of quantifying this compound in the presence of its degradation products.[14][15]

VI. Visualizations

Logical Workflow for Troubleshooting Inconsistent Experimental Results

G start Inconsistent Results Observed check_solution Check this compound Stock Solution start->check_solution is_degraded Is degradation suspected? check_solution->is_degraded prepare_fresh Prepare Fresh Stock Solution is_degraded->prepare_fresh Yes check_protocol Review Experimental Protocol is_degraded->check_protocol No rerun_exp Re-run Experiment prepare_fresh->rerun_exp end_good Problem Solved rerun_exp->end_good is_solubility_issue Solubility issue in buffer? check_protocol->is_solubility_issue adjust_buffer Adjust Buffer pH / Co-solvent % is_solubility_issue->adjust_buffer Yes check_purity Verify Purity of Starting Material is_solubility_issue->check_purity No adjust_buffer->rerun_exp is_impure Is material impure? check_purity->is_impure new_material Source New Batch of this compound is_impure->new_material Yes end_bad Consult Further is_impure->end_bad No new_material->rerun_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

This compound's Proposed Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking these receptors, it prevents acetylcholine (ACh) from binding and initiating downstream signaling cascades. This is the primary mechanism for its anticholinergic effects.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_pre Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh_pre->mAChR Binds G_protein G-protein mAChR->G_protein Activates effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->effector response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) effector->response This compound This compound This compound->block block->mAChR Blocks

Caption: this compound's mechanism as a muscarinic receptor antagonist.

References

Technical Support Center: Anisodine-Induced Tachycardia in Conscious Dogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter tachycardia as a side effect when using anisodine (B1665107) in conscious dog models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause tachycardia in dogs?

This compound is a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus. It functions as an anticholinergic agent by blocking muscarinic acetylcholine (B1216132) receptors.[1][2] In the heart, acetylcholine (released by the vagus nerve) normally acts on these receptors to slow the heart rate. By blocking these receptors, this compound inhibits the parasympathetic (vagal) influence on the heart, leading to an unopposed sympathetic tone and a subsequent increase in heart rate, known as tachycardia.[1][3]

Q2: At what doses of this compound can I expect to see tachycardia in conscious dogs?

Studies in conscious beagle dogs have shown that intravenous administration of this compound can cause a dose-dependent increase in heart rate.[4][5][6][7]

  • 0.1 mg/kg: This dose generally does not produce significant changes in heart rate compared to a saline control.[4][5][6]

  • 0.4 mg/kg and above: Significant increases in heart rate are observed at doses of 0.4 mg/kg, 1.6 mg/kg, and 6.4 mg/kg.[4][5][6][7] The tachycardia appears rapidly, within 5 minutes of administration, and can persist for several hours.[4][7]

Q3: Besides tachycardia, what other cardiovascular effects can be expected with this compound administration in dogs?

At doses of 1.6 mg/kg and 6.4 mg/kg, other cardiovascular changes observed in conscious dogs include a shortened PR interval and significant increases in diastolic and mean blood pressure.[4][7]

Q4: How can I mitigate this compound-induced tachycardia in my experimental dogs?

While specific studies on the reversal of this compound-induced tachycardia are limited, the underlying mechanism (anticholinergic effect) suggests that beta-adrenergic receptor antagonists (beta-blockers) would be an effective countermeasure. Propranolol (B1214883), a non-selective beta-blocker, is commonly used in veterinary medicine to manage tachyarrhythmias.[8][9][10] It works by blocking the effects of the sympathetic nervous system on the heart, thereby slowing the heart rate.[2][6]

Q5: What is a recommended protocol for using propranolol to mitigate this compound-induced tachycardia?

A specific protocol for this exact scenario is not established in the literature. However, based on general veterinary use for tachyarrhythmias, a starting dose of 0.2-1 mg/kg of propranolol can be administered orally every 8 hours.[11][12] For more acute situations, an intravenous administration of 0.02-0.1 mg/kg given slowly may be considered by a veterinarian.[9] It is crucial to titrate the dose to effect and monitor the dog's heart rate and blood pressure closely.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly severe or prolonged tachycardia after this compound administration. Individual animal sensitivity, incorrect dosage calculation, or underlying cardiovascular condition.1. Immediately re-verify the administered dose. 2. Continuously monitor vital signs, including ECG and blood pressure. 3. Consider administration of a beta-blocker like propranolol under veterinary supervision. Start with a low dose and titrate to effect.[9][11] 4. Ensure the animal is in a calm, stress-free environment.
Tachycardia is accompanied by significant hypertension. This compound's anticholinergic effects can lead to increased blood pressure at higher doses.[4][7]1. Monitor blood pressure closely. 2. The use of a beta-blocker like propranolol will also help in managing hypertension.[11] 3. If hypertension is severe, other antihypertensive agents may be considered in consultation with a veterinarian.
The dog exhibits signs of distress (e.g., excessive panting, weakness) along with tachycardia. The rapid heart rate may be compromising cardiac output and causing distress.1. Provide supportive care, including a quiet and comfortable environment. 2. Administer a beta-blocker as described above to control the heart rate.[9][11] 3. If signs of distress persist after heart rate is controlled, investigate other potential causes.

Data Presentation

Table 1: Effects of Intravenous this compound on Heart Rate in Conscious Beagle Dogs

This compound Dose (mg/kg)Peak Increase in Heart Rate (beats/min) from BaselineTime to Peak EffectDuration of Significant Tachycardia
0.1Not significantly different from saline controlN/AN/A
0.4~40-5030-60 minutesUp to 2 hours
1.6~80-10030-60 minutesUp to 4 hours
6.4~100-12030-60 minutesUp to 4 hours

Data summarized from a study on the cardiovascular effects of this compound in conscious beagle dogs.[4][7]

Table 2: Proposed Mitigating Agent for this compound-Induced Tachycardia

Mitigating AgentClassMechanism of ActionRecommended Starting Dose in DogsRoute of Administration
PropranololNon-selective beta-adrenergic antagonistBlocks beta-1 and beta-2 adrenergic receptors, reducing sympathetic influence on the heart and decreasing heart rate.[2][6]0.2-1 mg/kgOral (every 8 hours)[11][12]
0.02-0.1 mg/kg (slowly)Intravenous[9]

Experimental Protocols

Protocol 1: Induction of Tachycardia with this compound in Conscious Dogs

This protocol is based on a study investigating the cardiovascular effects of this compound.[4][7]

  • Animal Model: Use healthy, conscious beagle dogs, acclimated to the laboratory environment.

  • Instrumentation: For continuous monitoring, dogs can be surgically implanted with telemetry devices to record ECG and blood pressure.

  • Drug Administration:

    • Prepare sterile solutions of this compound hydrobromide in normal saline.

    • Administer the desired dose (e.g., 0.4, 1.6, or 6.4 mg/kg) as a single intravenous injection.

    • A control group should receive an equivalent volume of normal saline.

  • Data Collection:

    • Record baseline cardiovascular parameters (heart rate, blood pressure, ECG intervals) before drug administration.

    • Continuously monitor and record these parameters at regular intervals (e.g., 5, 10, 20, 30 minutes, and 1, 1.5, 2, 4, 8, and 24 hours) post-administration.

  • Animal Welfare:

    • Closely observe the animals for any adverse clinical signs.

    • Ensure a quiet and comfortable environment for the duration of the experiment.

Protocol 2: Proposed Mitigation of this compound-Induced Tachycardia with Propranolol

This is a proposed protocol based on the known effects of propranolol and general veterinary practices.

  • Induction of Tachycardia: Follow Protocol 1 to induce a stable state of tachycardia using an appropriate dose of this compound (e.g., 1.6 mg/kg).

  • Mitigation:

    • Once tachycardia is established (e.g., 30 minutes post-anisodine), administer propranolol.

    • For oral administration, a dose of 0.2-1 mg/kg can be used.[11][12]

    • For a more rapid effect, a slow intravenous injection of 0.02-0.1 mg/kg can be administered by a veterinarian.[9]

  • Monitoring:

    • Continuously monitor heart rate, blood pressure, and ECG.

    • Observe for a reduction in heart rate towards baseline levels.

    • Monitor for any potential adverse effects of propranolol, such as bradycardia or hypotension.

  • Data Analysis: Compare the cardiovascular parameters before and after propranolol administration to quantify its mitigating effect.

Visualizations

Anisodine_Induced_Tachycardia cluster_parasympathetic Parasympathetic Nervous System cluster_heart Sinoatrial (SA) Node Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases M2_Receptor Muscarinic M2 Receptor ACh->M2_Receptor binds to Heart_Rate Heart Rate M2_Receptor->Heart_Rate decreases This compound This compound This compound->M2_Receptor blocks

Caption: this compound blocks muscarinic M2 receptors, preventing the heart rate-slowing effect of acetylcholine.

Propranolol_Mitigation cluster_sympathetic Sympathetic Nervous System cluster_heart Sinoatrial (SA) Node Sympathetic_Nerve Sympathetic Nerves Norepinephrine Norepinephrine Sympathetic_Nerve->Norepinephrine releases Beta1_Receptor Beta-1 Adrenergic Receptor Norepinephrine->Beta1_Receptor binds to Heart_Rate Heart Rate Beta1_Receptor->Heart_Rate increases Propranolol Propranolol Propranolol->Beta1_Receptor blocks

Caption: Propranolol blocks beta-1 adrenergic receptors, mitigating the heart rate-increasing effect of norepinephrine.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Tachycardia Induction cluster_mitigation Mitigation Phase cluster_analysis Data Analysis Acclimatization Acclimatize Conscious Dogs Baseline Record Baseline Cardiovascular Data Acclimatization->Baseline Anisodine_Admin Administer this compound (IV) Baseline->Anisodine_Admin Tachycardia_State Establish Tachycardia Anisodine_Admin->Tachycardia_State Propranolol_Admin Administer Propranolol (PO or IV) Tachycardia_State->Propranolol_Admin Monitor_Effect Monitor for Heart Rate Reduction Propranolol_Admin->Monitor_Effect Data_Comparison Compare Pre- and Post-Mitigation Data Monitor_Effect->Data_Comparison

Caption: Proposed experimental workflow for mitigating this compound-induced tachycardia in conscious dogs.

References

Validation & Comparative

A Comparative Analysis of Anisodine and Atropine as Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Anisodine (B1665107) and Atropine (B194438), two prominent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. While both compounds are recognized for their anticholinergic properties, they exhibit differences in potency, selectivity, and clinical applications. This document aims to deliver an objective comparison based on available experimental data, detailing their receptor binding affinities, functional activities, and in vivo effects.

Introduction to this compound and Atropine

Atropine, a naturally occurring tertiary amine, is a well-characterized competitive antagonist of muscarinic receptors.[1] It is known for its non-specific, high-affinity binding across all five muscarinic receptor subtypes (M1-M5).[1][2] This lack of selectivity results in a wide range of physiological effects, making it a valuable therapeutic agent but also contributing to a significant side-effect profile.[1]

This compound, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, also functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[3] It is widely used in China for various conditions, including cerebral infarction and ophthalmic diseases.[3] Generally, this compound is considered to have a weaker intensity of action and lower toxicity compared to Atropine.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Atropine, focusing on their binding affinities and functional potencies at the five human muscarinic receptor subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited, and data for this compound's specific binding affinities are not widely available in public literature.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
Atropine ~0.4-1.27~0.4-3.24~0.4-2.21~0.4-0.77~0.4-2.84
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Functional Antagonist Potency (IC50 in nM)

CompoundM1M2M3M4M5
Atropine 2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: Atropine's IC50 values are from a study using competitive antagonism assays. Specific IC50 values for this compound at each subtype are not available in the reviewed literature.

Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats

ParameterThis compoundAtropine
Cmax (ng/mL) after i.v. administration 340.50 ± 44.52274.25 ± 53.66
Bioavailability after i.g. administration (%) 80.4521.62
Urinary Excretion Rate (%) 32.6711.33

Data from a comparative pharmacokinetic study in rats.[4] Cmax denotes the maximum plasma concentration. i.v. is intravenous, and i.g. is intragastric administration.

Muscarinic Receptor Signaling Pathways

The five subtypes of muscarinic receptors couple to different G-proteins, initiating distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o, inhibiting adenylyl cyclase and leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Signaling pathways of muscarinic receptor subtypes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of muscarinic antagonist activity. Below are representative protocols for key in vitro assays.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the muscarinic receptors.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (Cells expressing M1-M5) Incubation Incubation (Membranes + [³H]NMS + this compound/Atropine) Membrane_Prep->Incubation Filtration Filtration & Washing (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation->Data_Analysis

Workflow for a radioligand competition binding assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Incubation: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand, such as [³H]N-methylscopolamine ([³H]NMS), and a range of concentrations of the unlabeled test compound (this compound or Atropine). The incubation is carried out in an appropriate buffer at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This functional assay measures the ability of a muscarinic antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq/11-coupled receptors (M1, M3, M5).

Calcium_Flux_Workflow Cell_Culture Cell Culture (Cells expressing M1, M3, or M5) Dye_Loading Dye Loading (Incubate with calcium-sensitive dye, e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Compound Addition (this compound/Atropine followed by agonist) Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading (Measure changes in fluorescence over time) Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (Determine IC50 values) Fluorescence_Reading->Data_Analysis

Workflow for a calcium mobilization functional assay.

Protocol:

  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for approximately one hour.

  • Compound Addition: The dye-loaded cells are then treated with varying concentrations of the antagonist (this compound or Atropine) for a specific pre-incubation period. Subsequently, a fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate an increase in intracellular calcium.

  • Fluorescence Reading: The fluorescence intensity of the calcium-sensitive dye is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium response. The data are analyzed using non-linear regression to determine the concentration of the antagonist that produces 50% inhibition of the agonist response (IC50).

Comparative In Vivo Efficacy

Direct comparative in vivo studies with detailed dose-response data for this compound and Atropine are not extensively reported in the available literature. However, some studies provide insights into their differential effects.

A study in humans demonstrated that intramuscular administration of Atropine leads to a significant increase in heart rate, while oral administration has a less pronounced effect.[5] This highlights the importance of the route of administration on its systemic effects.

This compound has been studied for its neuroprotective effects in cerebral ischemia.[6][7] One study in a rat model of middle cerebral artery occlusion showed that this compound hydrobromide effectively reduced the exacerbated expression of M1, M2, and M4 receptors in brain tissues.[6] The study also demonstrated a concentration-dependent inhibition of calcium ion influx and reactive oxygen species levels, suggesting a neuroprotective mechanism.[6][7] While this study included Atropine as a reference M receptor inhibitor, a direct dose-response comparison of the neuroprotective effects of this compound and Atropine was not the primary focus.

The pharmacokinetic data in rats suggest that this compound has a significantly higher oral bioavailability compared to Atropine, which may influence its therapeutic applications and dosing regimens.[4]

Discussion and Conclusion

Atropine is a potent, non-selective muscarinic antagonist with well-documented high affinity for all five muscarinic receptor subtypes.[2] Its lack of selectivity contributes to its broad range of clinical uses and also its characteristic side effects.

This compound is also a muscarinic antagonist, but the publicly available data strongly suggests it is less potent than Atropine.[8] A study investigating the adrenoceptor blocking properties of both compounds found the order of potency in displacing the α1-adrenoceptor ligand [3H]-WB-4101 to be prazosin (B1663645) > atropine > anisodamine (B1666042) > scopolamine (B1681570) > this compound.[8] While this study was not focused on muscarinic receptors, it provides a qualitative comparison of the relative potencies of these compounds in a receptor binding context.

The significantly higher oral bioavailability of this compound compared to Atropine in rats is a noteworthy difference that could have clinical implications.[4] The therapeutic focus of this compound on conditions like cerebral ischemia also distinguishes it from the more traditional applications of Atropine.

References

Anisodine: A Comparative Guide to its In Vivo Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo neuroprotective effects of Anisodine (B1665107), a tropane (B1204802) alkaloid traditionally used in Chinese medicine. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers exploring novel neuroprotective strategies. This compound has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including glaucoma, cerebral ischemia, and vascular dementia.

Performance Comparison: this compound vs. Alternatives

This compound's neuroprotective capabilities have been evaluated in various animal models, often demonstrating favorable outcomes compared to control groups and, in some instances, established treatments. The following tables summarize the key quantitative data from these studies.

Table 1: Neuroprotective Efficacy of this compound in a Mouse Model of Chronic Ocular Hypertension
Treatment GroupRetinal Ganglion Cell (RGC) Density (cells/mm²)RGC Survival RateReference
Normal Control Not explicitly quantified, served as baseline100%[1]
Compound this compound (CA) Control No significant difference from normalNot applicable[1]
Microbeads (MBs) - Induced Hypertension Significantly lower than normal48.63%[1]
MBs + Compound this compound (CA) Significantly higher than MBs group66.23%[1]

Note: Compound this compound (CA) is a preparation of this compound hydrobromide and procaine (B135) hydrochloride.[1]

Table 2: this compound Hydrobromide (AH) in a Rat Model of Chronic Cerebral Hypoperfusion
Treatment GroupCognitive Performance (Morris Water Maze)Neuronal Apoptosis (TUNEL)Key Protein Expression ChangesReference
Sham Baseline performanceMinimal apoptosisBaseline levels[2][3]
Two-Vessel Occlusion (2-VO) Significant memory impairmentRemarkable neuron necrosis and apoptosisIncreased Bax, Decreased Bcl-2, p-Akt, p-GSK-3β[2][3]
2-VO + Butylphthalide (NBP) (Positive Control) Improved cognitive functionReduced apoptosisNot detailed[2][3]
2-VO + AH (0.3, 0.6, 1.2 mg/kg) Significant dose-dependent improvement in cognitive deficitsReduced neuron necrosis and apoptosisIncreased Bcl-2, p-Akt, p-GSK-3β; Decreased Bax[2][3]
Table 3: this compound Hydrobromide in a Mouse Model of Ischemic Stroke (MCAO)
Treatment GroupNeurological FunctionNeuronal RemodelingKey Protein Expression ChangesReference
Control BaselineNormal neurite and spine densityBaseline levels[4][5]
Middle Cerebral Artery Occlusion (MCAO) Neurological deficitsReduced neurite intersections and dendritic spine densityDecreased Gap43, NGF, Notch1, Hes1[4][5]
MCAO + this compound Hydrobromide Improved post-stroke neurological functionIncreased neurite intersections and dendritic spine densitySignificantly increased Gap43, NGF, Notch1, and Hes1[4][5]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are attributed to its modulation of key signaling pathways and a range of physiological responses. The diagrams below illustrate these mechanisms and a typical experimental workflow for in vivo validation.

G This compound's Neuroprotective Signaling Pathways cluster_0 Akt/GSK-3β Pathway cluster_1 Notch Signaling Pathway This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Anisodine2 This compound Notch1 Notch1 Anisodine2->Notch1 Increases NGF NGF Anisodine2->NGF Increases Gap43 Gap43 Anisodine2->Gap43 Increases Hes1 Hes1 Notch1->Hes1 Activates Neuroplasticity Neuroplasticity Hes1->Neuroplasticity Promotes NGF->Neuroplasticity Promotes Gap43->Neuroplasticity Promotes

Caption: this compound's neuroprotective mechanisms involve the activation of pro-survival pathways.

G In Vivo Experimental Workflow for this compound A Animal Model Induction (e.g., MCAO, 2-VO, Ocular Hypertension) B Randomized Group Assignment (Sham, Model, this compound, Positive Control) A->B C Drug Administration (e.g., Oral Gavage, Intraperitoneal Injection) B->C D Behavioral & Functional Assessment (e.g., Morris Water Maze, Neurological Scoring) C->D E Tissue Collection & Preparation (Brain, Retina) D->E F Histological & Molecular Analysis (Nissl, TUNEL, Western Blot, Immunohistochemistry) E->F G Data Analysis & Interpretation F->G

Caption: A generalized workflow for evaluating this compound's neuroprotective effects in vivo.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature.

Chronic Cerebral Hypoperfusion Model (Two-Vessel Occlusion)
  • Animal Model: Adult male Sprague-Dawley rats are used.[2][3]

  • Surgical Procedure: The rats are anesthetized, and a ventral midline incision is made in the neck. The bilateral common carotid arteries are carefully separated from the surrounding tissues and permanently ligated with a silk suture.[2][3] In sham-operated rats, the arteries are exposed but not ligated.

  • Drug Administration: this compound hydrobromide (at varying doses, e.g., 0.3, 0.6, 1.2 mg/kg) or a positive control like Butylphthalide is administered, often via intraperitoneal injection, for a specified duration following the surgery.[2][3]

  • Behavioral Testing: The Morris Water Maze test is commonly employed to assess cognitive deficits. This involves training the rats to find a hidden platform in a pool of water and then testing their memory of its location.[2]

  • Histological Analysis: After the experimental period, the rats are euthanized, and their brains are collected. Brain sections are subjected to Nissl staining to evaluate neuronal survival and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to quantify apoptotic cells.[2][3]

  • Biochemical Analysis: Brain tissue homogenates are used for Western blot analysis to measure the protein expression levels of key markers in apoptotic and survival pathways, such as Bcl-2, Bax, phosphorylated Akt (p-Akt), and phosphorylated GSK-3β (p-GSK-3β).[2][3]

Ischemic Stroke Model (Middle Cerebral Artery Occlusion)
  • Animal Model: Healthy male C57BL/6 mice are utilized.[4][5]

  • Surgical Procedure: A distal middle cerebral artery occlusion (MCAO) is induced using the electrocautery method. This involves exposing the middle cerebral artery and permanently occluding it to induce a focal ischemic stroke.[4][5]

  • Neurological Assessment: Neurological deficits are evaluated using standardized scoring systems to assess motor and sensory function post-stroke.[4]

  • Drug Administration: this compound hydrobromide injection is administered to the treatment group.[4][5]

  • Immunofluorescence and Golgi Staining: To assess neural remodeling, brain sections are analyzed using Golgi staining to visualize dendritic spines and neurite intersections. Immunofluorescence staining is used to measure the expression of proteins involved in neuroplasticity, such as GAP43 and NGF.[4][5]

  • Signaling Pathway Analysis: The involvement of specific pathways, such as the Notch signaling pathway, can be investigated by co-administering specific inhibitors (e.g., DAPT, a γ-secretase inhibitor) and observing the effects on protein expression (Notch1, Hes1) and functional recovery.[4][5]

Chronic Ocular Hypertension Model
  • Animal Model: Female C57BL/6J mice are used.[1][6]

  • Induction of Hypertension: Microbeads are injected into the anterior chamber of the eye to obstruct aqueous humor outflow, leading to a chronic elevation of intraocular pressure (IOP).[1][6] IOP is monitored regularly.

  • Drug Administration: Compound this compound is administered orally by feeding the mice with a CA solution.[1][6]

  • Retinal Ganglion Cell (RGC) Labeling and Quantification: Towards the end of the study period, RGCs are retrograde-labeled by injecting a fluorescent tracer like Fluoro-Gold. After sacrifice, retinal flat mounts are prepared and may be further stained with antibodies against RGC markers (e.g., β-III-tubulin). The density and survival rate of labeled RGCs are then quantified.[1][6]

References

Anisodine vs. Anisodamine: A Comparative Analysis of α1-Adrenoceptor Blocking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the α1-adrenoceptor blocking properties of two structurally related tropane (B1204802) alkaloids, anisodine (B1665107) and anisodamine (B1666042). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating their potential as pharmacological tools or therapeutic agents.

Introduction

This compound and anisodamine are naturally occurring compounds that have been investigated for their various pharmacological activities. Among these, their interaction with adrenergic receptors, specifically the α1-adrenoceptors, is of significant interest due to the role of these receptors in physiological processes such as vasoconstriction, smooth muscle contraction, and neurotransmission. This guide focuses on elucidating the differences in their α1-adrenoceptor blocking capabilities.

Quantitative Comparison of α1-Adrenoceptor Blocking Properties

Experimental data indicates that both this compound and anisodamine possess α1-adrenoceptor blocking properties, with anisodamine being the more potent of the two. A seminal study by Varma & Yue (1986) established a clear order of potency for several compounds in displacing the α1-adrenoceptor ligand [3H]-WB-4101 and in antagonizing the effects of phenylephrine (B352888) on isolated rat aortic strips and left atria. The reported order of potency is: prazosin (B1663645) > atropine (B194438) > anisodamine > scopolamine (B1681570) > this compound.

CompoundParameterValueReceptor/TissueAgonistReference
Anisodamine pA24.81 ± 0.11Canine Femoral ArteryNorepinephrine
pA24.86 ± 0.20Canine Femoral ArteryPhenylephrine
This compound PotencyLess potent than anisodamineRat Cardiac & Brain TissuePhenylephrine[1]

Table 1: Comparison of α1-Adrenoceptor Blocking Properties

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and anisodamine.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and anisodamine for α1-adrenoceptors.

Materials:

  • [3H]-WB-4101 (radioligand)

  • Membrane preparations from rat cardiac and brain tissue

  • This compound, anisodamine, and other competing ligands (e.g., prazosin)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cardiac or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the α1-adrenoceptors. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]-WB-4101, and varying concentrations of the unlabeled competitor (this compound, anisodamine, or a reference compound).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Aortic Strip Functional Assay

This ex vivo assay measures the functional effect of a compound on the contraction of vascular smooth muscle, which is mediated by α1-adrenoceptors.

Objective: To determine the functional antagonist potency (pA2) of this compound and anisodamine against an α1-adrenoceptor agonist.

Materials:

  • Male Wistar rats

  • Krebs solution (physiological salt solution)

  • Phenylephrine (α1-adrenoceptor agonist)

  • This compound and anisodamine

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Cut the aorta into helical strips.

  • Mounting: Suspend the aortic strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Concentration-Response Curve (Control): Cumulatively add increasing concentrations of phenylephrine to the organ bath and record the contractile response until a maximal effect is achieved.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of this compound or anisodamine for a set period.

  • Concentration-Response Curve (in the presence of antagonist): In the continued presence of the antagonist, repeat the cumulative addition of phenylephrine and record the contractile response.

  • Data Analysis: Compare the concentration-response curves of phenylephrine in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) and determine the pA2 value from a Schild plot.

Signaling Pathway and Experimental Workflow Diagrams

alpha1_signaling Ligand Agonist (e.g., Norepinephrine) Alpha1_AR α1-Adrenoceptor Ligand->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response Antagonist This compound / Anisodamine Antagonist->Alpha1_AR Blocks

Caption: α1-Adrenoceptor Signaling Pathway

experimental_workflow A1 1. Tissue Preparation (Rat Thoracic Aorta Dissection) A2 2. Aortic Strip Mounting (in Organ Bath) A1->A2 A3 3. Equilibration (under resting tension) A2->A3 B1 4a. Control Agonist CRC (Cumulative Phenylephrine Addition) A3->B1 C1 4b. Antagonist Incubation (this compound or Anisodamine) B1->C1 Washout & Re-equilibration E1 6. Data Analysis (Schild Plot & pA2 Calculation) B1->E1 D1 5. Agonist CRC with Antagonist (Cumulative Phenylephrine Addition) C1->D1 D1->E1

Caption: Isolated Aortic Strip Assay Workflow

References

Anisodine's Efficacy in Ischemic Stroke: A Comparative Analysis of Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisodine (B1665107), a tropane (B1204802) alkaloid, has demonstrated therapeutic potential in the context of ischemic stroke. This guide provides a comparative analysis of its efficacy, drawing upon available preclinical data. While clinical trials have suggested benefits in human patients, this document focuses on the validation of this compound's neuroprotective effects in established animal models of ischemic stroke, offering a resource for researchers in the field.

Comparative Efficacy of this compound in the MCAO Model

The most extensively studied preclinical model for this compound's efficacy in ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model. This model mimics the focal ischemia characteristic of many human strokes. Data on this compound's performance in other models, such as photothrombotic or embolic stroke, is currently limited in the available scientific literature. Therefore, this comparison focuses on the MCAO model and contrasts this compound's effects with other notable neuroprotective agents.

Neuroprotective Agent Ischemic Stroke Model Key Efficacy Endpoints & Results Reported Mechanism of Action
This compound Hydrobromide Distal MCAO (mice)Neurological Function: Improved post-stroke neurological function.[1] Neuroplasticity: Increased neurite intersections and dendritic spine density in the peri-infarct cortex; Promoted neural cell regeneration.[1] Infarct Volume: Can decrease the cerebral infarction area.[2][3]Muscarinic antagonist; Anti-inflammatory; Anti-oxidative; Anti-apoptotic; Modulates Notch and Akt/GSK-3β signaling pathways.[2][3][4]
Edaravone (B1671096) MCAO (rats)Infarct Volume: Significant reduction in infarct size.[5] Functional Outcome: Improved functional and structural outcomes by approximately 30.3% and 25.5% respectively in a systematic review of animal models.[6]Free radical scavenger; Inhibits lipid peroxidation and oxidant-induced DNA damage.[5][6][7]
Citicoline Permanent MCAO (rats)Infarct Volume: Significantly smaller brain infarct volume with administration into the caudate-putamen.[8][9] Neurological Deficit: Significantly reduced neurological deficiency scores.[8][9]Essential for membrane phospholipid biosynthesis; May enhance endogenous brain plasticity and repair.[8]
Cerebrolysin Embolic MCAO (rats)Neurological Outcome: Dose-dependently improved neurological outcome.[10] Infarct Volume: Reduced infarct volume at a dose of 5 ml/kg.[10]Enhances neuronal survival; Promotes neural plasticity and recovery; Mitigates excitotoxic cascades; Anti-inflammatory and antioxidant properties.[11]
Butylphthalide (NBP) MCAO (mice/rats)Infarct Volume: Significantly lower infarct volume and brain loss volume.[12][13] Neurological Function: Significantly improved neurological severity score.[12][13]Anti-platelet aggregation; Improves mitochondrial function; Anti-thrombosis; Reduces neurovascular inflammation and apoptosis.[13]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard and widely used method to induce focal cerebral ischemia.

Objective: To mimic the conditions of focal ischemic stroke in a controlled laboratory setting.

Typical Protocol (summarized from multiple sources):

  • Animal Preparation: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are anesthetized, typically with an inhalational anesthetic. Body temperature is maintained at a physiological level throughout the procedure.

  • Surgical Procedure (Intraluminal Filament Technique):

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A standardized monofilament (often silicon-coated) is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration to induce ischemia (e.g., 60-90 minutes for transient MCAO) or permanently.

    • For transient MCAO, the filament is withdrawn to allow for reperfusion.

  • Post-operative Care: Animals are monitored during recovery from anesthesia. Analgesics are administered as needed.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits at various time points post-MCAO.

    • Infarct Volume Measurement: Animals are euthanized at a predetermined time point (e.g., 24 hours or 7 days). Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

Visualizing this compound's Mechanism of Action and Experimental Workflow

Proposed Signaling Pathways of this compound in Ischemic Stroke

This compound's neuroprotective effects are believed to be mediated through multiple signaling pathways. It acts as a muscarinic antagonist and has been shown to modulate inflammatory, oxidative, and apoptotic processes.[2][3][4] Two key pathways implicated are the Notch and Akt/GSK-3β signaling pathways.

This compound's Proposed Signaling Pathways in Ischemic Stroke cluster_0 This compound cluster_1 Cellular Processes cluster_2 Signaling Pathways cluster_3 Neuroprotective Outcomes This compound This compound Inflammation Inflammation This compound->Inflammation Inhibits OxidativeStress OxidativeStress This compound->OxidativeStress Reduces Apoptosis Apoptosis This compound->Apoptosis Inhibits Notch Notch Signaling This compound->Notch Modulates Akt Akt/GSK-3β Signaling This compound->Akt Activates NeuronalSurvival Neuronal Survival Inflammation->NeuronalSurvival Inhibits OxidativeStress->NeuronalSurvival Inhibits Apoptosis->NeuronalSurvival Inhibits Neuroplasticity Enhanced Neuroplasticity Notch->Neuroplasticity Promotes Akt->NeuronalSurvival Promotes Experimental Workflow for Preclinical Stroke Studies start Animal Acclimatization & Baseline Assessment model Induction of Ischemic Stroke (e.g., MCAO) start->model treatment Treatment Administration (e.g., this compound or Vehicle) model->treatment monitoring Post-operative Monitoring & Behavioral Assessments treatment->monitoring endpoint Endpoint Analysis: Infarct Volume, Histology, Biomarkers monitoring->endpoint data Data Analysis & Interpretation endpoint->data

References

Anisodine Bioavailability: A Comparative Analysis of Oral and Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of anisodine (B1665107) when administered via oral versus injectable routes. The information is compiled from preclinical pharmacokinetic studies to support research and development efforts.

Executive Summary

This compound, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, functions as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1] It is utilized for its potential neuroprotective and microcirculation-enhancing effects.[2][3] The route of administration significantly impacts its pharmacokinetic profile, with injectable formulations demonstrating considerably higher systemic exposure compared to oral administration. Preclinical data from rat models indicate a notable difference in bioavailability, a critical consideration for therapeutic development and application.

Pharmacokinetic Data: Oral vs. Injectable this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (injectable) and intragastric (oral) administration in rats. This data highlights the differences in absorption and systemic exposure between the two routes.

Pharmacokinetic ParameterIntravenous (i.v.) AdministrationIntragastric (i.g.) Administration
Dose 1 mg/kg1 mg/kg
Cmax (Maximum Concentration) 340.50 ± 44.52 ng/mLNot explicitly stated, but oral absorption is very low
AUC (Area Under the Curve) Data not available in snippetData not available in snippet
t1/2 (Elimination Half-life) ~3 hours (in septic acute lung injury rats)[4]~3 hours (in septic acute lung injury rats)[4]
Oral Bioavailability Not Applicable80.45%[5]

Data derived from a comparative pharmacokinetic study in rats.[5]

Experimental Protocols

The pharmacokinetic data presented is based on studies employing rigorous experimental designs. Below are representative methodologies used to determine the bioavailability of this compound.

Animal Model and Drug Administration
  • Species: Sprague-Dawley rats or Beagle dogs are commonly used animal models.[6][7]

  • Oral Administration: this compound hydrobromide tablets are administered orally (intragastrically) at specified doses (e.g., 5, 10, and 20 mg/kg).[7][8]

  • Injectable Administration: this compound hydrobromide is administered via intravenous injection at specified doses (e.g., 0.1, 0.3, and 0.9 mg/kg).[6]

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected from the jugular vein or cephalic vein at predetermined time points post-administration (e.g., 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours).[6]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Analytical Method: The concentration of this compound in plasma and tissue samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] This sensitive and rapid technique allows for accurate quantification of the drug and its metabolites.[8]

Mechanism of Action and Signaling Pathway

This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3][9] By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine. This antagonism modulates various physiological processes, including those in the central nervous system, and contributes to its neuroprotective effects.[3] Some studies suggest that the neuroprotective effects of this compound may also involve the activation of the ERK1/2 signaling pathway.[2]

This compound Signaling Pathway cluster_cell Target Cell This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Antagonizes ERK1_2 ERK1/2 Pathway This compound->ERK1_2 Activates ACh Acetylcholine ACh->mAChR Activates G_protein G-protein mAChR->G_protein Activates Effector Downstream Effectors G_protein->Effector Response Cellular Response (e.g., Neuroprotection) Effector->Response ERK1_2->Response

Caption: this compound's mechanism as a mAChR antagonist and potential ERK1/2 activator.

Experimental Workflow for Bioavailability Studies

The determination of bioavailability involves a standardized workflow, from drug administration to data analysis, to ensure accurate and reproducible results.

Bioavailability Experimental Workflow cluster_protocol Experimental Protocol Animal_Model 1. Select Animal Model (e.g., Rats) Drug_Admin 2. Drug Administration (Oral vs. Injectable) Animal_Model->Drug_Admin Sample_Collection 3. Timed Blood Sample Collection Drug_Admin->Sample_Collection Sample_Processing 4. Plasma Separation Sample_Collection->Sample_Processing LC_MS 5. LC-MS/MS Analysis Sample_Processing->LC_MS PK_Analysis 6. Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis Bioavailability 7. Bioavailability Determination PK_Analysis->Bioavailability

Caption: A typical workflow for conducting a comparative bioavailability study.

References

A Head-to-Head Comparison of Anisodine and Other Belladonna Alkaloids on Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the effects of anisodine (B1665107) and other prominent belladonna alkaloids—atropine, scopolamine, and anisodamine (B1666042)—on gastrointestinal (GI) motility. The information presented is intended to support research and development efforts in the field of gastroenterology and pharmacology.

Introduction

Belladonna alkaloids, a class of naturally occurring antimuscarinic agents, have long been utilized for their effects on smooth muscle, including the gastrointestinal tract.[1] By acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, these compounds effectively reduce GI motility and secretions.[2] this compound, a derivative of scopolamine, is of particular interest due to its potential for a more favorable side-effect profile. This guide presents a head-to-head comparison of the inhibitory effects of this compound, atropine, scopolamine, and anisodamine on gastric emptying and small intestinal transit, supported by experimental data.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism by which belladonna alkaloids inhibit gastrointestinal motility is through the blockade of muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscle of the GI tract.[3] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, stimulates these receptors to induce smooth muscle contraction and increase motility. By competitively inhibiting the binding of acetylcholine, these alkaloids lead to smooth muscle relaxation and a subsequent decrease in the propulsive movements of the stomach and intestines.[2]

Muscarinic Antagonist Signaling Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Smooth Muscle Cell cluster_3 Antagonist Action Acetylcholine_vesicle Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine_vesicle->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Belladonna_Alkaloid Belladonna Alkaloid (e.g., this compound) Belladonna_Alkaloid->M3_Receptor Blocks Experimental Workflow for Charcoal Meal Assay start Start fasting Animal Fasting (12-24 hours) start->fasting drug_admin Administer Belladonna Alkaloid or Vehicle Control fasting->drug_admin wait1 Waiting Period (e.g., 30 min) drug_admin->wait1 charcoal_admin Oral Administration of Charcoal Meal wait1->charcoal_admin wait2 Transit Period (e.g., 20-30 min) charcoal_admin->wait2 euthanasia Euthanasia and Dissection wait2->euthanasia measure_stomach Measure Gastric Emptying euthanasia->measure_stomach measure_intestine Measure Small Intestinal Transit euthanasia->measure_intestine data_analysis Data Analysis and Comparison measure_stomach->data_analysis measure_intestine->data_analysis end End data_analysis->end

References

Receptor Face-Off: Anisodamine vs. Scopolamine at the Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Pharmacology and Drug Development

Anisodamine (B1666042) and scopolamine (B1681570), both tropane (B1204802) alkaloids, are well-known antagonists of the muscarinic acetylcholine (B1216132) receptor (mAChR) family. While structurally similar, their nuanced differences in binding affinity and receptor subtype selectivity are critical for research and therapeutic applications. This guide provides a detailed comparison of their binding profiles, supported by available experimental data, to aid researchers in selecting the appropriate antagonist for their studies.

Executive Summary: Binding Affinity at a Glance

Scopolamine generally exhibits a higher binding affinity across all five muscarinic receptor subtypes (M1-M5) compared to anisodamine. Both are considered non-selective antagonists, however, the available quantitative data for anisodamine is less comprehensive, particularly for the M3, M4, and M5 subtypes.[1][2][3] The data presented below has been compiled from separate studies and should be interpreted with consideration for the differing experimental conditions.

Quantitative Binding Affinity Comparison

The following table summarizes the available binding affinity (Ki) data for anisodamine and scopolamine at the five human (h) and canine muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAnisodamine Ki (nM)Scopolamine Ki (nM)
M1 13.8 (Canine)[1]0.83 (Human)[2]
M2 16.6 (Canine)[1]5.3 (Human)[2]
M3 Data not available0.34 (Human)[2]
M4 Data not available0.38 (Human)[2]
M5 Data not available0.34 (Human)[2]

Note: Anisodamine data was converted from reported pKB values (M1: 7.86, M2: 7.78) from functional assays in isolated canine saphenous veins.[1] Scopolamine data is from radioligand binding assays on cloned human muscarinic receptors.[2] Direct comparison should be made with caution due to differences in species and experimental methodology.

Key Insights from Experimental Data

Anisodamine has been characterized as a non-selective muscarinic antagonist.[1] A study utilizing organ chamber experiments with isolated canine saphenous veins reported comparable affinity of anisodamine for prejunctional M2 and postjunctional M1 receptors.[1] However, when compared to atropine (B194438) in the same study, anisodamine's affinity was found to be approximately 8-fold lower for M2 receptors and 25-fold lower for M1 receptors.[1]

Scopolamine is a well-established high-affinity, non-selective muscarinic antagonist.[4][5] Competitive inhibition studies have consistently demonstrated its potent binding to all five muscarinic receptor subtypes.[2] The data in the table indicates that scopolamine has a particularly high affinity for the M3 and M5 subtypes.[2]

Muscarinic Receptor Signaling and Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Their signaling is initiated by the binding of the endogenous ligand, acetylcholine (ACh). Anisodamine and scopolamine act as competitive antagonists, binding to the same site as ACh and thereby inhibiting downstream signaling.

The five mAChR subtypes couple to different G-protein families to produce either excitatory or inhibitory cellular responses:

  • M1, M3, M5 Receptors: Couple through Gq/11 proteins to activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • M2, M4 Receptors: Couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).

The diagram below illustrates the canonical signaling pathways for mAChRs and the inhibitory action of antagonists like anisodamine and scopolamine.

mAChR_Signaling cluster_M1M3M5 M1, M3, M5 Pathway (Gq-coupled) cluster_M2M4 M2, M4 Pathway (Gi-coupled) M135 M1 / M3 / M5 Gq Gq/11 M135->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 M24 M2 / M4 Gi Gi/o M24->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Response PKA->Response2 ACh Acetylcholine (ACh) ACh->M135 ACh->M24 Antagonist Anisodamine / Scopolamine Antagonist->M135 Blocks Antagonist->M24 Blocks

Caption: mAChR signaling pathways and antagonist inhibition.

Experimental Protocols: Determining Binding Affinity

The binding affinities (Ki) of compounds like anisodamine and scopolamine are typically determined using in vitro radioligand binding assays. These experiments quantify the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor.

General Protocol for Competitive Radioligand Binding Assay:
  • Preparation of Receptor Source: Cell membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the specific muscarinic receptor subtype of interest.

  • Incubation: The cell membranes are incubated in a buffered solution containing:

    • A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

    • A range of concentrations of the unlabeled competitor drug (e.g., anisodamine or scopolamine).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25-37°C) for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor drug.

    • A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

The following diagram outlines the workflow for this experimental procedure.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (with mAChRs) Incubate Incubate Membranes, Radioligand, and Competitor to Reach Equilibrium Membranes->Incubate Radioligand Prepare Radioligand (e.g., [³H]NMS) Radioligand->Incubate Competitor Prepare Serial Dilutions of Competitor (Anisodamine or Scopolamine) Competitor->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Count Liquid Scintillation Counting (Measures Bound Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot IC50 Determine IC50 Value from Curve Fit Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion for the Researcher

Both anisodamine and scopolamine are effective non-selective muscarinic antagonists. However, the current body of literature indicates that scopolamine possesses a significantly higher affinity for all five muscarinic receptor subtypes . The lack of comprehensive binding data for anisodamine, especially for M3, M4, and M5 receptors, represents a notable knowledge gap.

For researchers requiring potent, pan-muscarinic antagonism, scopolamine is the more characterized and higher-affinity choice. Anisodamine may be suitable for studies where a lower-potency antagonist is desired, but investigators should be aware of the limited data regarding its subtype selectivity profile. Further head-to-head binding studies on cloned human receptors are necessary for a more definitive comparison.

References

A Comparative Pharmacokinetic Profile of Anisodine, Atropine, and Scopolamine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of three tropane (B1204802) alkaloids: anisodine, atropine (B194438), and scopolamine (B1681570), in rat models. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in pharmacology and drug development.

Pharmacokinetic Parameters at a Glance

The oral bioavailability and other key pharmacokinetic parameters of this compound, atropine, and scopolamine in rats exhibit notable differences, which are crucial for understanding their therapeutic applications and potential side effects. The following table summarizes the quantitative data from comparative studies. It is important to note that variations in experimental conditions such as drug formulation (pure compound vs. plant extract), dosage, and rat strain can influence these parameters.

Pharmacokinetic ParameterThis compoundAtropineScopolamineReference
Oral Bioavailability (%) 80.4521.622.52[1]
Cmax (ng/mL) 2.83 ± 1.4931.36 ± 7.3549.94 ± 2.67[2]
Tmax (min) ~15~15~15[2]
AUC (ng·h/mL) 4.31 ± 1.2122.76 ± 5.8016.80 ± 3.08[2]
Mean Residence Time (h) 3.28 ± 0.782.08 ± 0.551.19 ± 0.45[2]

*Data from a study where the compounds were administered as part of a Hyoscyamus niger L. extract.

Experimental Protocols

The data presented in this guide are derived from studies employing standard pharmacokinetic experimental protocols in rats. Below is a generalized methodology based on the cited literature.

Animal Models

Typically, male Sprague-Dawley or Wistar rats are used for these studies.[1] The animals are housed under controlled environmental conditions with free access to food and water, and are often fasted overnight before drug administration.

Drug Administration

For oral administration studies, the compounds are typically dissolved in a suitable vehicle, such as water or saline, and administered via oral gavage. For intravenous administration, which is often done to determine absolute bioavailability, the drug is administered via a cannulated vein, such as the tail vein.

Sample Collection

Blood samples are collected at predetermined time points after drug administration. This is usually done via cannulation of the jugular vein or retro-orbital plexus. The collected blood is then centrifuged to separate the plasma, which is stored at low temperatures (e.g., -80°C) until analysis.

Analytical Method: LC-MS/MS

The concentration of the alkaloids in plasma samples is most commonly determined using a sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation, where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma to precipitate proteins.[2] The sample is then centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated on a C18 reversed-phase column using a mobile phase gradient, often consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[2]

  • Mass Spectrometric Detection: Following chromatographic separation, the compounds are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive quantification of the target analytes.[2]

Visualizing the Processes

To better illustrate the experimental and biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Pharmacokinetic_Experimental_Workflow Animal_Model Animal Model (e.g., Sprague-Dawley Rat) Drug_Admin Drug Administration (Oral Gavage) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling (e.g., Jugular Vein) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) Data_Analysis->PK_Parameters

Caption: A typical experimental workflow for a pharmacokinetic study in rats.

Muscarinic_Antagonist_Signaling_Pathway cluster_cell Cell Membrane Receptor Muscarinic Acetylcholine (B1216132) Receptor (M1-M5) G_Protein G-Protein (Gq/11 or Gi/o) Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Inhibition of Downstream Cellular Response Effector->Response Antagonist This compound / Atropine / Scopolamine (Antagonist) Antagonist->Receptor Blocks Antagonist->Receptor:e ACh Acetylcholine (Agonist) ACh->Receptor Binds

Caption: Mechanism of action for muscarinic antagonists like this compound, atropine, and scopolamine.

Concluding Remarks

The pharmacokinetic profiles of this compound, atropine, and scopolamine in rats show significant differences, particularly in their oral bioavailability. This compound demonstrates considerably higher oral bioavailability compared to atropine and especially scopolamine.[1] These differences are critical for dose selection and route of administration in both preclinical and clinical settings. The rapid absorption observed for all three compounds when administered as a plant extract suggests a quick onset of action. The variations in mean residence time further indicate differences in their elimination rates. Researchers should consider these pharmacokinetic distinctions when designing studies and interpreting results related to the therapeutic effects and toxicity of these important anticholinergic agents.

References

A Comparative Efficacy Analysis of Anisodine and Nimodipine in the Management of Cerebral Vasospasm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Anisodine (B1665107) and Nimodipine (B1678889) in the treatment of cerebral vasospasm, a critical complication often following aneurysmal subarachnoid hemorrhage (aSAH). By presenting available experimental data, detailing methodological protocols, and visualizing mechanistic pathways, this document aims to inform research and development in cerebrovascular disease therapeutics.

Executive Summary

Cerebral vasospasm significantly contributes to morbidity and mortality after aSAH. Nimodipine, a calcium channel blocker, is a widely accepted standard of care for preventing and treating vasospasm-related neurological deficits. This compound, an anticholinergic agent, has been investigated, primarily in China, for its potential neuroprotective and vasodilatory effects in cerebrovascular diseases. This guide synthesizes the current evidence for both compounds to facilitate a comparative assessment of their therapeutic potential in cerebral vasospasm. While direct head-to-head clinical trials are lacking, a comparison of their mechanisms of action and individual clinical outcome data provides valuable insights.

Mechanism of Action

Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a high affinity for L-type voltage-gated calcium channels.[1] By inhibiting the influx of calcium into vascular smooth muscle cells, Nimodipine leads to vasodilation, particularly in the cerebral arteries.[2] Its lipophilic nature allows it to effectively cross the blood-brain barrier.[1]

This compound , a tropane (B1204802) alkaloid, functions as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[3][4] Its vasodilatory effect is believed to stem from the blockade of M3 muscarinic receptors on vascular smooth muscle, leading to relaxation.[3] Additionally, this compound may improve microcirculation and has demonstrated neuroprotective properties by reducing oxidative stress and apoptosis in preclinical models.[4][5][6]

nimodipine_pathway L_type_Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Nimodipine Nimodipine Nimodipine->L_type_Ca_channel Blocks Contraction Vasoconstriction Ca_influx->Contraction Reduced Relaxation Vasodilation Contraction->Relaxation Leads to

anisodine_pathway M3_receptor M3 Muscarinic Receptor Contraction Vasoconstriction M3_receptor->Contraction Inhibited Signal This compound This compound This compound->M3_receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M3_receptor Activates Relaxation Vasodilation Contraction->Relaxation Leads to

Efficacy Data: Nimodipine in Cerebral Vasospasm

Clinical trials and subsequent meta-analyses have established the efficacy of Nimodipine in improving outcomes after aSAH.

Efficacy EndpointStudy TypeKey FindingsReference
Poor Outcome (Severe Disability or Death) Meta-analysis of 13 RCTs (n=1,727)Significant reduction in poor outcome with Nimodipine (RR, 0.69; 95% CI, 0.60–0.78).[7]
Mortality Meta-analysis of 13 RCTs (n=1,727)Nimodipine dramatically decreased mortality (RR, 0.50; 95% CI, 0.32–0.78).[7]
Incidence of Cerebral Vasospasm Meta-analysis of 6 RCTsSignificant reduction in the incidence of cerebral vasospasm with Nimodipine (RR, 0.68; 95% CI, 0.46–0.99).[7]
Favorable Outcome (GOS 4-5) Retrospective cohort (n=96, intra-arterial Nimodipine)47.6% of patients treated with intra-arterial Nimodipine for refractory DCI had a favorable outcome at 1 year.[8]
Clinical Improvement (GCS Score) Randomized Controlled Trial (n=68, intra-arterial Nimodipine)33.33% of patients in the intra-arterial Nimodipine group showed significant GCS score improvement within 24 hours, versus 12.5% in the control group.[9]
Motor Strength Improvement Randomized Controlled Trial (n=68, intra-arterial Nimodipine)38.89% of patients in the intra-arterial Nimodipine group showed significant motor strength improvement within 24 hours, versus 9.38% in the control group.[9]
Vascular Dilatation Retrospective review (n=25, intra-arterial Nimodipine)Angiographic evidence of vascular dilatation was observed in 42 of 53 procedures.[10]
Cerebral Blood Flow Velocity Retrospective review (n=19, intra-arterial Nimodipine)A mean decrease of 84.1 cm/s in blood flow velocity was observed in 29 procedures after intra-arterial Nimodipine.[10]

Efficacy Data: this compound in Cerebrovascular Disease

Clinical data for this compound specifically in the context of cerebral vasospasm post-aSAH is limited. The available evidence is primarily from studies on acute ischemic stroke (AIS).

Efficacy EndpointStudy TypeKey FindingsReference
Neurological Deficit (NIHSS Score) Meta-analysis of 11 RCTs in AIS (n=1,337)This compound injection significantly reduced NIHSS score (MD = -1.53, 95% CI = -1.94 to -1.12).[6][11]
Functional Outcome (mRS) Meta-analysis of 11 RCTs in AIS (n=1,337)This compound injection significantly reduced mRS (MD = -0.89, 95% CI = -0.97 to -0.81).[6][11]
Activities of Daily Living (Barthel Index) Meta-analysis of 11 RCTs in AIS (n=1,337)This compound injection significantly increased the Barthel Index (MD = 10.65, 95% CI = 4.30 to 17.00).[6][11]
Relative Cerebral Blood Volume Meta-analysis of 11 RCTs in AIS (n=1,337)This compound injection significantly increased relative cerebral blood volume (SMD = 0.28, 95% CI = 0.02 to 0.53).[6][11]
Clinical Efficacy Rate (based on NIHSS) Meta-analysis of 2 RCTs in AISThe effective rate of the this compound injection group was significantly better than the conventional therapy group (RR = 1.2, 95% CI = 1.08 to 1.34).[6]

Adverse Effects

DrugCommon Adverse EffectsReference
Nimodipine Hypotension, headache, nausea, bradycardia.[2]
This compound Dry mouth, blurred vision, dizziness, constipation, tachycardia, urinary retention.[4]

Experimental Protocols

Protocol for a Randomized Controlled Trial of Intra-Arterial Nimodipine for Cerebral Vasospasm

This protocol is synthesized from a study by Yindeedej et al., 2022.[9]

  • Study Design: Prospective, randomized, controlled trial.

  • Patient Population: Patients aged 18-80 years with aneurysmal subarachnoid hemorrhage who develop angiographic evidence of cerebral vasospasm within 14 days of aneurysm treatment.

  • Randomization: Patients are randomized to either the intervention group (adjunct intra-arterial Nimodipine infusion) or the control group (standard medical treatment alone).

  • Intervention:

    • Intervention Group: Following diagnostic angiography confirming vasospasm, patients receive an intra-arterial infusion of Nimodipine. The dosage and rate of infusion are determined by the clinical protocol (e.g., 1-3 mg per treated vessel, total dose not exceeding 5 mg).[10]

    • Control Group: Patients receive standard medical management, which may include induced hypertension, hypervolemia, and hemodilution (Triple-H therapy) and oral Nimodipine.

  • Outcome Measures:

    • Primary: Change in Glasgow Coma Scale (GCS) score and motor strength within 24 hours of the procedure.

    • Secondary: Angiographic evidence of vasodilation, changes in cerebral blood flow velocity measured by Transcranial Doppler (TCD), incidence of new cerebral infarctions, and clinical outcome at discharge and 6-month follow-up using the Glasgow Outcome Scale (GOS) and modified Rankin Scale (mRS).

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the two groups.

experimental_workflow Patient_Inclusion Patient Inclusion (aSAH with Vasospasm) Randomization Randomization Patient_Inclusion->Randomization Intervention_Group Intervention Group (Intra-arterial Nimodipine) Randomization->Intervention_Group Control_Group Control Group (Standard Care) Randomization->Control_Group Outcome_Assessment Outcome Assessment (GCS, GOS, mRS, Angiography, TCD) Intervention_Group->Outcome_Assessment Control_Group->Outcome_Assessment Data_Analysis Data Analysis Outcome_Assessment->Data_Analysis

Discussion and Future Directions

The evidence strongly supports the use of Nimodipine for improving clinical outcomes in patients with cerebral vasospasm following aSAH.[7][12] Both oral and intra-arterial administration routes have demonstrated efficacy, with intra-arterial delivery offering a targeted approach for refractory vasospasm.[9][10]

The role of this compound in the specific context of cerebral vasospasm remains to be clearly elucidated through rigorous clinical trials. While its vasodilatory and neuroprotective properties are promising, the current clinical evidence is largely derived from studies in acute ischemic stroke.[6][11] The adverse effect profile of this compound, typical of anticholinergic drugs, also warrants careful consideration.[4]

Future research should prioritize direct, head-to-head comparative trials of this compound and Nimodipine for cerebral vasospasm to definitively assess their relative efficacy and safety. Further investigation into the specific molecular mechanisms of this compound's action on cerebral vasculature is also crucial. For Nimodipine, optimizing delivery methods and exploring its potential in combination therapies are promising avenues for further research.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Anisodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to rigorous safety protocols. The proper disposal of chemical compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Anisodine, ensuring the protection of personnel and the environment.

This compound, an anticholinergic drug, requires careful handling throughout its lifecycle, including its final disposal. As a potent pharmaceutical compound, improper disposal can lead to environmental contamination and potential health risks. Adherence to established guidelines is not only a matter of regulatory compliance but also a cornerstone of ethical scientific practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not always be readily available, data from structurally related alkaloids and anticholinergic agents, such as Atropine Sulfate and Scopolamine Hydrobromide, provide valuable guidance.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing must be worn to protect against spills.

In the event of a spill, contain the material using an inert absorbent, such as vermiculite (B1170534) or sand. The contaminated absorbent material should then be collected and treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound, as with many pharmaceutical compounds, must be conducted in accordance with local, state, and federal regulations. The following protocol outlines a generalized procedure that aligns with best practices for chemical and pharmaceutical waste management.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous pharmaceutical waste.

    • This waste must be segregated from general laboratory trash and other chemical waste streams to ensure proper handling and disposal.

  • Containerization:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • The label should include the words "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of this compound waste must be handled by a certified hazardous waste disposal company.[1][2] These contractors are equipped to manage the transportation and final disposal in compliance with all regulatory requirements.

    • Do not, under any circumstances, dispose of this compound by flushing it down the drain or placing it in the regular trash.[1][3][4] This can lead to the contamination of water systems and is a violation of environmental regulations.

  • Documentation:

    • Maintain meticulous records of all disposed this compound waste, including quantities and disposal dates. This documentation is crucial for regulatory compliance and internal safety audits.

Quantitative Data Summary for Safe Handling and Disposal

The following table summarizes key safety and disposal parameters derived from related compounds. These values should be considered as guidelines in the absence of a specific SDS for this compound.

ParameterGuidelineSource (Related Compounds)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, lab coatAtropine Sulfate SDS, Scopolamine Hydrobromide SDS
Spill Containment Inert absorbent material (vermiculite, sand)Atropine Sulfate SDS
Disposal Method Via a licensed hazardous waste disposal contractorAtropine Sulfate SDS, Scopolamine Hydrobromide SDS[1][2]
Prohibited Disposal Methods Do not flush down sewer; Do not dispose in general trashAtropine Sulfate SDS, General Pharmaceutical Disposal Guidelines[1][3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AnisodineDisposalWorkflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Storage cluster_4 Step 4: Professional Disposal cluster_5 Step 5: Documentation start Generate this compound Waste (unused chemical, contaminated labware) identify Classify as Hazardous Pharmaceutical Waste start->identify segregate Segregate from other waste streams identify->segregate container Place in labeled, leak-proof hazardous waste container segregate->container storage Store in designated, secure area container->storage contractor Contact Licensed Hazardous Waste Disposal Contractor storage->contractor document Record waste details and disposal date contractor->document

This compound Waste Disposal Workflow Diagram

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship. This commitment to responsible chemical handling is paramount in building trust and upholding the integrity of scientific research.

References

Navigating the Safe Handling of Anisodine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given the pharmacological activity of Anisodine and the absence of specific toxicity data, it is crucial to handle it with a high degree of caution. The following personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection A lab coat or a chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or creating solutions.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used for all manipulations of the compound.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in Table 1.

  • Weighing and Aliquoting : When weighing the solid form of this compound, use a balance within a fume hood to prevent the inhalation of any airborne particles. Use dedicated spatulas and weighing boats.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling : After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weighing boats, and pipette tips, should be collected in a dedicated, sealed waste container labeled "Hazardous Chemical Waste."

  • Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.

  • Waste Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal, to ensure a safe and compliant process.

Anisodine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep Prepare Work Area (Fume Hood) DonPPE Don Appropriate PPE Prep->DonPPE Ensure Safety Weigh Weigh this compound DonPPE->Weigh Proceed to Handling PrepareSol Prepare Solution Weigh->PrepareSol Transfer Clean Clean Work Area PrepareSol->Clean After Experiment SegregateWaste Segregate Waste Clean->SegregateWaste Dispose Dispose via Hazardous Waste Stream SegregateWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. Researchers should always consult their institution's safety guidelines and, if available, a specific Safety Data Sheet (SDS) for this compound before handling.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。